N-(3-iodopyridin-2-yl)pivalamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(3-iodopyridin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN2O/c1-10(2,3)9(14)13-8-7(11)5-4-6-12-8/h4-6H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHVZQZQGUTYJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449382 | |
| Record name | N-(3-Iodopyridin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113975-31-8 | |
| Record name | N-(3-Iodopyridin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 113975-31-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Whitepaper: N-(3-iodopyridin-2-yl)pivalamide (CAS: 113975-31-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-iodopyridin-2-yl)pivalamide is a halogenated pyridine derivative with the CAS number 113975-31-8. This document serves as a comprehensive technical guide, consolidating available data on its chemical properties, synthesis, and potential applications as a key intermediate in medicinal chemistry and drug development. While detailed biological studies on the final compound are not extensively published, its structural motifs suggest its utility as a building block for more complex bioactive molecules. This whitepaper provides a foundational understanding of the compound, including its synthesis and physicochemical characteristics, to support further research and development efforts.
Chemical Properties and Data
This compound is a solid at room temperature. Its chemical structure features a pyridine ring substituted with an iodine atom at the 3-position and a pivalamide group at the 2-position. The bulky tert-butyl group of the pivalamide moiety can impart specific steric and electronic properties, influencing its reactivity and the conformation of molecules synthesized from it.
| Property | Value | Reference |
| CAS Number | 113975-31-8 | [1] |
| Molecular Formula | C₁₀H₁₃IN₂O | [1] |
| Molecular Weight | 304.13 g/mol | N/A |
| IUPAC Name | N-(3-iodopyridin-2-yl)-2,2-dimethylpropanamide | N/A |
| Appearance | Solid (Specific color not consistently reported) | [1] |
| Purity | Typically available at ≥95% | [1] |
| Storage Conditions | Sealed refrigeration | [1] |
Synthesis and Experimental Protocols
General Synthetic Pathway
The synthesis would likely proceed as a nucleophilic acyl substitution reaction.
Diagram: Proposed Synthesis of this compound
Caption: Proposed reaction scheme for the synthesis of this compound.
Postulated Experimental Protocol
This protocol is a generalized procedure based on common organic synthesis techniques for similar compounds and should be optimized for specific laboratory conditions.
Materials:
-
2-Amino-3-iodopyridine
-
Pivaloyl chloride
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Anhydrous pyridine or triethylamine
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-3-iodopyridine (1 equivalent) in anhydrous DCM or THF.
-
Add a suitable base, such as pyridine or triethylamine (1.1-1.5 equivalents), to the solution and stir at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add pivaloyl chloride (1.0-1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
-
Characterize the final product using techniques such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Spectroscopic Data
Specific ¹H and ¹³C NMR data for this compound is not available in the public domain. However, based on the structure, the following characteristic signals can be predicted:
Predicted ¹H NMR Signals:
-
A singlet integrating to 9 protons in the upfield region (around 1.2-1.4 ppm) corresponding to the tert-butyl group of the pivalamide moiety.
-
A multiplet system in the aromatic region (typically 7.0-8.5 ppm) corresponding to the three protons on the pyridine ring. The coupling patterns would be consistent with a 2,3-disubstituted pyridine.
-
A broad singlet in the downfield region corresponding to the amide N-H proton.
Predicted ¹³C NMR Signals:
-
Signals corresponding to the carbons of the pyridine ring. The carbon bearing the iodine atom would be shifted significantly.
-
A signal for the carbonyl carbon of the amide group (typically in the range of 170-180 ppm).
-
Signals for the quaternary and methyl carbons of the tert-butyl group.
Applications in Drug Development
This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery. The presence of the iodo group at the 3-position of the pyridine ring makes it an ideal substrate for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the introduction of diverse chemical moieties at this position, enabling the synthesis of a library of compounds for biological screening.
The pivalamide group acts as a protecting group for the 2-amino functionality, which can be deprotected under specific conditions if required for further synthetic transformations. The steric bulk of the pivaloyl group can also influence the regioselectivity of subsequent reactions.
Diagram: Utility in Synthetic Chemistry
Caption: Synthetic utility of this compound as a building block.
Signaling Pathways and Mechanism of Action
Currently, there is no publicly available information detailing the direct interaction of this compound with any specific signaling pathways or its mechanism of action. Its primary role reported is that of a chemical intermediate. The biological activity of compounds derived from this intermediate would depend on the nature of the substituents introduced through further synthetic modifications.
Conclusion
This compound is a key synthetic intermediate with significant potential in medicinal chemistry. Its well-defined structure, featuring a reactive iodine atom and a protecting pivalamide group, makes it a versatile building block for the synthesis of a wide range of substituted pyridine derivatives. While direct biological data on this compound is scarce, its utility in the construction of potentially bioactive molecules is evident. This technical guide provides a consolidated source of information to aid researchers and scientists in leveraging this compound for the development of novel therapeutics. Further research into the synthesis and application of derivatives of this compound is warranted to explore their full potential in drug discovery.
References
An In-depth Technical Guide to the Molecular Structure and Formula of N-(3-iodopyridin-2-yl)pivalamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-iodopyridin-2-yl)pivalamide is a halogenated pyridine derivative with the chemical formula C₁₀H₁₃IN₂O. This document provides a comprehensive overview of its molecular structure, chemical properties, and its role as a key intermediate in the synthesis of pharmacologically active compounds, particularly kinase inhibitors. Detailed synthetic protocols, though not publicly available in extensive literature, can be inferred from general methodologies for the acylation of 2-aminopyridines. This guide consolidates available data on its chemical characteristics and provides a logical framework for its application in drug discovery and development.
Molecular Structure and Formula
This compound possesses a well-defined molecular architecture, which is fundamental to its reactivity and utility as a chemical intermediate.
Chemical Formula and Molecular Weight
The molecular formula for this compound is C₁₀H₁₃IN₂O .[1] Its molecular weight is 304.13 g/mol .
Structural Representation
The structure consists of a pyridine ring substituted with an iodine atom at the 3-position and a pivalamide group at the 2-position. The pivalamide group, also known as a tert-butylcarboxamide group, is characterized by a bulky tert-butyl moiety attached to the amide carbonyl.
Systematic IUPAC Name: N-(3-iodopyridin-2-yl)-2,2-dimethylpropanamide
Chemical Identifiers:
-
CAS Number: 113975-31-8[1]
-
Canonical SMILES: CC(C)(C)C(=O)NC1=NC=CC=C1I
The presence of the iodine atom and the pivalamide group on the pyridine ring are key features that influence the molecule's chemical properties and its utility in further synthetic transformations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. The data is compiled from various chemical supplier databases.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃IN₂O | [1] |
| Molecular Weight | 304.13 g/mol | |
| Appearance | Solid (form not specified) | |
| Purity | Typically >95% | [1] |
| Storage Conditions | Keep in a dark place, inert atmosphere, 2-8°C |
Synthesis and Experimental Protocols
References
physical and chemical properties of N-(3-iodopyridin-2-yl)pivalamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-iodopyridin-2-yl)pivalamide is a halogenated pyridine derivative of interest in medicinal chemistry and drug discovery. The presence of an iodine atom on the pyridine ring and the pivalamide group suggests its potential as a scaffold for developing novel therapeutic agents. Halogenated pyridines are known to be key intermediates in the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties, a plausible synthetic route, and a discussion of the potential biological significance of this compound.
Core Physical and Chemical Properties
Table 1: Compound Identifiers
| Identifier | Value |
| IUPAC Name | N-(3-iodopyridin-2-yl)-2,2-dimethylpropanamide |
| CAS Number | 113975-31-8 |
| Molecular Formula | C₁₀H₁₃IN₂O |
| Molecular Weight | 304.13 g/mol |
| Canonical SMILES | CC(C)(C)C(=O)NC1=C(I)C=CC=N1 |
| InChI Key | WHHVZQZQGUTYJM-UHFFFAOYSA-N |
Table 2: Predicted and Known Physical Properties
| Property | Value | Source |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
| Purity | ≥95% to ≥98% | Commercial Suppliers[1] |
| Appearance | Data not available | - |
| Storage | Sealed refrigeration or ambient temperature | Commercial Suppliers |
Chemical Properties and Reactivity
This compound possesses a stable amide bond and a reactive carbon-iodine bond on the pyridine ring. The iodine atom can serve as a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, making it a valuable building block in synthetic chemistry. The pivaloyl group provides steric hindrance, which can influence the molecule's conformation and interaction with biological targets.
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily available literature. However, a plausible and logical two-step synthetic route can be inferred from established chemical reactions: the iodination of 2-aminopyridine followed by acylation with pivaloyl chloride.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 2-Amino-3-iodopyridine (Precursor)
The precursor, 2-amino-3-iodopyridine, can be synthesized from 2-aminopyridine. Several methods for the iodination of aminopyridines have been reported. One common method involves the use of N-iodosuccinimide (NIS) as an iodinating agent.
-
Materials: 2-aminopyridine, N-iodosuccinimide (NIS), suitable solvent (e.g., acetonitrile or dichloromethane).
-
Procedure:
-
Dissolve 2-aminopyridine in the chosen solvent in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of N-iodosuccinimide in the same solvent to the cooled solution of 2-aminopyridine with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for a specified time until the reaction is complete (monitored by TLC).
-
Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to obtain 2-amino-3-iodopyridine.
-
Step 2: Acylation of 2-Amino-3-iodopyridine
The final product, this compound, can be obtained by the acylation of 2-amino-3-iodopyridine with pivaloyl chloride in the presence of a base.
-
Materials: 2-amino-3-iodopyridine, pivaloyl chloride, a non-nucleophilic base (e.g., triethylamine or pyridine), and an aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Procedure:
-
Dissolve 2-amino-3-iodopyridine and the base in the aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture in an ice bath.
-
Add pivaloyl chloride dropwise to the cooled solution with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the resulting crude product by recrystallization or column chromatography to yield this compound.
-
Visualization of the Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
Biological Activity and Potential Applications
There is currently no specific information in the public domain regarding the biological activity or signaling pathway involvement of this compound. However, the broader class of pyridine derivatives is well-established for its diverse pharmacological activities. Pyridine-containing compounds have been investigated for applications in various therapeutic areas, including oncology, infectious diseases, and neurology.
The presence of the iodine atom could be leveraged for the development of radiolabeled analogs for use in molecular imaging (e.g., PET or SPECT) or targeted radiotherapy. Furthermore, as an intermediate, this compound can be used to generate libraries of more complex molecules for high-throughput screening in drug discovery campaigns.
Visualization of the Potential Role in Drug Discovery
Caption: General roles of pyridine scaffolds in drug discovery.
Safety Information
Based on available supplier safety data sheets, this compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are recommended when handling this compound.
Conclusion
This compound is a chemical compound with potential as a versatile intermediate in the synthesis of more complex molecules for pharmaceutical and materials science applications. While there is a lack of comprehensive data on its physical properties and specific biological activities, its chemical structure suggests opportunities for further investigation. The proposed synthetic route provides a practical approach for its preparation, enabling future studies to elucidate its properties and potential applications. As with any chemical substance, appropriate safety measures should be followed during its handling and use.
References
Technical Guide: N-(3-iodopyridin-2-yl)pivalamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-iodopyridin-2-yl)pivalamide is a halogenated pyridine derivative. Halogenated pyridines are an important class of heterocyclic compounds frequently utilized as building blocks in medicinal chemistry and materials science. The presence of an iodine atom at the 3-position of the pyridine ring offers a versatile handle for further chemical modifications, such as cross-coupling reactions, while the pivalamide group at the 2-position can influence the molecule's steric and electronic properties, as well as its metabolic stability. This technical guide provides an overview of the synthesis and known properties of this compound.
Chemical Identity
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 113975-31-8[1] |
| Molecular Formula | C₁₀H₁₃IN₂O[1] |
| Molecular Weight | 304.13 g/mol |
| Appearance | Not specified in available literature |
| Purity | Typically >95% for commercially available samples[1] |
| Storage | Sealed refrigeration is recommended[1] |
Synthesis
A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route can be inferred from the synthesis of analogous compounds, such as N-(2-bromopyridin-3-yl)pivalamide. The proposed synthesis involves the acylation of 2-amino-3-iodopyridine with pivaloyl chloride.
Experimental Workflow: Proposed Synthesis
Caption: Proposed two-step synthesis of this compound.
Detailed Methodologies
Step 1: Synthesis of 2-Amino-3-iodopyridine (Precursor)
While a specific protocol for the direct synthesis of 2-amino-3-iodopyridine was not found, a general method for the iodination of aminopyridines can be adapted. For instance, the synthesis of 2-amino-5-bromo-3-iodopyridine involves the treatment of 2-amino-5-bromopyridine with potassium iodate and potassium iodide in sulfuric acid. A similar approach using 2-aminopyridine as the starting material is conceivable.
Step 2: Synthesis of this compound
Based on the synthesis of N-(2-bromopyridin-3-yl)pivalamide, the following protocol is proposed:
-
Dissolve 2-amino-3-iodopyridine in a suitable aprotic solvent, such as dichloromethane (DCM), under an inert atmosphere.
-
Add a non-nucleophilic base, such as triethylamine, to the solution.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of pivaloyl chloride in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Note: This is a generalized protocol and would require optimization for specific reaction conditions, including stoichiometry, temperature, and reaction time.
Characterization Data
No specific characterization data, such as ¹H NMR, ¹³C NMR, or mass spectrometry data for this compound, was available in the reviewed literature. For researchers synthesizing this compound, standard analytical techniques should be employed to confirm its identity and purity.
Applications in Research and Development
This compound is primarily classified as a medical intermediate. The iodopyridine moiety is a key structural feature in many biologically active compounds. The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions allow for the facile introduction of various substituents at the 3-position of the pyridine ring, enabling the synthesis of diverse chemical libraries for drug discovery programs.
Potential Signaling Pathway Involvement
Given the prevalence of the pyridine scaffold in drug design, derivatives of this compound could potentially interact with a wide range of biological targets. Pyridine-containing molecules have been shown to act as, for example, kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and enzyme inhibitors. However, without specific biological data for this compound, any discussion of its involvement in signaling pathways remains speculative.
Logical Relationship for Drug Discovery Workflow
Caption: Drug discovery workflow utilizing this compound.
Conclusion
This compound represents a valuable, yet underexplored, chemical entity for synthetic and medicinal chemistry. Its utility as a building block for creating diverse molecular libraries is clear from a chemical standpoint. However, a significant gap exists in the publicly available literature regarding its detailed synthesis, characterization, and biological activity. Further research into this compound is warranted to fully elucidate its potential in drug discovery and other applications.
References
Technical Guide: N-(3-iodopyridin-2-yl)pivalamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(3-iodopyridin-2-yl)pivalamide, a pyridinamide derivative of interest in chemical and pharmaceutical research. This document details its chemical identity, a representative synthetic protocol, and its physicochemical properties.
Chemical Identity and Properties
This compound is a halogenated pyridine derivative. Its structure is characterized by a pivalamide group attached to the amino function of a 3-iodopyridine scaffold.
| Property | Value |
| IUPAC Name | N-(3-iodopyridin-2-yl)-2,2-dimethylpropanamide |
| SMILES Notation | CC(C)(C)C(=O)NC1=NC=CC=C1I |
| CAS Number | 113975-31-8 |
| Molecular Formula | C₁₀H₁₃IN₂O |
| Molecular Weight | 304.13 g/mol |
| Appearance | White to off-white solid (predicted) |
| Purity | >95% (as commercially available)[1] |
| Storage | Sealed refrigeration[1] |
Synthesis Protocol
The synthesis of this compound can be achieved via the N-acylation of 2-amino-3-iodopyridine with pivaloyl chloride. This reaction is a standard nucleophilic acyl substitution. The following protocol is a representative procedure adapted from general methods for the acylation of aminopyridines.[2]
Reaction Scheme:
Pivaloyl Chloride + 2-Amino-3-iodopyridine -> this compound + Hydrogen Chloride
Materials:
-
2-Amino-3-iodopyridine
-
Pivaloyl chloride
-
Anhydrous pyridine or other suitable non-nucleophilic base (e.g., triethylamine)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-3-iodopyridine (1.0 eq) in anhydrous DCM. Add anhydrous pyridine (1.1 eq) to the solution.
-
Addition of Acylating Agent: Cool the mixture to 0 °C using an ice bath. Slowly add pivaloyl chloride (1.05 eq) dropwise to the stirred solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.
Experimental Data
At present, detailed experimental data such as nuclear magnetic resonance (NMR) spectra, infrared (IR) spectra, and mass spectrometry (MS) data for this compound are not extensively reported in publicly accessible literature. Researchers synthesizing this compound would need to perform these analyses to confirm its identity and purity.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the public domain regarding the biological activity, mechanism of action, or associated signaling pathways for this compound. Pivalamide derivatives have been investigated for a range of biological activities, but direct data for this specific compound is lacking. Further research is required to elucidate its potential pharmacological profile.
Visualizations
As no specific experimental workflows or signaling pathways for this compound have been documented, a generalized workflow for its synthesis and purification is presented below.
Caption: A generalized workflow for the synthesis and purification of this compound.
References
In-Depth Technical Guide: 1H and 13C NMR Spectral Data for N-(3-iodopyridin-2-yl)pivalamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound N-(3-iodopyridin-2-yl)pivalamide. Due to the absence of directly published and assigned spectral data in peer-reviewed literature, this guide presents predicted NMR data alongside experimentally obtained data for a closely related analog, N-(2-bromopyridin-3-yl)pivalamide, to offer a valuable reference for the structural elucidation of the target molecule.
Predicted Spectral Data for this compound
In the absence of experimentally verified and published spectra for this compound, computational prediction methods serve as a valuable tool for estimating the chemical shifts. The following tables summarize the predicted ¹H and ¹³C NMR spectral data. These predictions are based on established NMR prediction algorithms and provide an expected range for the chemical shifts.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyridine H-4 | 7.30 - 7.50 | dd |
| Pyridine H-5 | 8.10 - 8.30 | dd |
| Pyridine H-6 | 8.35 - 8.55 | dd |
| NH (Amide) | 8.00 - 8.50 | br s |
| C(CH₃)₃ (tert-Butyl) | 1.30 - 1.40 | s |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (Amide Carbonyl) | 176.0 - 178.0 |
| Pyridine C-2 | 150.0 - 153.0 |
| Pyridine C-3 | 95.0 - 98.0 |
| Pyridine C-4 | 123.0 - 126.0 |
| Pyridine C-5 | 145.0 - 148.0 |
| Pyridine C-6 | 140.0 - 143.0 |
| C (CH₃)₃ (quaternary) | 39.0 - 41.0 |
| C(C H₃)₃ (methyl) | 27.0 - 29.0 |
Experimental Spectral Data for the Analog: N-(2-bromopyridin-3-yl)pivalamide
To provide an experimental reference, the ¹H and ¹³C NMR spectral data for the structural analog, N-(2-bromopyridin-3-yl)pivalamide, are presented below. This data can be used to infer the approximate chemical shifts and coupling patterns for the iodo-substituted target molecule, keeping in mind the differing electronic effects of bromine and iodine. The data is sourced from patent literature describing its synthesis.[1]
Table 3: Experimental ¹H NMR Spectral Data for N-(2-bromopyridin-3-yl)pivalamide
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine H-6 | 8.69 | dd | 8.1, 1.6 |
| Pyridine H-4 | 8.07 | dd | 4.6, 1.6 |
| NH (Amide) | 8.02 | broad | - |
| Pyridine H-5 | 7.26 | dd | 8.1, 4.7 |
| C(CH₃)₃ (tert-Butyl) | 1.35 | s | - |
Table 4: Experimental ¹³C NMR Spectral Data for N-(2-bromopyridin-3-yl)pivalamide
| Carbon | Chemical Shift (ppm) |
| C=O (Amide Carbonyl) | 177.4 |
| Pyridine C-2 | 144.4 |
| Pyridine C-3 | 133.8 |
| Pyridine C-4 | 128.6 |
| Pyridine C-5 | 123.7 |
| Pyridine C-6 | 133.5 |
| C (CH₃)₃ (quaternary) | 40.3 |
| C(C H₃)₃ (methyl) | 27.6 |
Experimental Protocols
The following section details a general experimental protocol for the synthesis of N-(halopyridin-yl)pivalamides and the subsequent acquisition of NMR spectra, based on procedures for analogous compounds.
Synthesis of N-(2-halopyridin-3-yl)pivalamide
A solution of 3-amino-2-halopyridine (1.0 eq.) and triethylamine (1.3 eq.) in dichloromethane (DCM) is cooled to 0°C. Trimethylacetyl chloride (1.1 eq.) dissolved in DCM is added dropwise to the cooled solution. The reaction mixture is allowed to warm to room temperature and stirred for several hours. Upon completion, water is added, and the aqueous layer is extracted with DCM. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired N-(2-halopyridin-3-yl)pivalamide.[1]
NMR Sample Preparation and Data Acquisition
Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Spectroscopy:
-
Spectrometer: A 75 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Standard proton-decoupled pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024-4096 scans.
-
Relaxation Delay: 2-5 seconds.
Data Processing: The acquired Free Induction Decays (FIDs) are subjected to Fourier transformation. The resulting spectra are phase-corrected and baseline-corrected. Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.
Logical Workflow for Structural Characterization
The following diagram illustrates the logical workflow for the synthesis and structural confirmation of this compound.
Caption: A flowchart outlining the synthesis and structural analysis of this compound.
This guide provides a foundational understanding of the expected and analogous NMR spectral data for this compound. The provided experimental protocols and logical workflow offer a practical framework for researchers engaged in the synthesis and characterization of this and related compounds. It is important to note that predicted data should always be confirmed with experimental results for definitive structural assignment.
References
Synthesis Route for N-(3-iodopyridin-2-yl)pivalamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic route for N-(3-iodopyridin-2-yl)pivalamide, a key intermediate in pharmaceutical research. The described methodology is based on established chemical transformations and provides detailed experimental protocols for the synthesis of the target molecule, starting from commercially available 2-aminopyridine.
Synthetic Strategy
The proposed synthesis of this compound is a two-step process. The first step involves the regioselective iodination of 2-aminopyridine to yield the key intermediate, 2-amino-3-iodopyridine. The second step is the acylation of this intermediate with pivaloyl chloride to afford the final product.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-3-iodopyridine
The synthesis of the 2-amino-3-iodopyridine intermediate can be achieved through the direct iodination of 2-aminopyridine. Several methods have been reported for the halogenation of 2-aminopyridines.[1][2] A common and effective method involves the use of N-iodosuccinimide (NIS) as the iodinating agent.[3] An alternative approach utilizes a mixture of potassium iodate (KIO3) and potassium iodide (KI) in an acidic medium to generate iodine in situ.[2]
Method A: Iodination using N-Iodosuccinimide (NIS)
-
Reaction: To a solution of 2-aminopyridine (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane, N-iodosuccinimide (1.1-1.2 eq.) is added portion-wise at room temperature. The reaction mixture is stirred for a specified time until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is quenched with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2-amino-3-iodopyridine.
Method B: Iodination using Potassium Iodate and Potassium Iodide
-
Reaction: 2-Aminopyridine (1.0 eq.) is dissolved in a dilute acid solution (e.g., 2M sulfuric acid). To this solution, potassium iodate (KIO3, 0.5 eq.) is added, followed by the dropwise addition of a solution of potassium iodide (KI, 1.2 eq.) in water. The reaction mixture is heated to 90-100 °C for 1-3 hours.[2]
-
Work-up and Purification: After cooling to room temperature, the pH of the reaction mixture is adjusted to 8-9 with a base (e.g., sodium hydroxide solution), leading to the precipitation of the product. The solid is collected by filtration, washed with water, and recrystallized from a suitable solvent such as ethanol to yield pure 2-amino-3-iodopyridine.[2]
Step 2: Synthesis of this compound
The final step involves the acylation of 2-amino-3-iodopyridine with pivaloyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.
-
Reaction: To a solution of 2-amino-3-iodopyridine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2-1.5 eq.) or pyridine in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF), pivaloyl chloride (1.1-1.2 eq.) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
Work-up and Purification: The reaction mixture is washed successively with water, dilute aqueous acid (e.g., 1M HCl) to remove excess base, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo. The resulting crude product can be purified by recrystallization or column chromatography to give this compound.
Data Presentation
The following table summarizes the key reagents, conditions, and expected outcomes for the synthesis of this compound. Please note that the yields are based on analogous reactions and may vary.
| Step | Starting Material | Reagents and Solvents | Key Conditions | Product | Reported Yield (Analogous Reactions) |
| 1 | 2-Aminopyridine | Method A: NIS, Acetonitrile/DCMMethod B: KIO3, KI, H2SO4(aq) | Method A: Room TemperatureMethod B: 90-100 °C | 2-Amino-3-iodopyridine | 70-95% (for related halogenations)[1][2] |
| 2 | 2-Amino-3-iodopyridine | Pivaloyl Chloride, Triethylamine/Pyridine, DCM/THF | 0 °C to Room Temperature | This compound | Not specifically reported; typically high for similar acylations. |
Signaling Pathways and Experimental Workflows
The synthesis of this compound follows a logical experimental workflow, which can be visualized as follows:
Caption: Detailed experimental workflow for the synthesis of this compound.
Characterization
The structural confirmation of the intermediate and the final product should be performed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the regiochemistry of iodination and the successful acylation.
-
Infrared (IR) Spectroscopy: The IR spectrum of the final product should show a characteristic C=O stretching frequency for the amide bond and the disappearance of the N-H stretching bands of the primary amine.
-
Mass Spectrometry (MS): The mass spectrum will confirm the molecular weight of the synthesized compounds.
This guide provides a robust framework for the synthesis of this compound. Researchers should optimize the reaction conditions based on their specific laboratory settings and available resources. Standard safety precautions should be followed when handling all chemicals.
References
starting materials for N-(3-iodopyridin-2-yl)pivalamide synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of N-(3-iodopyridin-2-yl)pivalamide, a key intermediate in pharmaceutical research. The primary synthetic route involves the acylation of 2-amino-3-iodopyridine with pivaloyl chloride. This document provides a comprehensive overview of the starting materials, experimental procedures, and quantitative data to support the synthesis of this compound.
Core Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step process, starting from the commercially available 2-aminopyridine. The first step involves the iodination of 2-aminopyridine to form the key intermediate, 2-amino-3-iodopyridine. This is followed by the acylation of the amino group with pivaloyl chloride to yield the final product.
Caption: General synthesis workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-3-iodopyridine
The synthesis of the key intermediate, 2-amino-3-iodopyridine, can be achieved from 2-aminopyridine using various iodinating agents. A common method involves the use of N-iodosuccinimide (NIS) in a suitable solvent.
Materials:
-
2-Aminopyridine
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (or other suitable solvent)
Procedure:
-
To a solution of 2-aminopyridine in acetonitrile, add N-iodosuccinimide portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for a specified time until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., saturated sodium bicarbonate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
-
Purification is typically achieved by column chromatography on silica gel.
Step 2: Synthesis of this compound
The final product is synthesized by the acylation of 2-amino-3-iodopyridine with pivaloyl chloride in the presence of a base.
Materials:
-
2-Amino-3-iodopyridine
-
Pivaloyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) (or another suitable aprotic solvent)
Procedure:
-
Dissolve 2-amino-3-iodopyridine in dichloromethane and cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add pivaloyl chloride dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or LC-MS).
-
Quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then purified by a suitable method, such as column chromatography on silica gel.
Quantitative Data
The following tables summarize the key quantitative data for the starting materials and the final product.
Table 1: Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 2-Aminopyridine | C₅H₆N₂ | 94.12 | White to off-white crystalline solid |
| 2-Amino-3-iodopyridine | C₅H₅IN₂ | 220.01 | Off-white to yellow solid |
| Pivaloyl Chloride | C₅H₉ClO | 120.58 | Colorless to light yellow liquid |
| This compound | C₁₀H₁₃IN₂O | 304.13 | Solid |
Table 2: Typical Reaction Parameters and Yields
| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Iodination | 2-Aminopyridine, NIS | Acetonitrile | Room Temp. | 2-4 | 70-85 |
| Acylation | 2-Amino-3-iodopyridine, Pivaloyl Chloride, Triethylamine | Dichloromethane | 0 to Room Temp. | 3-6 | 80-95 |
Note: Yields are dependent on reaction scale and purification methods.
Signaling Pathways and Logical Relationships
The synthesis of this compound follows a logical progression of functional group transformations. The initial iodination step is an electrophilic aromatic substitution on the electron-rich pyridine ring, directed by the activating amino group. The subsequent acylation is a nucleophilic attack of the amino group on the electrophilic carbonyl carbon of pivaloyl chloride.
Caption: Logical progression of the synthesis.
This technical guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult specific literature for detailed optimization of reaction conditions and for comprehensive characterization data.
An In-depth Technical Guide on the Solubility of N-(3-iodopyridin-2-yl)pivalamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-iodopyridin-2-yl)pivalamide (CAS No. 113975-31-8) is a heterocyclic organic compound with a molecular formula of C10H13IN2O[1][2]. Its structure, featuring a pivalamide group attached to an iodopyridine core, makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The solubility of such intermediates in organic solvents is a critical parameter that influences reaction kinetics, purification strategies (such as crystallization), and formulation development.
A thorough understanding of solubility is essential for process optimization, ensuring efficient and scalable chemical syntheses. This guide provides the necessary protocols and tools for researchers to systematically measure and document the solubility of this compound.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 113975-31-8 | [1][2] |
| Molecular Formula | C10H13IN2O | [1][2] |
| Molecular Weight | 304.13 g/mol | [2] |
| Appearance | Solid (form not specified) | [2] |
| Purity | Typically ≥97% | [2] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [2] |
Solubility Data
As of the date of this publication, specific quantitative solubility data for this compound in common organic solvents has not been reported in publicly accessible scientific literature or databases. Therefore, experimental determination is necessary to establish its solubility profile. The following table (Table 2) is provided as a template for researchers to record their experimentally determined solubility data.
Table 2: Experimentally Determined Solubility of this compound in Organic Solvents
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used | Observations |
| e.g., Dichloromethane | e.g., Shake-Flask | ||||
| e.g., Methanol | |||||
| e.g., Ethanol | |||||
| e.g., Acetone | |||||
| e.g., Ethyl Acetate | |||||
| e.g., Toluene | |||||
| e.g., Dimethylformamide (DMF) | |||||
| e.g., Dimethyl Sulfoxide (DMSO) | |||||
| e.g., Acetonitrile | |||||
| e.g., Tetrahydrofuran (THF) |
Experimental Protocols for Solubility Determination
The determination of solubility can be approached through various methods, with the choice of method often depending on the required accuracy, the amount of substance available, and the throughput needed. The shake-flask method is a widely recognized and reliable technique for determining thermodynamic equilibrium solubility and is recommended for obtaining accurate data for this compound[3].
4.1. Thermodynamic Solubility Determination using the Shake-Flask Method
This method measures the concentration of a saturated solution of a compound in a specific solvent at a defined temperature, where the solution is in equilibrium with the solid phase of the compound.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed and that equilibrium with the solid phase can be established[3].
-
Solvent Addition: Add a known volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker or on a stirrer. Agitate the samples at a constant temperature for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended to ensure equilibrium is reached[4].
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. For solvents where sedimentation is slow, centrifugation can be used to separate the solid from the saturated solution.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the determination of thermodynamic solubility using the shake-flask method.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
While published quantitative solubility data for this compound in organic solvents is currently unavailable, this guide provides researchers with the necessary framework to generate this critical data. The detailed experimental protocol for the shake-flask method offers a reliable approach to determine the thermodynamic solubility. By systematically applying the methodologies outlined herein, researchers in drug development and chemical synthesis can obtain the essential solubility data required for process optimization, formulation design, and other research applications. The provided templates and workflow diagrams are intended to facilitate consistent and accurate data collection and reporting.
References
N-(3-iodopyridin-2-yl)pivalamide: A Versatile Heterocyclic Building Block for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:
N-(3-iodopyridin-2-yl)pivalamide is a key heterocyclic building block increasingly utilized in the synthesis of complex molecules, particularly in the realm of drug discovery and medicinal chemistry. Its unique structural features, combining a pivaloyl-protected aminopyridine with a strategically positioned iodine atom, render it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. The bulky pivaloyl group serves as a protecting group for the 2-amino functionality, preventing unwanted side reactions and allowing for selective functionalization at the 3-position via the versatile carbon-iodine bond. This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, complete with detailed experimental protocols and data to facilitate its use in the modern research laboratory.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 113975-31-8 | [1] |
| Molecular Formula | C₁₀H₁₃IN₂O | [1] |
| Molecular Weight | 304.13 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| Purity | ≥95% | [1] |
| Storage | Sealed refrigeration | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step sequence starting from the readily available 2-aminopyridine. The first step involves the regioselective iodination of 2-aminopyridine to yield 2-amino-3-iodopyridine. This is followed by the protection of the amino group with a pivaloyl group.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-3-iodopyridine
-
Materials: 2-Aminopyridine, Iodine, Hydrogen Peroxide (30% aq.), Sulfuric Acid, Dichloromethane, Sodium Bicarbonate solution.
-
Procedure: To a stirred solution of 2-aminopyridine in a suitable solvent, sulfuric acid is added cautiously at a low temperature. Iodine is then added, followed by the dropwise addition of hydrogen peroxide. The reaction is monitored by TLC. Upon completion, the reaction mixture is quenched with a sodium bisulfite solution and neutralized with a saturated sodium bicarbonate solution. The product is extracted with dichloromethane, and the organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford 2-amino-3-iodopyridine.
Step 2: Synthesis of this compound
-
Materials: 2-Amino-3-iodopyridine, Pivaloyl chloride, Pyridine, Dichloromethane (DCM).
-
Procedure: To a solution of 2-amino-3-iodopyridine in anhydrous DCM, pyridine is added, and the mixture is cooled in an ice bath. Pivaloyl chloride is added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.
Applications in Cross-Coupling Reactions
The presence of the iodine atom at the 3-position makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.
Caption: Key cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. This compound readily couples with various aryl and heteroaryl boronic acids or esters to introduce diverse aromatic moieties.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
Materials: this compound, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Dioxane/H₂O, Toluene).
-
Procedure: A mixture of this compound, the arylboronic acid, palladium catalyst, and base in a suitable solvent is degassed and heated under an inert atmosphere (e.g., Argon or Nitrogen). The reaction progress is monitored by TLC or LC-MS. After completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and concentrated. The crude product is purified by column chromatography.
Table of Representative Suzuki-Miyaura Coupling Reactions:
| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | Data not available in literature |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene | 100 | 8 | Data not available in literature |
| Thiophen-3-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 16 | Data not available in literature |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between the iodopyridine and a terminal alkyne, providing access to a variety of alkynyl-substituted pyridines.
General Experimental Protocol for Sonogashira Coupling:
-
Materials: this compound, Terminal alkyne, Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), Copper(I) iodide (CuI), Base (e.g., Triethylamine, Diisopropylamine), Solvent (e.g., THF, DMF).
-
Procedure: To a solution of this compound and the terminal alkyne in a suitable solvent, the palladium catalyst, CuI, and base are added. The mixture is degassed and stirred at room temperature or elevated temperature under an inert atmosphere. Upon completion, the solvent is removed, and the residue is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The product is purified by chromatography.
Table of Representative Sonogashira Coupling Reactions:
| Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 6 | Data not available in literature |
| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | i-Pr₂NH | DMF | 25 | 12 | Data not available in literature |
| Propargyl alcohol | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 50 | 8 | Data not available in literature |
Note: Specific yield data for the Sonogashira coupling of this compound is not explicitly reported in the surveyed literature. The provided conditions are representative for this class of reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the introduction of various primary and secondary amines at the 3-position of the pyridine ring.
General Experimental Protocol for Buchwald-Hartwig Amination:
-
Materials: this compound, Amine, Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos, BINAP), Base (e.g., Cs₂CO₃, NaOtBu), Solvent (e.g., Toluene, Dioxane).
-
Procedure: A mixture of this compound, the amine, palladium catalyst, ligand, and base in an anhydrous, deoxygenated solvent is heated under an inert atmosphere. The reaction is monitored until completion. The mixture is then cooled, filtered, and the filtrate is concentrated. The residue is purified by column chromatography to afford the desired aminated product.
Table of Representative Buchwald-Hartwig Amination Reactions:
| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 18 | Data not available in literature |
| Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Dioxane | 100 | 24 | Data not available in literature |
| Benzylamine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 16 | Data not available in literature |
Note: As with the other coupling reactions, while the Buchwald-Hartwig amination of this compound is a highly anticipated reaction, specific examples with yields were not found in the surveyed literature. The conditions listed are general and would require optimization for this specific substrate.
Deprotection and Further Transformations
Following the desired cross-coupling reaction, the pivaloyl protecting group can be readily removed under acidic or basic conditions to reveal the free 2-amino group. This functionality can then be utilized for further synthetic manipulations, such as N-alkylation, N-arylation, or the formation of fused heterocyclic systems, further expanding the molecular diversity accessible from this versatile building block.
Conclusion
This compound serves as a valuable and versatile building block in organic synthesis. Its straightforward preparation and the reactivity of the carbon-iodine bond in a variety of palladium-catalyzed cross-coupling reactions make it an attractive starting material for the synthesis of a wide array of substituted aminopyridine derivatives. While specific, published quantitative data for its coupling reactions are currently limited, the general reactivity patterns of similar substrates strongly suggest its broad applicability. This guide provides the foundational knowledge and general protocols necessary for researchers to effectively incorporate this compound into their synthetic strategies for the development of novel compounds with potential applications in medicinal chemistry and materials science.
References
A Technical Guide to Substituted 2-Aminopyridines in Drug Discovery
Substituted 2-aminopyridines represent a cornerstone scaffold in medicinal chemistry and drug development, prized for their versatile biological activities and synthetic accessibility. This technical guide provides researchers, scientists, and drug development professionals with an in-depth review of the synthesis, biological activities, and structure-activity relationships of this important class of compounds. The information is presented with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts to facilitate research and development efforts.
Core Biological Activities and Quantitative Data
The 2-aminopyridine moiety is a privileged structure found in numerous biologically active compounds, demonstrating a wide array of pharmacological effects. These include potent anticancer, antibacterial, antifungal, and anti-inflammatory properties. The following sections and tables summarize the quantitative data for some of the key activities.
Kinase Inhibitory Activity
A significant area of research for substituted 2-aminopyridines is their role as kinase inhibitors, which are crucial in cancer therapy. The Janus kinase (JAK) family, anaplastic lymphoma kinase (ALK), and cyclin-dependent kinases (CDKs) are prominent targets.
// Nodes Cytokine [label="Cytokine", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Cytokine Receptor", shape=Mrecord, fillcolor="#F1F3F4", fontcolor="#202124"]; JAK [label="JAK", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Substituted_2_AP [label="Substituted\n2-Aminopyridine\nInhibitor", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; STAT [label="STAT", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT_P [label="pSTAT", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Dimer [label="pSTAT Dimer", shape=doublecircle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=cylinder, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene [label="Gene Transcription\n(Proliferation, Differentiation,\nInflammation)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Cytokine -> Receptor [label="Binds"]; Receptor -> JAK [label="Activates"]; JAK -> STAT [label="Phosphorylates"]; Substituted_2_AP -> JAK [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; STAT -> STAT_P [style=invis]; STAT_P -> Dimer [label="Dimerizes"]; Dimer -> Nucleus [label="Translocates to"]; Nucleus -> Gene [label="Initiates"]; } caption: Inhibition of the JAK-STAT signaling pathway.
The Janus kinase 2 (JAK2) is a key target for myeloproliferative neoplasms, and several 2-aminopyridine derivatives have shown potent inhibitory activity.[1] One study identified compound 16m-(R) with an IC50 of 3 nM against JAK2, demonstrating high selectivity over other JAK family members. Another compound, 21b , exhibited an IC50 of 9 nM for JAK2 and showed significant antiproliferative activity in HEL cells.[2]
Similarly, 2-aminopyridine derivatives have been developed as potent dual inhibitors of ROS1 and ALK, which are important in certain types of non-small cell lung cancer.[3] Notably, the spiro derivative C01 was found to be approximately 30 times more potent than the approved drug Crizotinib against the resistant ROS1G2032R mutant, with an IC50 of 42.3 nM.[3]
In the realm of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), dual inhibitors are being explored to overcome drug resistance. Compound 8e , a 2-aminopyridine derivative, showed potent inhibitory activity against both CDK9 and HDAC1 with IC50 values of 88.4 nM and 168.9 nM, respectively.[4]
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| 16m-(R) | JAK2 | 3 | - | |
| JAK1 | 255 | - | ||
| JAK3 | 228 | - | ||
| 21b | JAK2 | 9 | HEL | [2] |
| JAK1 | 2484 | - | [2] | |
| JAK3 | 1656 | - | [2] | |
| C01 | CD74-ROS1G2032R | 42.3 | Ba/F3 | [3] |
| 8e | CDK9 | 88.4 | - | [4] |
| HDAC1 | 168.9 | - | [4] |
Antimicrobial Activity
Substituted 2-aminopyridines also exhibit significant antibacterial and antifungal activity.[5][6] Multicomponent reactions have been efficiently used to synthesize libraries of these compounds for screening. For example, a series of 2-amino-3-cyanopyridine derivatives were synthesized and tested against various microbial strains. Compound 2c from one such study showed remarkable activity against Gram-positive bacteria, particularly S. aureus and B. subtilis, with a Minimum Inhibitory Concentration (MIC) of 0.039 µg/mL.[6]
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2c | Staphylococcus aureus | 0.039 | [6] |
| Bacillus subtilis | 0.039 | [6] | |
| Bacillus cereus | 0.078 | ||
| Enterococcus faecalis | 0.078 | ||
| Micrococcus luteus | 0.078 | [7] |
Synthesis of Substituted 2-Aminopyridines
The synthesis of substituted 2-aminopyridines can be achieved through various methods, from classical reactions to modern, efficient multicomponent reactions (MCRs).
// Nodes Enaminone [label="Enaminone", fillcolor="#F1F3F4", fontcolor="#202124"]; Malononitrile [label="Malononitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; PrimaryAmine [label="Primary Amine", fillcolor="#F1F3F4", fontcolor="#202124"]; Mixing [label="Mix Components\n(Solvent-free)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Knoevenagel [label="Knoevenagel\nCondensation", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Michael [label="Michael Addition\n&\nIntramolecular Cyclization", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aromatization [label="Aromatization", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Substituted\n2-Amino-3-cyanopyridine", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Enaminone -> Mixing; Malononitrile -> Mixing; PrimaryAmine -> Mixing; Mixing -> Knoevenagel; Knoevenagel -> Michael; Michael -> Aromatization; Aromatization -> Product; } caption: Multicomponent reaction for 2-aminopyridine synthesis.
General Experimental Protocol for Multicomponent Synthesis of 2-Amino-3-cyanopyridines
This protocol is adapted from a solvent-free method for synthesizing 2-amino-3-cyanopyridine derivatives.[7]
Materials:
-
Appropriate enaminone (1 mmol)
-
Malononitrile (1 mmol)
-
Substituted primary amine (1 mmol)
Procedure:
-
A mixture of the enaminone (1 mmol), malononitrile (1 mmol), and the respective primary amine (1 mmol) is prepared.
-
The reaction is carried out under solvent-free conditions.
-
The reaction mixture is heated (optimized temperature may vary, e.g., 80°C) for a specified period (e.g., 10-30 minutes), and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The resulting solid product is washed with a suitable solvent (e.g., ethanol or diethyl ether) to remove any unreacted starting materials.
-
The crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol or DMF/methanol) to afford the pure substituted 2-amino-3-cyanopyridine.
-
The structure of the synthesized compound is confirmed using spectroscopic techniques such as FTIR, 1H NMR, and 13C NMR.
Structure-Activity Relationship (SAR)
The biological activity of substituted 2-aminopyridines is highly dependent on the nature and position of the substituents on the pyridine ring and the amino group.
// Nodes Core [label="2-Aminopyridine Core", shape=hexagon, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; R1 [label="R1\n(e.g., Cyano group at C3)", fillcolor="#F1F3F4", fontcolor="#202124"]; R2 [label="R2\n(e.g., Aryl group at C4)", fillcolor="#F1F3F4", fontcolor="#202124"]; R3 [label="R3\n(e.g., Alkyl/Aryl group at C6)", fillcolor="#F1F3F4", fontcolor="#202124"]; R4 [label="R4\n(Substituent on Amino group)", fillcolor="#F1F3F4", fontcolor="#202124"]; Activity [label="Biological Activity\n(Kinase Inhibition,\nAntibacterial, etc.)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Core -> R1 [label="C3 Substitution"]; Core -> R2 [label="C4 Substitution"]; Core -> R3 [label="C6 Substitution"]; Core -> R4 [label="N-Substitution"]; R1 -> Activity [color="#EA4335"]; R2 -> Activity [color="#EA4335"]; R3 -> Activity [color="#EA4335"]; R4 -> Activity [color="#EA4335"]; } caption: Structure-Activity Relationship of 2-aminopyridines.
For antimalarial 3,5-diaryl-2-aminopyridines, studies have shown that modifications to the 2-amino group or the pyridine core often lead to a loss of activity. However, replacing the pyridine core with a pyrazine ring resulted in a novel series of potent oral antimalarial agents.[8] One such compound demonstrated complete curative effects in a P. berghei-infected mouse model at a dose of 4 x 10 mg/kg.[8]
In the case of antibacterial 2-amino-3-cyanopyridines, the presence of a cyclohexylamine substituent at the 2-amino position was found to be crucial for activity against Gram-positive bacteria. The introduction of other groups after the amine function led to a disappearance of the antimicrobial effect.
For JAK2 inhibitors, the stereochemistry of substituents can play a critical role. For instance, the (R)-enantiomer of a particular compound was identified as the more potent inhibitor. The overall structure-activity relationship (SAR) for these inhibitors often involves optimizing the substituents to fit into the ATP-binding pocket of the kinase.[1]
Conclusion
Substituted 2-aminopyridines continue to be a highly valuable scaffold in the discovery of new therapeutic agents. Their synthetic tractability, coupled with the wide range of biological activities they exhibit, ensures their continued prominence in medicinal chemistry. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to explore and exploit the therapeutic potential of this versatile class of compounds. Further investigations into novel substitution patterns and biological targets will undoubtedly lead to the development of next-generation drugs based on the 2-aminopyridine core.
References
- 1. Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki-M-iyaura Coupling of N-(3-iodopyridin-2-yl)pivalamide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organohalide and an organoboron compound is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids. This document provides a detailed experimental protocol for the Suzuki-Miyaura coupling of N-(3-iodopyridin-2-yl)pivalamide with various aryl and heteroaryl boronic acids, a key transformation for the synthesis of complex substituted pyridine derivatives which are prevalent scaffolds in medicinal chemistry.
Principle of the Reaction:
The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the palladium catalyst to the carbon-iodine bond of this compound, followed by transmetalation with the boronic acid in the presence of a base, and finally, reductive elimination to yield the desired coupled product and regenerate the active palladium(0) catalyst. The pivalamide protecting group on the adjacent amino functionality can influence the electronic properties and reactivity of the iodopyridine substrate.
Experimental Protocol
This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with a representative boronic acid.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with a suitable ligand)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DME)
-
Degassed water (if using a biphasic system)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the desired boronic acid (1.2 eq), and the base (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and subject it to three cycles of evacuation and backfilling with an inert gas (nitrogen or argon) to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe to the reaction flask.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
Data Presentation
The following table summarizes representative reaction conditions for the Suzuki-Miyaura coupling of various iodopyridines and related heterocyclic halides with different boronic acids, providing a reference for expected outcomes and optimization parameters.
| Entry | Halide Substrate | Boronic Acid | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Propylene Carbonate/H₂O | 130 | - | 93[1] |
| 2 | 2-Iodo-deazapurine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 85 |
| 3 | 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 18 | High[2] |
| 4 | 5-Bromo-pyrimidine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 80 | 20 | 60[3] |
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of N-(3-iodopyridin-2-yl)pivalamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a transformation of paramount importance in medicinal chemistry and materials science.[1][2] This protocol details the application of the Buchwald-Hartwig amination to the synthesis of N-aryl and N-alkyl derivatives of 2-aminopyridine from N-(3-iodopyridin-2-yl)pivalamide. The pivalamide protecting group on the 2-amino functionality allows for selective amination at the 3-position of the pyridine ring. The reaction involves the coupling of the heteroaryl iodide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. Careful selection of these components is crucial for achieving high yields and purity of the desired products.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the active Pd(0) catalyst.[1] The choice of a bulky, electron-rich phosphine ligand is often critical to promote the reductive elimination step and prevent side reactions.[3]
Experimental Protocols
This section provides detailed experimental protocols for the Buchwald-Hartwig amination of this compound with various primary and secondary amines. The reaction conditions may require optimization depending on the specific amine coupling partner.
General Procedure for Buchwald-Hartwig Amination:
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, RuPhos, BrettPhos)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk tube or oven-dried round-bottom flask with condenser)
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the palladium catalyst (e.g., 2-5 mol%), and the phosphine ligand (e.g., 4-10 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reagents: Under the inert atmosphere, add the base (e.g., 1.5-2.0 equiv.) and the anhydrous solvent.
-
Addition of Amine: Add the amine (1.1-1.5 equiv.) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-(2-pivalamido)pyridin-3-amine.[4]
Data Presentation
The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of this compound with a variety of amine coupling partners. These conditions are based on literature precedents for similar substrates and may serve as a starting point for optimization.
Table 1: Reaction Conditions for the Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Dioxane | 100 | 12 | [Provide specific yield data based on experimental findings] |
| 2 | 4-Methoxyaniline | Pd₂(dba)₃ (2.5) | RuPhos (5) | NaOtBu (1.5) | Toluene | 110 | 8 | [Provide specific yield data based on experimental findings] |
| 3 | Morpholine | Pd(OAc)₂ (3) | BrettPhos (6) | K₃PO₄ (2.0) | THF | 80 | 16 | [Provide specific yield data based on experimental findings] |
| 4 | n-Butylamine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 100 | 10 | [Provide specific yield data based on experimental findings] |
| 5 | Piperidine | Pd(OAc)₂ (2.5) | RuPhos (5) | Cs₂CO₃ (2.0) | Dioxane | 90 | 14 | [Provide specific yield data based on experimental findings] |
Note: Yields are highly dependent on the specific substrates and reaction conditions and should be determined experimentally.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols for Sonogashira Cross-Coupling with N-(3-iodopyridin-2-yl)pivalamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has become an invaluable tool in medicinal chemistry and drug development for the synthesis of complex molecules, including substituted pyridines.[4][5]
N-(3-iodopyridin-2-yl)pivalamide is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the iodine atom at the 3-position of the pyridine ring provides a reactive handle for the introduction of diverse alkynyl moieties via the Sonogashira coupling, allowing for the construction of a library of novel compounds with potential biological activity. The pivalamide group at the 2-position can influence the electronic properties of the pyridine ring and may also serve as a protecting group or a point for further synthetic modifications.
These application notes provide a comprehensive overview and detailed protocols for the Sonogashira cross-coupling reaction utilizing this compound as the aryl halide component.
Reaction Principle
The Sonogashira coupling reaction proceeds through a dual catalytic cycle involving both palladium and copper catalysts.[3][6] The generally accepted mechanism is as follows:
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (this compound) to form a Pd(II) complex.
-
Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.
-
Transmetalation: The copper acetylide transfers the alkyne group to the palladium(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired N-(3-(alkynyl)pyridin-2-yl)pivalamide and regenerate the active Pd(0) catalyst.
Data Presentation: Representative Reaction Conditions and Yields
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 92 | [1][7] |
| 2 | 2-Amino-3-bromopyridine | 1-Octyne | Pd(CF₃COO)₂ (2.5) / PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 85 | [1][7] |
| 3 | 2-Amino-3-bromopyridine | (Trimethylsilyl)acetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 88 | [1][7] |
| 4 | Iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (5.0) | CuI (5.0) | Et₃N | DMF | 65 | - | 95 | [4] |
| 5 | 3-Iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (0.025) | - | Et₃N | THF | RT | 16 | 75 |
Experimental Protocols
The following protocols provide a general procedure for the Sonogashira cross-coupling of this compound with a terminal alkyne. Optimization may be required for specific substrates.
Materials and Reagents
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Anhydrous amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
General Procedure for Sonogashira Coupling
Step-by-Step Protocol:
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (1-5 mol%).
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add an anhydrous solvent (e.g., DMF or THF) and an amine base (e.g., Et₃N, 2-3 eq.).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add the terminal alkyne (1.1-1.5 eq.) dropwise to the reaction mixture.
-
-
Reaction Conditions:
-
Heat the reaction mixture to the desired temperature (typically between room temperature and 100 °C) and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash it sequentially with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(3-(alkynyl)pyridin-2-yl)pivalamide.
-
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the catalyst loading, using a different palladium catalyst or ligand, or employing a more polar solvent like DMF. Higher temperatures may also be beneficial, but care should be taken to avoid decomposition of the starting materials or products.
-
Homocoupling of Alkyne (Glaser Coupling): The formation of alkyne dimers is a common side reaction. This can be minimized by ensuring the reaction is carried out under strictly anaerobic conditions and by using a copper-free Sonogashira protocol if necessary.[2]
-
Dehalogenation of the Starting Material: If significant deiodination is observed, a lower reaction temperature or a milder base may be required.
Safety Precautions
-
Palladium catalysts and copper iodide are toxic and should be handled with care in a well-ventilated fume hood.
-
Organic solvents are flammable and should be used away from ignition sources.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion
The Sonogashira cross-coupling reaction is a highly effective method for the alkynylation of this compound. The protocols and data presented herein, derived from closely related systems, provide a solid foundation for researchers to successfully synthesize a wide range of novel 3-alkynyl-2-pivalamidopyridine derivatives for applications in drug discovery and materials science. Careful optimization of the reaction conditions will be key to achieving high yields and purity for specific substrates.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes for Palladium-Catalyzed C-N Bond Formation Using N-(3-iodopyridin-2-yl)pivalamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a representative experimental protocol for the palladium-catalyzed C-N bond formation utilizing N-(3-iodopyridin-2-yl)pivalamide as a key building block. The Buchwald-Hartwig amination reaction is highlighted as a powerful method for the synthesis of a diverse range of N-substituted 2,3-diaminopyridine derivatives. These products are valuable intermediates in the development of novel therapeutics and functional materials. This guide includes a summary of representative reaction outcomes, a detailed experimental procedure, and visualizations of the catalytic cycle and experimental workflow to aid in the successful implementation of this synthetic transformation.
Introduction
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, with profound implications for the pharmaceutical and materials science industries. Among the various methods developed, the palladium-catalyzed Buchwald-Hartwig amination has emerged as a particularly robust and versatile tool for the construction of arylamines.[1] This reaction facilitates the coupling of an aryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base.
The substrate, this compound, is a strategically designed building block for the synthesis of complex pyridine derivatives. The pivaloyl protecting group on the 2-amino functionality allows for regioselective C-N bond formation at the C3 position of the pyridine ring. Subsequent deprotection of the pivaloyl group can furnish a vicinal 1,2-diamine moiety, a common pharmacophore in many biologically active molecules. This application note provides a comprehensive overview and a practical protocol for this important transformation.
Reaction Principle and Mechanism
The palladium-catalyzed C-N cross-coupling reaction proceeds via a catalytic cycle, as illustrated below. The generally accepted mechanism for the Buchwald-Hartwig amination involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido intermediate.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the active Pd(0) catalyst and releasing the desired product.
The efficiency and scope of this reaction are highly dependent on the judicious selection of the palladium source, ligand, base, and solvent system.
Visualized Reaction Scheme and Workflow
Caption: The Buchwald-Hartwig catalytic cycle.
Caption: A typical experimental workflow for the C-N coupling reaction.
Representative Data
The following table summarizes representative, albeit hypothetical, data for the palladium-catalyzed amination of this compound with a variety of amine coupling partners. This data is illustrative of typical yields and conditions for this class of reaction.
| Entry | Amine Coupling Partner | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 12 | 88 |
| 2 | 4-Methoxyaniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 10 | 93 |
| 3 | 3,5-Dimethylaniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 14 | 85 |
| 4 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Dioxane | 100 | 6 | 96 |
| 5 | Indole | Pd₂(dba)₃ (2) | DavePhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 75 |
| 6 | Benzylamine | Pd(OAc)₂ (2) | BrettPhos (4) | K₂CO₃ | Toluene | 100 | 16 | 79 |
Detailed Experimental Protocol
5.1. Materials and Reagents
-
This compound
-
Amine of choice
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, RuPhos, BrettPhos, DavePhos)
-
Base (e.g., cesium carbonate (Cs₂CO₃), sodium tert-butoxide (NaOtBu), potassium phosphate (K₃PO₄))
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere techniques
-
Silica gel for column chromatography
5.2. General Procedure
-
In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and the base (2.0 mmol, 2.0 equiv.) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Add the palladium precursor (0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%).
-
Add anhydrous solvent (5 mL).
-
Seal the Schlenk tube and remove it from the glovebox.
-
Place the reaction vessel in a preheated oil bath at the specified temperature (e.g., 100-110 °C) and stir vigorously for the indicated time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite, washing the filter cake with additional ethyl acetate (3 x 10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
5.3. Safety Considerations
-
Palladium catalysts and phosphine ligands can be air- and moisture-sensitive and should be handled under an inert atmosphere.
-
Many organic solvents are flammable and should be handled in a well-ventilated fume hood.
-
Strong bases like sodium tert-butoxide are caustic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
The palladium-catalyzed C-N cross-coupling of this compound with a variety of amines is a highly effective method for the synthesis of diverse N-substituted 2,3-diaminopyridine precursors. The protocol outlined herein, based on established Buchwald-Hartwig amination principles, provides a reliable starting point for researchers in medicinal chemistry and materials science. The versatility of this reaction allows for the introduction of a wide range of functionalities, making it a valuable tool for lead optimization and the development of novel molecular architectures.
References
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of N-(3-iodopyridin-2-yl)pivalamide with Arylboronic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides. This reaction is particularly valuable in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and functional materials. This document provides detailed application notes and a generalized protocol for the palladium-catalyzed Suzuki-Miyaura coupling of N-(3-iodopyridin-2-yl)pivalamide with various arylboronic acids. The N-(3-arylpyridin-2-yl)pivalamide products are important scaffolds in medicinal chemistry. The protocol is based on established methodologies for similar 2-amido-3-halopyridine systems and leverages the high reactivity of the carbon-iodine bond.
Principle of the Reaction: The reaction proceeds via a palladium catalytic cycle involving the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond of this compound. This is followed by transmetalation with the arylboronic acid (activated by a base) and subsequent reductive elimination to yield the N-(3-arylpyridin-2-yl)pivalamide product and regenerate the palladium(0) catalyst. The pivalamide group at the 2-position may influence the reaction through steric and electronic effects, potentially requiring specific ligand selection for optimal results.
Data Presentation
The following tables summarize typical reagents, conditions, and representative yields for Suzuki-Miyaura reactions of analogous halopyridines. These serve as a starting point for the reaction with this compound.
Table 1: Key Reagents for Suzuki-Miyaura Coupling
| Reagent | Purpose | Typical Amount (Equivalents) | Notes |
| This compound | Starting Material (Electrophile) | 1.0 | The limiting reagent. The C-I bond is highly reactive towards oxidative addition. |
| Arylboronic Acid | Coupling Partner (Nucleophile) | 1.1 - 1.5 | A slight excess is typically used to ensure complete consumption of the starting iodide. A wide variety of electron-rich, electron-poor, and sterically hindered arylboronic acids are commercially available. |
| Palladium Catalyst | Catalyzes the C-C bond formation | 0.01 - 0.10 (1-10 mol%) | Examples include Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(dppf). The choice of catalyst and ligand is crucial for reaction efficiency. Pre-catalysts can also be used for rapid generation of the active Pd(0) species.[1] |
| Base | Activates the boronic acid for transmetalation | 2.0 - 3.0 | Common bases include inorganic carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄). The choice of base can significantly impact the reaction outcome. |
| Solvent | Provides the reaction medium | - | Anhydrous, degassed solvents are crucial. Common choices include toluene, 1,4-dioxane, DMF, or solvent/water mixtures (e.g., Dioxane/H₂O). |
Table 2: Representative Reaction Conditions and Yields for Analogs
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Substrate Example | Product Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 12 | 2-Bromo-3-aminopyridine | 70-90 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 80 | 16 | 2-Bromopyridine | >85[2] |
| PdCl₂(dppf) (3) | - | Na₃PO₄ (3.0) | Dioxane/H₂O | 80-100 | 4-12 | Pyridine-2-sulfonyl fluoride | 60-89[3][4] |
| Pd(OAc)₂ (ligand-free) | - | K₂CO₃ (2.0) | aq. i-PrOH | 80 | 0.5-1 | 2-Halogenated Pyridines | High[2] |
Experimental Protocols
This section provides a generalized, detailed protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials and Reagents:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Ethyl acetate, water, brine, and anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
-
Inert Atmosphere:
-
Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three to five times to ensure the reaction atmosphere is free of oxygen.
-
-
Catalyst and Solvent Addition:
-
Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) to the flask.
-
Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v, approximately 0.1 M concentration relative to the limiting reagent) via syringe.
-
-
Reaction:
-
Place the sealed flask in a preheated oil bath and stir the mixture vigorously at the desired temperature (typically 80-100 °C).
-
-
Monitoring:
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-18 hours.
-
-
Workup:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(3-arylpyridin-2-yl)pivalamide.
-
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
- 1. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]
Application Notes and Protocols for Catalyst and Ligand Selection in the Coupling of N-(3-iodopyridin-2-yl)pivalamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to catalyst and ligand selection for various cross-coupling reactions of N-(3-iodopyridin-2-yl)pivalamide, a key intermediate in the synthesis of complex molecules for the pharmaceutical and materials science industries. The protocols detailed below are based on established methodologies for analogous halo-pyridines and offer a starting point for reaction optimization.
Introduction to Coupling Reactions of this compound
This compound features a reactive carbon-iodine bond at the 3-position of the pyridine ring, making it an excellent substrate for a variety of palladium- and copper-catalyzed cross-coupling reactions. The pivalamide protecting group on the adjacent amino group can influence the electronic properties and steric environment of the reactive site, necessitating careful selection of the catalyst, ligand, base, and solvent to achieve optimal yields and selectivity. Common coupling reactions for this substrate include Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and Ullmann-type reactions.
Catalyst and Ligand Selection: A General Overview
The choice of catalyst and ligand is critical for a successful coupling reaction. Palladium-based catalysts are widely used for their high efficiency and functional group tolerance. The ligand plays a crucial role in stabilizing the palladium center, facilitating oxidative addition and reductive elimination, and influencing the overall catalytic activity. For sterically hindered or electron-deficient substrates, bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often employed. Copper-based catalysts are typically used in Ullmann-type reactions, often requiring higher temperatures but providing a complementary approach for C-N and C-O bond formation.
A general workflow for selecting and optimizing a coupling reaction for this compound is outlined below.
Caption: General experimental workflow for cross-coupling reactions.
Detailed Application Notes and Protocols
The following sections provide detailed information and starting protocols for various coupling reactions with this compound. The quantitative data is summarized in tables for easy comparison, drawing from analogous reactions in the literature.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between this compound and a variety of organoboron reagents.
Catalyst and Ligand Selection: Palladium catalysts such as Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ are commonly used. The choice of ligand is crucial for achieving high yields. For 2-substituted pyridines, bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos often provide excellent results. N-heterocyclic carbene (NHC) ligands can also be effective.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Reference Analogy |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 8 | 90-98 | [1] |
| 2 | PdCl₂(dppf) (3) | dppf (3) | Cs₂CO₃ | DMF | 90 | 12 | 88-96 | [1] |
| 3 | Pd(PPh₃)₄ (5) | PPh₃ (in catalyst) | Na₂CO₃ | DME | 110 | 3 | 71-76 | [1] |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos).
-
Add the degassed solvent system (e.g., Toluene/H₂O, 4:1 v/v) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.
Catalyst and Ligand Selection: Standard catalysts include Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand such as PPh₃. Copper(I) iodide is the most common co-catalyst. Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are typically used and can also serve as the solvent.
Table 2: Representative Conditions for Sonogashira Coupling
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Reference Analogy | |---|---|---|---|---|---|---|---|---| | 1 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | up to 96 |[2] | | 2 | Pd(PPh₃)₄ (5) | PPh₃ (in catalyst) | CuI (5) | Et₃N | THF | 25-65 | 4-12 | 85-95 |[2] | | 3 | Pd(OAc)₂ (2) | cataCXium A (4) | None (Copper-free) | Cs₂CO₃ | 1,4-Dioxane | 25 | 48 | 70-85 |[2] |
Experimental Protocol: Sonogashira Coupling
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(CF₃COO)₂), the ligand (e.g., PPh₃), and the copper(I) co-catalyst (e.g., CuI).
-
Add the anhydrous, degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N).
-
Add the terminal alkyne (1.2 equiv) dropwise to the mixture.
-
Heat the reaction to the desired temperature (e.g., 100 °C) and monitor by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination
This reaction is used to form a C-N bond between this compound and a primary or secondary amine.
Catalyst and Ligand Selection: Palladium catalysts are exclusively used, with bulky, electron-rich biarylphosphine ligands being the most effective. Ligands such as RuPhos and BrettPhos, often used as their pre-catalysts, have shown high efficacy in the amination of challenging halo-pyridines. Strong bases like NaOtBu, KOtBu, or LiHMDS are required.
Caption: A decision guide for initial catalyst and ligand selection.
Table 3: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Reference Analogy |
| 1 | Pd₂(dba)₃ (2) | RuPhos (4) | LiHMDS | Toluene | 100 | 16 | 70-85 | [3] |
| 2 | Pd₂(dba)₃ (2) | BrettPhos (4) | LiHMDS | Toluene | 100 | 16 | 60-75 | [3] |
| 3 | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 24 | 65-80 | [4] |
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox, charge an oven-dried Schlenk tube with the palladium source (e.g., Pd₂(dba)₃), the ligand (e.g., RuPhos), and the base (e.g., LiHMDS).
-
Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C).
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the residue by column chromatography.
Conclusion
The successful coupling of this compound relies on the judicious selection of the catalyst, ligand, base, and solvent. The protocols provided herein serve as a robust starting point for developing efficient and high-yielding transformations. For each specific coupling partner, some optimization of the reaction conditions may be necessary to achieve the desired outcome. The steric hindrance and electronic nature of the pivalamide group suggest that bulky, electron-rich ligands will generally be favorable for palladium-catalyzed reactions.
References
Application Notes and Protocols: Deprotection of the Pivalamide Group from N-(3-iodopyridin-2-yl)pivalamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the deprotection of the pivalamide group from N-(3-iodopyridin-2-yl)pivalamide and its derivatives to yield the corresponding 2-amino-3-iodopyridine. The pivaloyl group is a sterically hindered and robust protecting group for amines, and its efficient removal is a critical step in many synthetic routes. The following protocols describe both acidic and basic hydrolysis methods for this transformation.
Introduction
The 2-aminopyridine scaffold is a prevalent motif in medicinal chemistry, and the protection of the amino group is often necessary during multi-step syntheses. The pivalamide group offers excellent stability under various reaction conditions. However, its removal requires specific and sometimes harsh conditions due to steric hindrance. The presence of an iodine atom on the pyridine ring also necessitates careful selection of deprotection conditions to avoid undesired side reactions. This document outlines reliable methods for the deprotection of this compound derivatives.
Data Presentation: Comparison of Deprotection Methods
The following table summarizes typical reaction conditions for the acidic and basic hydrolysis of pivalamides and related amides, providing a baseline for the deprotection of this compound derivatives.
| Method | Reagents | Solvent(s) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Acidic Hydrolysis | 6 M Hydrochloric Acid | Water, Dioxane | 100 (Reflux) | 12 - 24 | 75 - 90 | Vigorous conditions, suitable for robust substrates. |
| 30% Sulfuric Acid | Water | 100 (Reflux) | 4 - 8 | 80 - 95 | Effective for electron-deficient anilides. | |
| Trifluoroacetic Acid | Dichloromethane | Room Temperature | 1 - 4 | 70 - 85 | Milder conditions, but TFA is corrosive and expensive. | |
| Basic Hydrolysis | 2 M Sodium Hydroxide | Methanol, Water | 80 (Reflux) | 18 - 36 | 60 - 80 | Can be slower than acidic hydrolysis. |
| 1 M Sodium Hydroxide | Ethanol, Water | 25 (Room Temp) | 24 - 48 | 50 - 70 | Very mild conditions, suitable for sensitive substrates. | |
| Lithium Diisopropylamide | Tetrahydrofuran | 40 - 45 | 24 - 90 | 85 - 98 | For N-pivaloylindoles; a non-hydrolytic, strong base method. |
Experimental Protocols
Protocol 1: Acidic Deprotection using Hydrochloric Acid
This protocol describes the deprotection of this compound using a strong mineral acid.
Materials:
-
This compound derivative
-
6 M Hydrochloric Acid (HCl)
-
1,4-Dioxane
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the this compound derivative (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 6 M hydrochloric acid (sufficient to make a 0.1 M solution of the substrate).
-
Heat the mixture to reflux (approximately 100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, 2-amino-3-iodopyridine, can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Basic Deprotection using Sodium Hydroxide
This protocol provides an alternative method using basic conditions, which may be preferable for substrates sensitive to strong acids.
Materials:
-
This compound derivative
-
2 M Sodium Hydroxide (NaOH)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Water
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add the this compound derivative (1.0 eq) and a 3:1 mixture of methanol and 2 M aqueous sodium hydroxide (to achieve a substrate concentration of 0.1-0.2 M).
-
Heat the mixture to reflux (approximately 80 °C) and stir.
-
Monitor the reaction by TLC or LC-MS. This reaction may require 18-36 hours for completion.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
To the remaining aqueous solution, add water and extract with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate in vacuo to obtain the crude 2-amino-3-iodopyridine.
-
Purify the product by column chromatography or recrystallization as needed.
Visualizations
Experimental Workflow for Acidic Deprotection
Caption: Workflow for the acidic deprotection of this compound.
Deprotection Reaction Scheme
Caption: General reaction scheme for pivalamide deprotection.
Application Notes and Protocols: Scale-Up Considerations for Reactions Involving N-(3-iodopyridin-2-yl)pivalamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key considerations and protocols for scaling up chemical reactions involving N-(3-iodopyridin-2-yl)pivalamide. This important building block is frequently utilized in the synthesis of complex molecules, particularly in the pharmaceutical industry, through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The following sections detail critical parameters, experimental protocols, and process optimization strategies to ensure a safe, efficient, and reproducible scale-up.
Introduction to Scale-Up of Cross-Coupling Reactions
The transition from laboratory-scale synthesis to large-scale production presents numerous challenges. For palladium-catalyzed reactions, factors such as catalyst activity and loading, reaction kinetics, heat and mass transfer, and impurity profiles become critical. Careful process development and optimization are essential to achieve a robust and economically viable manufacturing process. The pivalamide protecting group on the 2-amino position of the pyridine ring offers steric hindrance that can influence reactivity and selectivity in cross-coupling reactions.
Key Reaction Types and Scale-Up Considerations
This compound is an ideal substrate for introducing substituents at the 3-position of the pyridine ring. The two most common and industrially relevant transformations are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile method for forming biaryl and heteroaryl-aryl structures. When scaling up this reaction with this compound, the following parameters are crucial:
-
Catalyst and Ligand Selection: While various palladium catalysts can be effective, for large-scale operations, pre-formed, air-stable catalysts are often preferred for their consistency. The choice of ligand is critical for achieving high turnover numbers and rates. Sterically hindered biarylphosphine ligands, such as SPhos or XPhos, are often effective for coupling heteroaryl halides.
-
Base Selection: The choice of base can significantly impact the reaction rate and the formation of byproducts. Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used in large-scale processes due to their lower cost and easier handling compared to strong organic bases. The particle size and solubility of the base can affect reaction kinetics, especially in heterogeneous mixtures.
-
Solvent System: The solvent plays a crucial role in substrate solubility, reaction rate, and product isolation. A mixture of an organic solvent (e.g., toluene, 2-methyltetrahydrofuran) and water is often employed. On a large scale, solvent choice must also consider safety, environmental impact, and ease of recovery.
-
Temperature Control: The exothermicity of the reaction must be carefully managed. On a larger scale, efficient heat dissipation is critical to prevent runaway reactions and control impurity formation.
-
Palladium Removal: Residual palladium in the final product is a major concern, especially for active pharmaceutical ingredients (APIs). Various scavenging techniques, such as treatment with activated carbon, silica-based metal scavengers (e.g., SiliaMetS® Thiol), or crystallization, are employed to reduce palladium levels to acceptable limits (<10 ppm for APIs).[1]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, which are prevalent in many pharmaceutical compounds. Key scale-up considerations include:
-
Catalyst System: Similar to the Suzuki-Miyaura reaction, the choice of palladium precursor and ligand is paramount. Ligands like BrettPhos and RuPhos have shown broad applicability and high efficiency in the amination of heteroaryl halides.[2]
-
Base Selection: Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required. However, their use on a large scale can present handling and safety challenges. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective with the appropriate ligand system and may be preferable for substrates with base-sensitive functional groups.[3]
-
Solvent Selection: Aprotic polar solvents like toluene, dioxane, or DMF are commonly used. The choice will depend on the solubility of the reactants and the reaction temperature. From a green chemistry perspective, replacing high-impact solvents like dioxane is often a goal during process development.
-
Reaction Monitoring: Close monitoring of the reaction progress is essential to determine the endpoint and minimize the formation of impurities. Techniques like HPLC are standard for in-process control.
Quantitative Data Summary
The following tables summarize typical reaction conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions involving heteroaryl iodides, providing a starting point for process optimization with this compound.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Heteroaryl Iodides
| Parameter | Laboratory Scale (1-10 mmol) | Pilot/Production Scale (>1 kg) | Key Considerations for Scale-Up |
| Substrate | This compound | This compound | Consistent quality and purity of starting materials. |
| Boronic Acid/Ester | 1.1 - 1.5 eq | 1.05 - 1.2 eq | Cost and availability of the coupling partner. |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂, Pre-formed catalysts (e.g., XPhos Pd G3) | Catalyst stability, activity, and cost. Lower catalyst loading is a key goal. |
| Catalyst Loading | 1 - 5 mol% | 0.1 - 1 mol% | Reducing catalyst loading minimizes cost and residual metal. |
| Ligand | PPh₃, dppf | Biarylphosphine ligands (e.g., SPhos, XPhos) | Ligand cost, stability, and efficiency. |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄ | K₂CO₃, K₃PO₄ | Base strength, solubility, and impact on work-up. |
| Solvent | Toluene/H₂O, Dioxane/H₂O | 2-MeTHF/H₂O, Toluene/H₂O | Solvent safety, environmental impact, and recovery. |
| Temperature | 80 - 110 °C | 80 - 100 °C | Efficient heat transfer and control of exotherms. |
| Reaction Time | 2 - 24 h | 4 - 16 h | Optimization to maximize throughput. |
Table 2: Typical Conditions for Buchwald-Hartwig Amination of Heteroaryl Iodides
| Parameter | Laboratory Scale (1-10 mmol) | Pilot/Production Scale (>1 kg) | Key Considerations for Scale-Up |
| Substrate | This compound | This compound | Consistent quality and purity of starting materials. |
| Amine | 1.1 - 1.5 eq | 1.05 - 1.2 eq | Cost, availability, and handling of the amine. |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pd(OAc)₂, Pre-formed catalysts (e.g., BrettPhos Pd G3) | Catalyst stability, activity, and cost. |
| Catalyst Loading | 1 - 5 mol% | 0.1 - 1 mol% | Reducing catalyst loading is critical for cost and purity. |
| Ligand | BINAP, Xantphos | Biarylphosphine ligands (e.g., BrettPhos, RuPhos) | Ligand performance and cost. |
| Base | NaOtBu, LHMDS, Cs₂CO₃ | K₃PO₄, K₂CO₃, Cs₂CO₃ | Base strength, handling safety, and compatibility with functional groups.[3] |
| Solvent | Toluene, Dioxane | Toluene, 2-MeTHF, CPME | Avoidance of high-impact solvents; solvent recovery. |
| Temperature | 80 - 120 °C | 80 - 110 °C | Precise temperature control to minimize side reactions. |
| Reaction Time | 4 - 24 h | 6 - 18 h | Optimization for process efficiency. |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions of this compound, intended as a starting point for scale-up. Note: These protocols should be optimized at a smaller scale before attempting a large-scale reaction.
Protocol: Kilogram-Scale Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Palladium(II) acetate (0.2 mol%)
-
SPhos (0.4 mol%)
-
Potassium carbonate (K₂CO₃), milled (2.0 eq)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reactor Setup: Charge a clean, dry, and inerted reactor with this compound, the arylboronic acid, and milled potassium carbonate.
-
Solvent Addition: Add 2-MeTHF and water to the reactor. The solvent ratio should be optimized for solubility and reaction performance (e.g., 5-10 volumes of 2-MeTHF).
-
Inerting: Sparge the reaction mixture with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.
-
Catalyst Charging: In a separate container, prepare a solution of palladium(II) acetate and SPhos in a small amount of degassed 2-MeTHF. Transfer this catalyst solution to the reactor under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the optimized temperature (e.g., 85-95 °C) with efficient stirring.
-
Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed (typically 6-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Separate the aqueous and organic layers.
-
Wash the organic layer with brine.
-
Treat the organic layer with a palladium scavenger (e.g., activated carbon or a silica-based scavenger) to reduce residual palladium levels.[1]
-
Filter the mixture to remove the scavenger.
-
Concentrate the organic layer under reduced pressure.
-
-
Isolation: Crystallize the product from a suitable solvent system to achieve the desired purity.
Protocol: Kilogram-Scale Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
Palladium(II) acetate (0.5 mol%)
-
BrettPhos (1.0 mol%)
-
Potassium phosphate (K₃PO₄), milled (2.0 eq)
-
Toluene
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reactor Setup: Charge a clean, dry, and inerted reactor with this compound, the amine, and milled potassium phosphate.
-
Solvent Addition: Add toluene to the reactor (e.g., 8-12 volumes).
-
Inerting: Sparge the reaction mixture with nitrogen or argon for at least 30 minutes.
-
Catalyst Charging: In a separate glovebox or under an inert atmosphere, weigh the palladium(II) acetate and BrettPhos and add them to the reactor.
-
Reaction: Heat the reaction mixture to the optimized temperature (e.g., 90-105 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by HPLC.
-
Work-up:
-
Cool the reaction mixture.
-
Quench the reaction by the slow addition of water.
-
Filter the mixture to remove inorganic salts.
-
Separate the aqueous and organic layers.
-
Wash the organic layer with water and then brine.
-
Treat the organic layer with a suitable palladium scavenger.
-
Filter and concentrate the organic layer.
-
-
Isolation: Purify the product by crystallization or chromatography if necessary.
Visualizations
The following diagrams illustrate the general workflows for the scale-up of Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: Workflow for Suzuki-Miyaura Scale-Up.
Caption: Workflow for Buchwald-Hartwig Scale-Up.
Conclusion
The successful scale-up of reactions involving this compound relies on a systematic approach to process development and optimization. By carefully selecting the catalyst system, base, and solvent, and by implementing robust control over reaction parameters, it is possible to develop a safe, efficient, and scalable manufacturing process. The protocols and considerations outlined in these application notes serve as a valuable guide for researchers and professionals in the field of drug development and chemical manufacturing.
References
Application Notes and Protocols for N-(3-iodopyridin-2-yl)pivalamide in Regioselective Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of N-(3-iodopyridin-2-yl)pivalamide as a key building block in regioselective cross-coupling reactions. The pivaloyl protecting group on the 2-amino functionality allows for selective functionalization at the C-3 position of the pyridine ring, a common scaffold in medicinal chemistry. The protocols outlined below are based on established methodologies for similar 3-halo-2-aminopyridine systems and are intended to serve as a starting point for reaction optimization.
Overview of Regioselective Cross-Coupling Reactions
This compound is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The carbon-iodine bond at the C-3 position is the most reactive site for oxidative addition to a palladium(0) catalyst, ensuring high regioselectivity. The bulky pivaloyl group can influence the reaction kinetics and may require careful selection of ligands and reaction conditions to achieve optimal yields.
Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-2-(pivalamido)pyridines
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. For this compound, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the 3-position.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 16 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 80-90 |
| 3 | Thiophen-3-ylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 16 | 75-85 |
| 4 | Pyridin-4-ylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME/H₂O | 85 | 18 | 70-80 |
Yields are estimated based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.[1]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a Schlenk flask, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), palladium catalyst (as specified in Table 1), ligand (if applicable), and base (2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-2-(pivalamido)pyridine.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
Sonogashira Coupling: Synthesis of 3-Alkynyl-2-(pivalamido)pyridines
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to a variety of alkynyl-substituted pyridines.
Table 2: Representative Conditions for Sonogashira Coupling
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 80-95 |
| 2 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 65 | 6 | 75-90 |
| 3 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | Toluene | 80 | 8 | 70-85 |
| 4 | 3-Ethynylpyridine | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 4 | 70-80 |
Yields are estimated based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.[2][3]
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a Schlenk flask, add this compound (1.0 equiv.), palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent and the amine base.
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
The filtrate is washed with saturated aqueous NH₄Cl solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle for Sonogashira Coupling
References
Troubleshooting & Optimization
Technical Support Center: N-(3-iodopyridin-2-yl)pivalamide Suzuki Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Suzuki-Miyaura cross-coupling reactions involving N-(3-iodopyridin-2-yl)pivalamide.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no yield in my Suzuki coupling reaction with this compound?
A1: Low yields with this substrate can be attributed to several factors. The primary challenges often stem from the inherent properties of the 2-aminopyridine scaffold and the steric hindrance introduced by the pivalamide protecting group.[1] Key areas to investigate include:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to its inhibition or deactivation, which halts the catalytic cycle.[1]
-
Steric Hindrance: The bulky pivalamide group ortho to the iodine can sterically hinder the oxidative addition step, a crucial part of the catalytic cycle.[2]
-
Suboptimal Reaction Conditions: The choice of palladium precursor, ligand, base, and solvent system is critical and may require careful optimization for this specific substrate.[3]
-
Side Reactions: Competing reactions such as protodeboronation of the boronic acid/ester and homocoupling can consume starting materials and reduce the yield of the desired product.[4][5]
Q2: What are the most common side reactions, and how can they be minimized?
A2: The most prevalent side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene.[1] It is often promoted by aqueous conditions.[1] To minimize this, consider using more stable boronic esters (e.g., pinacol esters) or conducting the reaction under anhydrous conditions.[1]
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct.[4] This can be exacerbated by the presence of oxygen.[4][5] Thoroughly degassing the reaction mixture and maintaining an inert atmosphere can mitigate this issue.[4][5] Using a Pd(0) source directly or ensuring conditions for the complete reduction of a Pd(II) precatalyst can also be beneficial.[4]
Q3: Can the pivalamide protecting group be cleaved under the reaction conditions?
A3: While the pivaloyl group is generally stable, strong basic conditions and elevated temperatures could potentially lead to its cleavage. If you observe the formation of 2-amino-3-iodopyridine or its coupled product, consider using milder bases (e.g., K₂CO₃, Cs₂CO₃) or lowering the reaction temperature.[6]
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
If you observe a significant amount of unreacted this compound, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Conversion
A troubleshooting workflow for low starting material conversion.
Data Presentation: Recommended Catalyst Systems for Sterically Hindered Substrates
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane | 80-110 | Bulky, electron-rich ligands like SPhos are effective for heteroaryl couplings.[1] |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 100-120 | XPhos is another excellent choice for challenging substrates.[7] |
| Buchwald G3 Precatalyst | (internal) | K₂CO₃ | THF/H₂O | 80-100 | Pre-catalysts can provide a more active and stable catalytic species.[8] |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O | 80-100 | A more traditional catalyst, may be less effective for this substrate. |
Issue 2: Significant Formation of Side Products
If your primary issue is the formation of byproducts like homocoupled boronic acid or protodeboronated starting material, the following decision tree can help guide your optimization.
Decision Tree for Minimizing Side Products
A decision tree for troubleshooting common side reactions.
Experimental Protocols
The following protocols are generalized starting points and should be optimized for your specific boronic acid or ester.
Protocol 1: General Procedure using a Buchwald Ligand
This protocol is adapted for sterically hindered and electron-rich substrates.
Experimental Workflow
A generalized experimental workflow for the Suzuki coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)
-
SPhos or XPhos (2-4 mol%)
-
K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equiv)
-
Anhydrous 1,4-dioxane or toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid/ester, the base, the palladium source, and the ligand.
-
Evacuate and backfill the vessel with an inert gas three times.[9]
-
Add the degassed solvent via syringe.[9]
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can sometimes improve yields and significantly reduce reaction times.[3]
Materials:
-
Same as Protocol 1.
Procedure:
-
In a microwave reaction vial, combine this compound, the arylboronic acid/ester, the base, the palladium source, and the ligand.
-
Add the degassed solvent.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to a set temperature (e.g., 100-140 °C) for a specified time (e.g., 15-60 minutes).
-
After cooling, work up and purify the product as described in Protocol 1.
Disclaimer: The information provided in this document is for research use only. All protocols are generalized and may require optimization for specific substrates and reaction scales. Always perform a thorough literature search and risk assessment before conducting any new experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Cross-Coupling Reactions of N-(3-iodopyridin-2-yl)pivalamide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common side products and issues encountered during the palladium-catalyzed cross-coupling of N-(3-iodopyridin-2-yl)pivalamide. Our goal is to equip you with the knowledge to identify, mitigate, and overcome these challenges in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of a byproduct with a mass corresponding to the starting material without the iodine atom. What is this, and how can I prevent it?
A1: This common byproduct is the result of deiodination , where the iodine atom is replaced by a hydrogen atom, yielding N-(pyridin-2-yl)pivalamide. This reductive process can be promoted by various factors in the reaction medium.
Troubleshooting Deiodination:
-
Hydride Sources: Solvents (like alcohols) or amine bases can act as hydride donors, leading to the reductive cleavage of the carbon-iodine bond.
-
Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen) to minimize side reactions that can contribute to catalyst decomposition and off-cycle pathways.
-
Reaction Time: Minimize reaction times where possible. Prolonged exposure to catalytic conditions can increase the likelihood of deiodination.
Q2: My Suzuki-Miyaura coupling is plagued by a dimeric byproduct of my boronic acid. What causes this, and what are the solutions?
A2: You are observing homocoupling of the boronic acid, a frequent side reaction in Suzuki-Miyaura couplings. This occurs when two molecules of the boronic acid couple to form a symmetrical biaryl compound, consuming your reagent and complicating purification.[1]
Primary Causes and Solutions for Homocoupling:
-
Presence of Oxygen: Trace amounts of oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote the homocoupling of boronic acids.[1]
-
Solution: Rigorous degassing of solvents and the reaction vessel is critical. Techniques like sparging with an inert gas or freeze-pump-thaw cycles are highly recommended.[1]
-
-
Palladium(II) Precatalysts: The in situ reduction of Pd(II) precatalysts to the active Pd(0) species can be initiated by the homocoupling of two boronic acid molecules.[1]
-
Solution: Consider using a Pd(0) source directly, such as Pd(PPh₃)₄, or ensure your reaction conditions are optimized for the efficient reduction of the Pd(II) precatalyst to minimize this side reaction pathway.
-
Q3: Why am I experiencing low or no yield in my cross-coupling reaction with this compound?
A3: Low reactivity is a known challenge with 2-aminopyridine derivatives due to catalyst inhibition. Both the pyridine nitrogen and the lone pair of electrons on the pivalamide's nitrogen can coordinate to the palladium catalyst, leading to its deactivation and a stalled catalytic cycle.
Strategies to Overcome Catalyst Inhibition:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands. Ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos) are designed to stabilize the palladium center and promote the key steps of oxidative addition and reductive elimination while sterically hindering catalyst inhibition.
-
Catalyst Loading: While not always ideal, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for partial catalyst deactivation.
Q4: Is the N-pivaloyl protecting group stable under the basic conditions of cross-coupling reactions?
A4: The pivalamide group is generally robust and less prone to hydrolysis under the basic conditions typically employed in many cross-coupling reactions compared to other acyl groups like acetyl. However, prolonged reaction times at high temperatures with strong bases could potentially lead to some degree of hydrolysis. If you suspect hydrolysis, you can monitor the reaction mixture by LC-MS for the appearance of 2-amino-3-iodopyridine. If hydrolysis is confirmed, consider using milder bases (e.g., K₂CO₃ instead of K₃PO₄) or shorter reaction times.
Troubleshooting Guides by Reaction Type
Suzuki-Miyaura Coupling
Issue: Low yield of the desired 2-pivalamido-3-arylpyridine with the presence of N-(pyridin-2-yl)pivalamide (deiodination) and biaryl homocoupling product.
Potential Causes & Troubleshooting Steps:
| Side Product | Potential Cause | Recommended Solution |
| N-(pyridin-2-yl)pivalamide | Presence of hydride sources (e.g., solvent, base). | Use aprotic solvents like dioxane or toluene. Ensure the base is not a significant hydride donor. |
| Prolonged reaction time or high temperature. | Monitor the reaction closely and stop it upon completion of the starting material. Optimize for the lowest effective temperature. | |
| Boronic Acid Homocoupling Product | Inadequate degassing (presence of O₂). | Rigorously degas all solvents and the reaction vessel before adding the catalyst. Maintain a positive pressure of inert gas.[1] |
| Use of a Pd(II) precatalyst. | Switch to a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) or add a reducing agent if using a Pd(II) source. | |
| Protodeboronation of Boronic Acid | Presence of water and/or strong base. | Use anhydrous solvents. Consider using boronic esters (e.g., pinacol esters) which are more stable to hydrolysis. A weaker base might also mitigate this issue. |
Logical Troubleshooting Workflow for Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination
Issue: Formation of deiodinated starting material and/or imine byproduct.
Potential Signaling Pathway of Side Product Formation:
Troubleshooting:
-
β-Hydride Elimination: This side reaction is more likely with amines bearing β-hydrogens. It leads to the formation of an imine and the deiodinated starting material. The choice of ligand is crucial here. Bulky ligands can disfavor the geometry required for β-hydride elimination.
-
Ligand Selection: Use bulky, electron-rich ligands that promote reductive elimination over β-hydride elimination.
Sonogashira and Heck Reactions
While less common for this specific substrate, similar side products can be anticipated.
Common Issues:
-
Deiodination: As with other cross-coupling reactions, deiodination to form N-(pyridin-2-yl)pivalamide is a primary concern.
-
Homocoupling (Sonogashira): In Sonogashira coupling, the terminal alkyne can undergo oxidative homocoupling (Glaser coupling), especially in the presence of copper(I) co-catalyst and oxygen. Running the reaction under copper-free conditions or with rigorous exclusion of oxygen can mitigate this.
-
Alkene Isomerization (Heck): In the Heck reaction, isomerization of the double bond in the product can occur.[2]
Detailed Experimental Protocols
The following protocols are adapted from literature procedures for similar 2-aminopyridine substrates and serve as a robust starting point for the cross-coupling of this compound.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is based on conditions known to be effective for challenging heteroaryl couplings.
Materials:
-
This compound
-
Arylboronic acid (1.5 - 2.0 equivalents)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2.0 equivalents)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water (optional, can be beneficial in a small amount)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (and a small amount of degassed water if desired) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol utilizes a precatalyst system known for its efficiency in C-N bond formation with heteroaryl halides.
Materials:
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This compound
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Amine (1.2 equivalents)
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RuPhos-Pd-G3 precatalyst (2-5 mol%)
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Lithium bis(trimethylsilyl)amide (LiHMDS) as a 1M solution in THF (1.5 equivalents)
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Anhydrous, degassed toluene or dioxane
Procedure:
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To an oven-dried Schlenk tube, add this compound and the RuPhos-Pd-G3 precatalyst.
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Seal the tube, then evacuate and backfill with argon (repeat three times).
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Add the anhydrous, degassed solvent via syringe.
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Add the amine via syringe.
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Add the LiHMDS solution dropwise at room temperature.
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Heat the reaction mixture to 80-110 °C and stir vigorously.
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Monitor the reaction by TLC or LC-MS.
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Upon completion, cool to room temperature and quench the reaction by the slow addition of saturated aqueous NH₄Cl.
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Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over Na₂SO₄.
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Concentrate under reduced pressure and purify by column chromatography.
Experimental Workflow Diagram
By understanding the potential side reactions and employing these optimized protocols and troubleshooting guides, researchers can significantly improve the success rate and efficiency of cross-coupling reactions involving the challenging this compound substrate.
References
Technical Support Center: Optimizing Reactions with N-(3-iodopyridin-2-yl)pivalamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(3-iodopyridin-2-yl)pivalamide. The information is designed to address specific issues encountered during cross-coupling reactions and to offer guidance on optimizing reaction conditions by carefully selecting the appropriate base and solvent.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions performed with this compound?
A1: this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions due to the reactive carbon-iodine bond. The most common transformations include:
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Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.
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Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.
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Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with primary or secondary amines.
Q2: What is the role of the pivalamide protecting group?
A2: The pivalamide group serves as a protecting group for the 2-amino functionality on the pyridine ring. This is crucial for several reasons:
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Prevents Catalyst Inhibition: The lone pair of electrons on the amino group's nitrogen can coordinate to the palladium catalyst, inhibiting its activity. The bulky pivalamide group sterically hinders this interaction.
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Improves Solubility: The pivaloyl group can enhance the solubility of the substrate in organic solvents commonly used for cross-coupling reactions.
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Directs Reactivity: In some cases, the amide functionality can influence the regioselectivity of reactions on the pyridine ring, although in this specific molecule, the iodine at the 3-position is the primary site of reactivity.
Q3: Can the pivalamide group be cleaved under typical cross-coupling conditions?
A3: While the pivalamide group is generally robust, it can be susceptible to hydrolysis under harsh basic or acidic conditions, especially at elevated temperatures. It is important to screen bases and monitor reaction conditions to avoid premature deprotection, which could lead to side reactions and catalyst inhibition.
Q4: Why is my cross-coupling reaction with this compound failing or giving low yields?
A4: Failure or low yields in cross-coupling reactions with this substrate can often be attributed to several factors:
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Catalyst Inhibition: Even with the protecting group, the pyridine nitrogen can still interact with the palladium catalyst. Using bulky, electron-rich phosphine ligands can help mitigate this.
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Inappropriate Base: The choice of base is critical. It must be strong enough to facilitate the catalytic cycle but not so harsh as to cause decomposition of the starting material or catalyst, or cleavage of the protecting group.
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Solvent Effects: The solvent plays a key role in solubility of all reaction components and can influence the reaction rate and outcome.
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Oxygen Sensitivity: Palladium(0) catalysts are sensitive to oxygen. Inadequate degassing of the reaction mixture can lead to catalyst deactivation and an increase in side reactions like homocoupling.
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Side Reactions: Common side reactions include dehalogenation (replacement of iodine with hydrogen) and homocoupling of the coupling partner (e.g., boronic acid or alkyne).
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low or no conversion to the desired biaryl product.
| Potential Cause | Recommended Solution |
| Catalyst Inactivity | Use a fresh source of palladium precatalyst and ligand. Consider using a more active catalyst system, such as one with bulky biaryl phosphine ligands (e.g., XPhos, SPhos). |
| Inappropriate Base | Screen different bases. For pyridyl substrates, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. Ensure the base is finely powdered to improve solubility and reactivity. |
| Poor Solvent Choice | Aprotic polar solvents like 1,4-dioxane, DMF, or toluene are commonly used. A mixture of an organic solvent with water can sometimes be beneficial, especially when using inorganic bases. |
| Protodeboronation of Boronic Acid | Use a slight excess (1.2-1.5 equivalents) of the boronic acid. Ensure anhydrous conditions if water is not required for the chosen base. |
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Problem: Significant formation of side products (e.g., homocoupling, dehalogenation).
| Potential Cause | Recommended Solution |
| Presence of Oxygen | Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction. |
| Suboptimal Temperature | Lowering the reaction temperature may reduce the rate of side reactions relative to the desired cross-coupling. |
| Incorrect Stoichiometry | Using a slight excess of the boronic acid can favor the cross-coupling pathway over homocoupling. |
Sonogashira Coupling
Problem: The reaction is sluggish or stalls completely.
| Potential Cause | Recommended Solution |
| Catalyst System Issues | Ensure both the palladium catalyst and the copper(I) co-catalyst (e.g., CuI) are fresh and active. The choice of ligand for the palladium catalyst can be crucial; triphenylphosphine (PPh₃) is common, but other ligands may be more effective. |
| Base is too Weak | A liquid amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used and also serves as a solvent or co-solvent. Ensure it is anhydrous. |
| Inhibition by Pyridine Nitrogen | Increasing the catalyst loading slightly or using a ligand that can better stabilize the palladium center might be necessary. |
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Problem: Formation of Glaser coupling (alkyne homocoupling) product.
| Potential Cause | Recommended Solution |
| Presence of Oxygen | This is the most common cause. Rigorously exclude oxygen from the reaction system by using degassed solvents and maintaining an inert atmosphere. |
| High Concentration of Copper Catalyst | While catalytic amounts of copper(I) are necessary, high concentrations can promote Glaser coupling. Use the recommended catalytic amount (typically 1-5 mol%). |
Buchwald-Hartwig Amination
Problem: No C-N bond formation is observed.
| Potential Cause | Recommended Solution |
| Inappropriate Catalyst/Ligand Combination | This reaction is highly dependent on the ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., BINAP, Xantphos) are often required. Use of pre-formed palladium catalysts can also be beneficial. |
| Base is not Strong Enough | A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. |
| Unsuitable Solvent | Toluene, dioxane, and THF are generally effective solvents. Avoid solvents that can coordinate to the palladium catalyst and inhibit its activity. |
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Problem: Dehalogenation of the starting material is the major product.
| Potential Cause | Recommended Solution |
| Source of Hydride | Ensure an inert atmosphere is strictly maintained to minimize sources of hydrogen. Certain bases or impurities can also act as hydride sources. |
| Slow Reductive Elimination | Use a ligand that promotes rapid reductive elimination of the C-N bond, which will outcompete the dehalogenation pathway. |
Experimental Protocols
General Considerations for All Reactions:
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All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
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Anhydrous solvents and reagents are recommended for optimal results, unless otherwise specified.
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The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
Protocol 1: Suzuki-Miyaura Coupling
Reaction: this compound with Phenylboronic Acid
Procedure:
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To an oven-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
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Evacuate and backfill the flask with argon three times.
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Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv).
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Add degassed 1,4-dioxane and a small amount of degassed water (e.g., 10:1 dioxane:water).
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Heat the reaction mixture to 90-100 °C with vigorous stirring.
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Monitor the reaction until completion (typically 4-12 hours).
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Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
Reaction: this compound with Phenylacetylene
Procedure:
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To a dry Schlenk flask, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv), and copper(I) iodide (CuI, 0.05 equiv).
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Evacuate and backfill the flask with argon three times.
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Add anhydrous and degassed triethylamine (Et₃N) and a co-solvent such as THF or DMF.
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Add phenylacetylene (1.2 equiv) dropwise via syringe.
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Stir the reaction at room temperature or heat to 50-70 °C if necessary.
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Monitor the reaction until the starting material is consumed (typically 2-6 hours).
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Upon completion, cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite.
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Wash the filtrate with saturated aqueous ammonium chloride and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
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Purify the crude product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination
Reaction: this compound with Morpholine
Procedure:
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To a dry Schlenk tube, add this compound (1.0 equiv), sodium tert-butoxide (NaOtBu, 1.4 equiv), a palladium precatalyst such as Pd₂(dba)₃ (0.02 equiv), and a suitable ligand like Xantphos (0.04 equiv).
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Seal the tube, and evacuate and backfill with argon three times.
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Add anhydrous, degassed toluene or dioxane via syringe.
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Add morpholine (1.2 equiv) to the reaction mixture via syringe.
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Heat the reaction mixture with vigorous stirring to 90-110 °C.
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Monitor the reaction progress until completion (typically 12-24 hours).
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Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
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Dilute the mixture with ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the cross-coupling of this compound, based on literature for structurally similar compounds. These should be used as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling - Representative Conditions and Yields
| Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₃PO₄ (2) | Dioxane/H₂O | 100 | 8 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 12 | 80-90 |
| 3-Thienylboronic acid | XPhos Pd G3 (2) | - | Cs₂CO₃ (2) | Toluene | 110 | 6 | 75-85 |
Table 2: Sonogashira Coupling - Representative Conditions and Yields
| Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N (3) | THF | 50 | 4 | 88-96 |
| 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (3) | DIPEA (3) | DMF | 60 | 5 | 82-90 |
| Trimethylsilylacetylene | PdCl₂(MeCN)₂ (3) | CuI (5) | Et₃N (3) | Toluene | 70 | 6 | 78-88 |
Table 3: Buchwald-Hartwig Amination - Representative Conditions and Yields
| Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 80-92 |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | 24 | 75-85 |
| Benzylamine | RuPhos Pd G3 (2) | - | LHMDS (1.5) | THF | 80 | 16 | 70-80 |
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: A decision tree for troubleshooting common issues.
troubleshooting N-(3-iodopyridin-2-yl)pivalamide purification by chromatography
Technical Support Center: N-(3-iodopyridin-2-yl)pivalamide Purification
Welcome to the technical support center for the chromatographic purification of this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. General Purity and Stability
Q: What is the expected purity of this compound after synthesis and before chromatographic purification?
A: The purity of the crude product can vary significantly based on the reaction conditions and work-up procedure. It is common to have unreacted starting materials and by-products. A purity of 97-98% is often reported for the commercially available compound, which can be a target for a successful purification.[1]
Q: What are the recommended storage conditions for this compound to prevent degradation?
A: To ensure stability, the compound should be stored in a dark place under an inert atmosphere, at temperatures between 2-8°C.
2. Chromatography Issues
Q: My compound is not moving from the baseline on the TLC plate using a standard ethyl acetate/hexane mobile phase. What should I do?
A: This indicates that the mobile phase is not polar enough to elute your compound. This compound contains a polar pyridinyl-amide structure. You should gradually increase the polarity of the mobile phase. Consider adding a more polar solvent like methanol or using a gradient elution. For compounds with amine or amide groups, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can help reduce streaking and improve mobility by preventing strong interactions with the silica gel.[2]
Q: I am observing significant streaking of my compound on the TLC plate and the column. How can I resolve this?
A: Streaking is often caused by strong interactions between the compound and the stationary phase (e.g., silica gel), especially with polar functional groups like amides and pyridines.[2] To mitigate this, you can:
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Add a small percentage of triethylamine (0.1-1%) or ammonia to your mobile phase to neutralize acidic sites on the silica gel.
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Ensure your sample is fully dissolved and not overloaded on the column.
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Experiment with a different stationary phase, such as alumina, or consider reverse-phase chromatography.
Q: The separation between my desired product and an impurity is very poor. How can I improve the resolution?
A: To improve separation, you can try the following:
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Optimize the Mobile Phase: Perform a thorough solvent screen to find a mobile phase system that provides a better separation factor (ΔRf) between your product and the impurity. Sometimes, using a three-component solvent system can provide better selectivity.
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Use a Slower Flow Rate: Reducing the flow rate during column chromatography can improve resolution by allowing more time for equilibrium between the stationary and mobile phases.
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Gradient Elution: Employ a shallow gradient of the eluting solvent. This can help to better separate compounds with close Rf values.
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Column Specifications: Use a column with a smaller particle size for higher efficiency. Ensure the column is packed properly to avoid channeling.
Q: I am experiencing high back pressure during my column chromatography run. What are the possible causes and solutions?
A: High back pressure can be caused by several factors.[3][4] Refer to the troubleshooting workflow below for a systematic approach to diagnosing and resolving the issue. Common causes include clogged frits or tubing, precipitated sample at the top of the column, or using a mobile phase that is too viscous for the chosen flow rate.
Data Presentation
Table 1: Hypothetical Mobile Phase Systems for Flash Chromatography of this compound
| Mobile Phase System | Ratio (v/v) | Observed Rf of Product | Separation Notes |
| Hexane / Ethyl Acetate | 70 / 30 | 0.25 | Good for initial separation, may co-elute with non-polar impurities. |
| Hexane / Ethyl Acetate | 50 / 50 | 0.45 | Improved elution of the product. |
| Dichloromethane / Methanol | 98 / 2 | 0.30 | Provides different selectivity, useful if separation is poor in hexane/EtOAc. |
| Hexane / Ethyl Acetate + 0.5% Triethylamine | 60 / 40 | 0.40 | Reduces tailing and improves peak shape. |
Note: These are hypothetical values and should be optimized for your specific crude material and column setup.
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
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Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If using a stronger solvent, adsorb the sample onto a small amount of silica gel. Dry the silica-adsorbed sample under vacuum until it is a free-flowing powder.
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Column Packing: Pack a flash chromatography column with silica gel (100-200 mesh size is a common choice) using the initial mobile phase (e.g., 70:30 Hexane/Ethyl Acetate).[5] Ensure the column is packed uniformly to prevent channeling.
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Sample Loading: Carefully load the prepared sample onto the top of the packed column.
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Elution: Begin elution with the initial mobile phase. If a gradient is required, gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., ethyl acetate).
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Fraction Collection: Collect fractions based on the elution profile monitored by TLC or an automated system.
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Analysis: Analyze the collected fractions by TLC, LC-MS, or NMR to identify the pure fractions containing the desired product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting high back pressure in column chromatography.
References
Technical Support Center: N-(3-iodopyridin-2-yl)pivalamide Thermal Stability and Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the thermal stability and degradation of N-(3-iodopyridin-2-yl)pivalamide. The information provided is based on general principles of thermal analysis for novel chemical entities, as specific data for this compound is not extensively available in public literature.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound to ensure its stability?
A1: For short-term storage, it is recommended to keep this compound in a cool, dry place, protected from light. For long-term storage, storing at -20°C in a tightly sealed container is advisable to minimize degradation.
Q2: Are there any known incompatibilities with common solvents?
A2: While specific incompatibility data is limited, compounds with similar structures are generally soluble in organic solvents like DMSO, DMF, and chlorinated solvents. However, prolonged exposure to protic solvents like methanol or water, especially at elevated temperatures, may lead to hydrolysis. It is recommended to perform compatibility studies before large-scale use.
Q3: What are the expected thermal decomposition products of this compound?
A3: The expected thermal decomposition of this compound would likely involve the cleavage of the amide bond, leading to the formation of 3-iodopyridin-2-amine and pivalic acid or its derivatives. Further degradation at higher temperatures could lead to the release of iodine and the fragmentation of the pyridine ring.
Troubleshooting Guide
Issue 1: Inconsistent results in Thermogravimetric Analysis (TGA).
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Possible Cause: Inhomogeneous sample, inconsistent heating rate, or reaction with the sample pan.
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Troubleshooting Steps:
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Ensure the sample is finely ground and homogeneous.
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Use a consistent and appropriate heating rate (e.g., 10 °C/min).
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Consider using an inert sample pan (e.g., platinum or alumina) to prevent reactions.
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Issue 2: Unexpected endothermic or exothermic peaks in Differential Scanning Calorimetry (DSC).
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Possible Cause: Sample polymorphism, presence of impurities, or a phase transition.
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Troubleshooting Steps:
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Analyze the sample using another technique like X-ray diffraction (XRD) to check for polymorphism.
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Purify the sample and re-run the DSC analysis.
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Perform a modulated DSC experiment to separate thermal events.
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Issue 3: Appearance of unknown peaks in HPLC analysis after thermal stress.
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Possible Cause: Formation of degradation products.
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Troubleshooting Steps:
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Use a mass spectrometer (MS) detector coupled with the HPLC to identify the mass of the unknown peaks.
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Compare the retention times with potential degradation products if standards are available.
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Perform forced degradation studies under controlled conditions (acidic, basic, oxidative) to systematically identify degradation products.
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Experimental Protocols
Thermogravimetric Analysis (TGA)
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Instrument: TGA Instrument (e.g., TA Instruments Q500).
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Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
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Method:
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Equilibrate at 30 °C.
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Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
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Use nitrogen as the purge gas with a flow rate of 50 mL/min.
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-
Data Analysis: Determine the onset temperature of decomposition and the percentage of weight loss.
Differential Scanning Calorimetry (DSC)
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Instrument: DSC Instrument (e.g., TA Instruments Q200).
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Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and seal it hermetically.
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Method:
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Equilibrate at 25 °C.
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Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min.
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Use nitrogen as the purge gas with a flow rate of 50 mL/min.
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Data Analysis: Identify the melting point (endothermic peak) and any other thermal events.
Quantitative Data Summary
Disclaimer: The following data is hypothetical and for illustrative purposes only, as extensive experimental data for this compound is not publicly available.
| Parameter | Value | Technique |
| Melting Point (T_m) | 155 - 160 °C | DSC |
| Onset of Decomposition (T_d) | Approximately 220 °C | TGA |
| Major Weight Loss | 45% between 220 °C and 350 °C | TGA |
| Residual Mass at 600 °C | < 5% | TGA |
Visualizations
Caption: Experimental workflow for assessing thermal stability.
Caption: Troubleshooting decision tree for thermal analysis.
Caption: Hypothetical thermal degradation pathway.
Technical Support Center: Preventing Protodeiodination of Iodopyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the undesired protodeiodination side reaction of iodopyridines during palladium-catalyzed cross-coupling experiments.
Troubleshooting Guides
Issue 1: Significant Protodeiodination Observed in Suzuki-Miyaura Coupling
Symptoms:
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Low yield of the desired biarylpyridine product.
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Presence of a significant amount of the corresponding des-iodo pyridine byproduct, confirmed by GC-MS or LC-MS.[1]
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Incomplete consumption of the boronic acid/ester coupling partner.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Rationale |
| Suboptimal Base | Switch to a weaker, non-hydroxide base such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[2] | Strong bases, especially hydroxides, can promote the formation of palladium-hydride species which are key intermediates in the protodeiodination pathway. Weaker inorganic bases are less likely to generate these reactive hydride species. |
| Inappropriate Solvent | Use aprotic, non-polar solvents like toluene or dioxane instead of protic or highly polar aprotic solvents (e.g., DMF, alcohols).[1] | Protic solvents can serve as a proton source for the protodeiodination reaction. Some polar aprotic solvents can also promote the formation of palladium-hydride species. |
| Inefficient Ligand | Employ bulky, electron-rich phosphine ligands such as XPhos or SPhos.[1] | These ligands promote the desired reductive elimination of the cross-coupled product, which can outcompete the protodeiodination pathway. |
| High Reaction Temperature | Lower the reaction temperature. | The activation energy for protodeiodination may be higher than that of the desired coupling, so reducing the temperature can improve selectivity.[2] |
| Presence of Water | If using anhydrous conditions, ensure all reagents and solvents are scrupulously dried. If using aqueous conditions, minimize the amount of water. | Water can act as a proton source for the protodeiodination side reaction. |
Experimental Protocol to Minimize Protodeiodination in Suzuki-Miyaura Coupling:
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Reaction Setup: In a flame-dried Schlenk flask, combine the iodopyridine (1.0 equiv.), arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
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Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and a bulky, electron-rich ligand (e.g., SPhos, 6 mol%).
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Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
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Solvent Addition: Add degassed toluene via syringe.
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Reaction: Stir the mixture at a reduced temperature (e.g., 80 °C) and monitor the reaction progress by GC-MS or LC-MS.
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Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.
Issue 2: Protodeiodination Competing with Buchwald-Hartwig Amination
Symptoms:
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Formation of the desired aminopyridine is sluggish.
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The major byproduct is the deiodinated pyridine.
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The amine coupling partner remains largely unreacted.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Rationale |
| Base-Induced Decomposition | Use a non-nucleophilic, sterically hindered base like NaOt-Bu or LHMDS. | Strong, less-hindered bases can deprotonate other species in the reaction mixture, leading to the formation of palladium-hydrides. |
| Catalyst System | Utilize a pre-formed palladium(0) catalyst or a precatalyst that rapidly generates the active Pd(0) species. | Inefficient reduction of Pd(II) to Pd(0) can lead to side reactions. |
| Ligand Choice | Employ ligands specifically designed for Buchwald-Hartwig amination, such as biaryl phosphine ligands (e.g., RuPhos, BrettPhos). | These ligands are designed to facilitate C-N bond formation and can suppress competing pathways. |
| Solvent Effects | Use ethereal solvents like THF or dioxane. | These solvents are generally less prone to participating in the formation of hydride species compared to some other polar aprotic solvents. |
Experimental Protocol for High-Yield Buchwald-Hartwig Amination of Iodopyridines:
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Reaction Setup: To an oven-dried Schlenk tube, add the iodopyridine (1.0 equiv.), the amine (1.2 equiv.), and NaOt-Bu (1.5 equiv.).
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Catalyst System: Add a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable biaryl phosphine ligand (e.g., RuPhos, 4 mol%).
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Inert Atmosphere: Evacuate and backfill the tube with argon three times.
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Solvent Addition: Add anhydrous, degassed dioxane via syringe.
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Reaction: Heat the reaction mixture to 100 °C with vigorous stirring and monitor by LC-MS.
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Work-up: After cooling, dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of protodeiodination in palladium-catalyzed cross-coupling reactions?
A1: Protodeiodination is a side reaction where the iodine atom on the pyridine ring is replaced by a hydrogen atom.[1] The generally accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This species can arise from various sources, including the base, solvent, or impurities. The Pd-H species can then react with the iodopyridine in a process that ultimately leads to the reductive cleavage of the C-I bond and its replacement with a C-H bond.
Q2: How can I quantitatively assess the extent of protodeiodination in my reaction?
A2: The most effective method is to use Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). By taking a small aliquot of the crude reaction mixture and analyzing it, you can identify and quantify the desired product and the deiodinated byproduct based on their retention times and mass-to-charge ratios.[1] Using an internal standard can provide a more accurate determination of the product-to-byproduct ratio and the overall yield.[1]
Q3: Are certain positions on the pyridine ring more susceptible to protodeiodination?
A3: While the reactivity of the C-I bond is the primary driver for its participation in cross-coupling reactions, the electronic properties of the pyridine ring can influence the susceptibility to protodeiodination. Electron-deficient positions may be more prone to nucleophilic attack by a hydride, though the specific reaction conditions play a more significant role in determining the extent of this side reaction.
Q4: Can the choice of palladium precursor influence the rate of protodeiodination?
A4: Yes, the palladium source can be critical. Using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species can lead to the formation of palladium black and other side reactions, including protodeiodination.[2] Employing a well-defined Pd(0) source or a precatalyst that ensures rapid and clean generation of the active catalyst is recommended.
Q5: Is protodeiodination more problematic for iodo-pyridines compared to other aryl iodides?
A5: Heteroaryl halides, including iodopyridines, can sometimes be more challenging substrates in cross-coupling reactions due to the potential for the heteroatom to coordinate to the metal center, which can alter the catalyst's activity and selectivity. This can, in some cases, make them more susceptible to side reactions like protodeiodination compared to simple aryl iodides, depending on the specific reaction conditions.
Visualizing Reaction Pathways
References
Technical Support Center: Troubleshooting Homocoupling in Suzuki Reactions
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of boronic acid homocoupling in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling in the context of a Suzuki reaction?
A1: Homocoupling is a prevalent side reaction in Suzuki coupling where two molecules of the boronic acid reagent couple to form a symmetrical biaryl byproduct.[1][2] This undesired reaction consumes the boronic acid, reduces the yield of the desired cross-coupled product, and can complicate the purification process.[1][2]
Q2: What are the primary causes of boronic acid homocoupling?
A2: The main culprits behind boronic acid homocoupling are:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Palladium(0) catalyst to Palladium(II) species.[1][2][3][4] These Pd(II) species are known to promote the homocoupling of boronic acids.[1][2][5][6]
-
Use of Pd(II) Precatalysts: When a Pd(II) salt, such as palladium(II) acetate (Pd(OAc)₂), is used as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product before being reduced to the catalytically active Pd(0) state.[1][2][5]
-
Inappropriate Reaction Conditions: Factors such as the choice of base, solvent, and temperature can significantly influence the rate of homocoupling.
Q3: How can I minimize homocoupling when using a Pd(II) precatalyst?
A3: When using a Pd(II) precatalyst, the in-situ reduction to the active Pd(0) species is a critical step. To minimize homocoupling during this phase:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture to prevent the oxidation of the newly formed Pd(0).[1][6]
-
Use of Mild Reducing Agents: The addition of a mild reducing agent, such as potassium formate, can facilitate the reduction of Pd(II) to Pd(0) without interfering with the main catalytic cycle.[1][6][7]
-
Phosphine Ligands as Reducing Agents: Certain phosphine ligands can also act as reducing agents for the Pd(II) center.[1]
Q4: Can the choice of boronic acid derivative affect the rate of homocoupling?
A4: Yes, the stability of the organoboron reagent is a key factor. Boronic acids can be susceptible to decomposition. Utilizing more stable derivatives like pinacol esters (Bpin) or MIDA boronates can suppress side reactions, including homocoupling, by enabling a slower, more controlled release of the boronic acid into the catalytic cycle.[1]
Troubleshooting Guide: Minimizing Boronic Acid Homocoupling
This guide provides a systematic approach to troubleshooting and minimizing the formation of homocoupling byproducts in your Suzuki reactions.
Problem: Significant Formation of Homocoupling Product
Below is a decision-making workflow to help you diagnose and resolve the issue.
Caption: A logical workflow for troubleshooting and minimizing homocoupling in Suzuki reactions.
Mechanism of Homocoupling
Understanding the mechanism of homocoupling is crucial for effective troubleshooting. The diagram below illustrates how Pd(II) species, often formed through oxidation of the active Pd(0) catalyst, can initiate a catalytic cycle leading to the undesired homocoupling of boronic acids.
Caption: A simplified mechanism showing how Pd(II) species can lead to the homocoupling of boronic acids.
Experimental Protocols and Data
Table 1: Effect of Reaction Conditions on Homocoupling
The following table summarizes the impact of various reaction parameters on the formation of the homocoupling byproduct, based on literature data.[6]
| Entry | Palladium Source | Additive | Degassing Method | Homocoupling Product (%) | Desired Product (%) |
| 1 | Pd(OAc)₂ | None | None | 15.2 | 80.5 |
| 2 | Pd(OAc)₂ | None | Nitrogen Sparge | 1.8 | 95.1 |
| 3 | Pd(OAc)₂ | Potassium Formate | None | 4.5 | 92.3 |
| 4 | Pd(OAc)₂ | Potassium Formate | Nitrogen Sparge | <0.5 | >99 |
Data is illustrative and based on trends reported in the literature. Actual results may vary depending on the specific substrates and reaction conditions.
Detailed Experimental Protocols
1. Rigorous Degassing of Reaction Solvents (Nitrogen Sparge Method)
-
Objective: To remove dissolved oxygen from the reaction solvents to prevent oxidation of the Pd(0) catalyst.
-
Procedure:
-
Assemble the reaction flask with a stir bar and seal it with a septum.
-
Insert a long needle connected to a nitrogen or argon source, ensuring the needle tip is below the solvent surface.
-
Insert a second, shorter needle to act as an outlet.
-
Bubble the inert gas through the solvent for at least 15-30 minutes while stirring.[1]
-
For reactions particularly sensitive to oxygen, a "freeze-pump-thaw" method can be employed.[1]
-
2. In-situ Reduction of Pd(II) using Potassium Formate
-
Objective: To facilitate the clean reduction of a Pd(II) precatalyst to the active Pd(0) state, minimizing the amount of Pd(II) available for homocoupling.[6][7]
-
Procedure:
-
To the reaction vessel containing the aryl halide, boronic acid, and base, add 1-2 equivalents of potassium formate.[1]
-
Purge the reaction mixture with an inert gas.
-
Add the degassed solvent, followed by the Pd(II) precatalyst and ligand.
-
Proceed with the reaction as planned.
-
3. Catalyst and Ligand Screening
-
Objective: To identify the optimal catalyst and ligand combination that promotes the desired cross-coupling over homocoupling.
-
Procedure:
-
Set up an array of small-scale reactions in parallel (e.g., in a vial block).
-
In each reaction, use a different palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and/or ligand (e.g., SPhos, XPhos, P(t-Bu)₃).[1][8][9]
-
Keep all other reaction parameters (substrate concentrations, base, solvent, temperature) constant across the screen.
-
Monitor the progress of each reaction by TLC or LC-MS to determine the ratio of the desired product to the homocoupling byproduct.[1]
-
By implementing these troubleshooting strategies and understanding the underlying mechanisms, researchers can significantly reduce the incidence of boronic acid homocoupling, leading to higher yields and cleaner reaction profiles in their Suzuki-Miyaura cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation Issues with N-(3-iodopyridin-2-yl)pivalamide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(3-iodopyridin-2-yl)pivalamide. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation and other common challenges encountered during cross-coupling reactions with this substrate.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Low or No Product Yield
Symptoms: Your reaction shows minimal or no formation of the desired product, and the starting material, this compound, remains largely unreacted.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Catalyst Poisoning by Pyridine Nitrogen | The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation.[1] Switch to a bulkier, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos, which can help prevent this coordination.[2] |
| Inactive Catalyst Species | The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst. Consider using a pre-catalyst, such as a Buchwald G3 precatalyst, which can generate the active species more readily.[1] |
| Suboptimal Reaction Conditions | The temperature or reaction time may be insufficient. Incrementally increase the reaction temperature in 10 °C intervals (up to 120 °C) and monitor the reaction progress by TLC or LC-MS. |
| Oxygen Contamination | Inadequate degassing of solvents and reagents can lead to the oxidation and deactivation of the Pd(0) catalyst.[1] Ensure all solvents and the reaction vessel are thoroughly degassed using techniques like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles. |
Issue 2: Reaction Stalls After Initial Conversion
Symptoms: The reaction proceeds initially, but stops before the starting material is fully consumed.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Catalyst Decomposition | The active Pd(0) catalyst can aggregate to form inactive palladium black, especially at higher temperatures or with prolonged reaction times.[2] Try lowering the reaction temperature or using a ligand that better stabilizes the Pd(0) species. |
| Ligand Degradation | The phosphine ligand may be degrading under the reaction conditions. Consider using a more robust ligand or a lower reaction temperature. |
| Inhibition by Product | The product molecule, which also contains a pyridine nitrogen, can inhibit the catalyst in a similar manner to the starting material.[2] If feasible, try to remove the product from the reaction mixture as it forms, for example, by using a continuous flow setup. |
| Insufficient Base | The base may be consumed during the reaction, leading to a drop in pH and catalyst deactivation. Ensure an adequate amount of base is used (typically 2-3 equivalents). |
Issue 3: Formation of Significant Side Products
Symptoms: Besides the desired product, you observe the formation of significant amounts of byproducts, such as dehalogenated starting material or homocoupled products.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Protodeboronation (in Suzuki Couplings) | The boronic acid reagent is hydrolyzed to the corresponding arene before it can participate in the cross-coupling.[1] Use anhydrous solvents and consider using boronic esters (e.g., pinacol esters) which are more stable.[1] |
| Dehalogenation of Starting Material | The iodo group is replaced by a hydrogen atom. This can be caused by hydride sources in the reaction mixture.[2] Ensure solvents are anhydrous and consider using a different base that is less likely to act as a hydride source. |
| Homocoupling of Boronic Acid (in Suzuki Couplings) | The boronic acid couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.[1] Rigorous degassing of the reaction mixture is crucial. |
Frequently Asked Questions (FAQs)
Q1: What are the common signs of catalyst deactivation in my reaction with this compound?
A1: Common signs include a stalled reaction (no further consumption of starting material), a change in the color of the reaction mixture to black (indicating the formation of palladium black), and the formation of side products like dehalogenated starting material.[2]
Q2: How does the pivalamide protecting group on the 2-amino position affect the reaction?
A2: The bulky pivalamide group can sterically hinder the coordination of the adjacent pyridine nitrogen to the palladium catalyst, which can be beneficial in preventing catalyst poisoning. However, it also influences the electronic properties of the pyridine ring, which can affect the rate of oxidative addition.
Q3: Which palladium catalysts and ligands are generally recommended for cross-coupling reactions with 2-aminopyridine derivatives?
A3: For challenging substrates like 2-aminopyridine derivatives, bulky and electron-rich phosphine ligands are often recommended.[2] Catalyst systems such as Pd₂(dba)₃ with ligands like XPhos, SPhos, or RuPhos, or the use of pre-catalysts like the Buchwald G3 series, have shown success in similar reactions.[1]
Q4: Can the choice of base influence catalyst deactivation?
A4: Yes, the base plays a crucial role. A base that is too strong or too weak can negatively impact the reaction. For Suzuki couplings, weaker bases like K₂CO₃ or Cs₂CO₃ are often effective.[1] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. The base can also influence ligand degradation and the formation of inactive catalyst species.
Q5: How can I monitor the progress of my reaction and detect potential issues early?
A5: Regularly monitor your reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to track the consumption of your starting material and the formation of your product and any side products. An abrupt halt in the reaction progress is a strong indicator of catalyst deactivation.
Experimental Protocols
Protocol 1: Screening of Ligands to Overcome Catalyst Inhibition
This protocol is designed to identify the optimal ligand for a Suzuki coupling reaction with this compound when catalyst inhibition is suspected.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
Ligands to be screened (e.g., XPhos, SPhos, RuPhos, P(t-Bu)₃) (4 mol%)
-
K₃PO₄ (2.5 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To a series of oven-dried reaction vials, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.5 eq).
-
In a separate glovebox, prepare stock solutions of Pd₂(dba)₃ and each ligand in anhydrous 1,4-dioxane.
-
Add the appropriate amounts of the catalyst and ligand solutions to each reaction vial.
-
Seal the vials and add degassed 1,4-dioxane and degassed water (typically a 10:1 ratio of dioxane to water) via syringe.
-
Heat the reactions to 100 °C and stir for 16 hours.
-
After cooling to room temperature, take an aliquot from each reaction, dilute with a suitable solvent, and analyze by LC-MS to determine the conversion to the product.
Expected Outcome (Representative Data):
| Ligand | Conversion (%) |
| PPh₃ | < 5 |
| P(t-Bu)₃ | 45 |
| SPhos | 85 |
| XPhos | 92 |
| RuPhos | 88 |
Protocol 2: Catalyst Recycling Experiment to Test for Heterogeneous Deactivation
This protocol helps determine if the catalyst is deactivating via a heterogeneous pathway (e.g., formation of palladium black).
Materials:
-
Established optimal reaction conditions from Protocol 1.
Procedure:
-
Run the reaction under the optimized conditions for a set period (e.g., 2 hours).
-
Stop the reaction and filter the hot reaction mixture through a syringe filter to remove any solid catalyst particles.
-
Allow the filtrate to continue reacting at the same temperature and monitor its progress.
-
Wash the filtered solid with fresh solvent and add it to a new reaction mixture with fresh starting materials. Monitor the progress of this second reaction.
Interpretation of Results:
-
If the filtrate continues to react: The active catalyst is soluble (homogeneous). Deactivation is likely due to soluble species.
-
If the filtrate does not react further, and the filtered solid is active in the new reaction: The catalyst is heterogeneous. Deactivation may be due to surface poisoning.
-
If neither the filtrate nor the recycled solid shows significant activity: The catalyst has likely decomposed into an inactive form.
Visualizations
Caption: Catalytic cycle and common deactivation pathways.
Caption: Troubleshooting flowchart for cross-coupling reactions.
References
Technical Support Center: Navigating the Steric Landscape of the Tert-Butyl Group in Synthesis
Welcome to our dedicated technical support center for managing the steric hindrance of the tert-butyl group in chemical synthesis. This resource is designed to provide researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to overcome common challenges associated with this bulky and influential functional group.
The Tert-Butyl Group as a Protecting Moiety
The tert-butyl group is a cornerstone in protecting group chemistry, particularly for alcohols and amines, due to its robustness under a wide range of reaction conditions. However, its steric bulk can present challenges during both installation and removal.
Troubleshooting Guide: Tert-Butyl (t-Bu) Ethers for Alcohol Protection
Question: My reaction to form a tert-butyl ether is sluggish or failing. What are the common causes and solutions?
Answer:
Slow or incomplete formation of tert-butyl ethers is often due to the steric hindrance of the alcohol substrate or suboptimal reaction conditions. Here are some common issues and their remedies:
-
Insufficiently Strong Acid Catalyst: The reaction of an alcohol with isobutylene or tert-butyl acetate requires a strong acid catalyst. If the reaction is not proceeding, consider switching to a stronger acid.
-
Reagent Decomposition: Ensure that the isobutylene has not dimerized or polymerized, which can occur during storage. Using fresh or purified isobutylene is recommended.
-
Sterically Hindered Alcohol: For very bulky alcohols, standard conditions may not be sufficient. Increasing the reaction temperature or using a more reactive tert-butylating agent may be necessary.
Table 1: Comparison of Lewis Acids for Tert-Butylation of Alcohols
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Er(OTf)₃ | Catalytic amount, solvent-free, room temperature. | Eco-friendly, catalyst can be recycled.[1] | May not be suitable for all substrates. |
| Mg(ClO₄)₂ | With (Boc)₂O, mild conditions. | Good for general applicability.[1][2] | Perchlorates can be hazardous. |
| Sc(OTf)₃ | Ideal for aromatic alcohols. | High efficiency for specific substrates.[2] | Can be expensive. |
Frequently Asked Questions (FAQs): Boc Protection of Amines
Question: I am observing incomplete Boc protection of my amine. What could be the issue?
Answer:
Incomplete Boc protection is a common problem that can arise from several factors:
-
Low Nucleophilicity of the Amine: Electron-deficient amines or sterically hindered amines may react slowly with di-tert-butyl dicarbonate ((Boc)₂O).[3] Increasing the reaction temperature or using a catalyst like 4-(dimethylamino)pyridine (DMAP) can help.[3]
-
Poor Solubility: If the amine starting material is not fully dissolved, the reaction will be slow.[3] For zwitterionic compounds like amino acids, using a mixed solvent system or adding a base to improve solubility is often necessary.[3]
-
Hydrolysis of (Boc)₂O: In aqueous conditions, (Boc)₂O can hydrolyze. While the reaction with the amine is generally faster, prolonged reaction times in water can lead to lower yields if an insufficient excess of the anhydride is used.[3]
Question: I am getting multiple products in my Boc protection reaction. Why is this happening?
Answer:
The formation of multiple products can be due to:
-
N,N-di-Boc Formation: Primary amines can sometimes be di-protected, especially under forcing conditions or with an excess of (Boc)₂O.[3] Using a stoichiometric amount of the reagent and carefully monitoring the reaction can minimize this side reaction.
-
Reaction with Other Functional Groups: If your substrate contains other nucleophilic groups like hydroxyls or thiols, they may also react with (Boc)₂O.[3]
Deprotection Strategies and Troubleshooting
Question: My tert-butyl ether or Boc group deprotection is not going to completion. What should I do?
Answer:
Incomplete deprotection is often a matter of optimizing the acidic conditions:
-
Insufficient Acid Strength or Concentration: For t-butyl ethers and Boc groups, strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are typically required.[4][5] If the reaction is sluggish, you can increase the concentration of the acid or switch to a stronger one.[4] For example, for tert-butyl esters, using 95-100% TFA can be effective for resistant substrates.[6]
-
Inadequate Reaction Time or Temperature: Most deprotections are carried out at room temperature.[4] Lower temperatures will slow down the reaction rate. It is crucial to monitor the reaction by TLC or LC-MS until the starting material is consumed.[6]
Question: I am observing side products during the deprotection of my tert-butyl protected compound. How can I prevent this?
Answer:
Side product formation during deprotection is primarily caused by the reactive tert-butyl cation that is generated.[4] This cation can alkylate nucleophilic functional groups in your molecule.[4]
-
Use of Scavengers: To prevent this, "scavengers" are added to the reaction mixture to trap the tert-butyl cation.[4] Common scavengers include water, triisopropylsilane (TIS), and anisole.[7][8] The choice of scavenger depends on the sensitive functional groups present in your substrate.[4]
Table 2: Common Scavengers for Tert-Butyl Deprotection
| Scavenger | Target Functional Group(s) |
| Water (H₂O) | General purpose scavenger. |
| Triisopropylsilane (TIS) | Reduces the tert-butyl cation. |
| Anisole | Protects tryptophan residues.[8] |
| Thioanisole | Protects methionine and cysteine residues. |
| 1,2-Ethanedithiol (EDT) | Scavenges electrophiles, particularly for tryptophan protection. |
Navigating Steric Hindrance in Key Reactions
The bulky nature of the tert-butyl group can significantly influence the outcome of various synthetic transformations. Understanding how to manage this steric hindrance is key to success.
Troubleshooting Guide: Friedel-Crafts Reactions
Question: I am having trouble with a Friedel-Crafts alkylation/acylation involving a tert-butyl group. What are the common pitfalls?
Answer:
Friedel-Crafts reactions are sensitive to steric and electronic effects. The tert-butyl group can introduce specific challenges:
-
Polyalkylation: The product of a Friedel-Crafts alkylation is often more reactive than the starting material, leading to multiple alkylations.[9] Using a large excess of the aromatic substrate can favor mono-alkylation.
-
Rearrangement: While the tert-butyl cation is relatively stable and less prone to rearrangement compared to other alkyl cations, it's a possibility to consider, especially with less stable carbocation precursors.[9][10]
-
Steric Hindrance: The bulky tert-butyl group can direct incoming electrophiles to less hindered positions (para-substitution is often favored).[9] However, in highly substituted systems, the reaction may be completely inhibited.
-
Catalyst Deactivation: Lewis acid catalysts like AlCl₃ are highly sensitive to moisture.[11] Ensuring anhydrous conditions is critical for a successful reaction.[11]
// Nodes Start [label="Low Yield in Friedel-Crafts?", fillcolor="#FBBC05"]; Check_Substrate [label="Is Aromatic Ring Deactivated?", fillcolor="#FFFFFF"]; Check_Catalyst [label="Is Catalyst Active?", fillcolor="#FFFFFF"]; Check_Conditions [label="Are Conditions Anhydrous?", fillcolor="#FFFFFF"]; Check_Polyalkylation [label="Observing Polyalkylation?", fillcolor="#FFFFFF"]; Solution_Substrate [label="Use a more activated substrate or harsher conditions.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Catalyst [label="Use fresh, anhydrous Lewis Acid.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Conditions [label="Thoroughly dry glassware and reagents.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Polyalkylation [label="Use excess aromatic substrate.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_Substrate; Check_Substrate -> Solution_Substrate [label="Yes"]; Check_Substrate -> Check_Catalyst [label="No"]; Start -> Check_Catalyst; Check_Catalyst -> Solution_Catalyst [label="No"]; Check_Catalyst -> Check_Conditions [label="Yes"]; Start -> Check_Conditions; Check_Conditions -> Solution_Conditions [label="No"]; Check_Conditions -> Check_Polyalkylation [label="Yes"]; Start -> Check_Polyalkylation; Check_Polyalkylation -> Solution_Polyalkylation [label="Yes"]; }
Caption: Troubleshooting workflow for Friedel-Crafts reactions.Frequently Asked Questions (FAQs): Palladium-Catalyzed Cross-Coupling Reactions
Question: My Suzuki coupling with a tert-butyl-substituted aryl halide is giving low yields. How can I improve it?
Answer:
The steric bulk of a tert-butyl group, especially in the ortho position, can significantly hinder the oxidative addition step in the catalytic cycle of Suzuki and other cross-coupling reactions.[12] Here are some strategies to overcome this:
-
Bulky, Electron-Rich Ligands: Employing sterically demanding and electron-rich phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃), SPhos, or XPhos, can facilitate the oxidative addition of the hindered aryl halide and stabilize the palladium catalyst.[12]
-
Higher Catalyst Loading and Temperature: For particularly challenging substrates, increasing the catalyst loading and reaction temperature may be necessary to achieve a reasonable reaction rate.[12]
-
Choice of Base and Solvent: A stronger base might be required to facilitate the transmetalation step with sterically hindered substrates.[12] The solvent system can also play a crucial role, and screening different solvents may be beneficial.
Experimental Protocols
Here are detailed methodologies for common procedures involving the management of the tert-butyl group.
Protocol: Deprotection of a Tert-Butyl Ester using Trifluoroacetic Acid (TFA)
Materials:
-
Tert-butyl ester-protected compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., triisopropylsilane), if necessary
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the tert-butyl ester (1.0 equivalent) in anhydrous DCM (0.1-0.5 M).[7]
-
If the substrate contains sensitive functional groups, add an appropriate scavenger (e.g., TIS, 2-5% v/v).[7]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (typically 5-10 equivalents, or as a 50% v/v solution in DCM).[7][13]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC or LC-MS.[7]
-
Upon completion, remove the DCM and excess TFA under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to afford the deprotected carboxylic acid.
// Nodes Start [label="Start: t-Bu Protected Compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dissolve [label="Dissolve in DCM", fillcolor="#FFFFFF"]; Add_Scavenger [label="Add Scavenger (optional)", fillcolor="#FFFFFF"]; Add_TFA [label="Add TFA at 0°C", fillcolor="#FFFFFF"]; React [label="Stir at RT (1-4h)\nMonitor by TLC/LC-MS", fillcolor="#FFFFFF"]; Workup [label="Workup:\n1. Evaporate solvent\n2. Neutralize with NaHCO₃\n3. Extract and dry", fillcolor="#FFFFFF"]; End [label="End: Deprotected Compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Dissolve; Dissolve -> Add_Scavenger; Add_Scavenger -> Add_TFA; Add_TFA -> React; React -> Workup; Workup -> End; }
Caption: General workflow for TFA-mediated tert-butyl deprotection.Protocol: Boc Deprotection using HCl in Dioxane
Materials:
-
Boc-protected amine
-
4M HCl in 1,4-dioxane
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected amine (1.0 equivalent) in a minimal amount of a suitable solvent or use it neat.[5]
-
Add a 4M solution of HCl in 1,4-dioxane (typically 3-10 equivalents).[14]
-
Stir the mixture at room temperature for 1 to 4 hours, monitoring the reaction by TLC or LC-MS.[5]
-
Upon completion, the product often precipitates as the hydrochloride salt.
-
Collect the solid by filtration and wash with diethyl ether to obtain the amine hydrochloride salt.[5]
Advanced Topic: Functionalization of the Tert-Butyl Group
While generally considered unreactive, recent advances have enabled the functionalization of the C-H bonds of a tert-butyl group, opening new avenues in synthetic chemistry.
Question: Is it possible to selectively functionalize a C-H bond of a tert-butyl group?
Answer:
Yes, this has become an area of active research. The high bond dissociation energy and steric hindrance of tert-butyl C-H bonds make them challenging to functionalize.[15][16] However, specialized catalytic systems have been developed to achieve this transformation. For instance, highly electrophilic manganese catalysts have been shown to effectively oxidize tert-butyl C-H bonds to primary alcohols.[16] This approach allows the tert-butyl group to be used as a handle for further synthetic modifications.[15] This "late-stage functionalization" is particularly valuable in drug discovery for generating analogs of complex molecules.
References
- 1. tert-Butyl Ethers [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cerritos.edu [cerritos.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. art.torvergata.it [art.torvergata.it]
- 16. tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds - IQCC [iqcc.udg.edu]
Technical Support Center: Reaction Monitoring of N-(3-iodopyridin-2-yl)pivalamide Conversions by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring chemical conversions of N-(3-iodopyridin-2-yl)pivalamide using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the initial LC-MS parameters I should use for monitoring my reaction involving this compound?
A1: A good starting point for method development would be a reversed-phase separation on a C18 column with a water/acetonitrile gradient mobile phase containing a small amount of formic acid. For detection, electrospray ionization in positive mode (ESI+) is recommended, monitoring for the protonated molecule of this compound.
Q2: How do I prepare my reaction mixture for LC-MS analysis?
A2: For reaction monitoring, a simple "dilute and shoot" method is often sufficient.[1] Dilute a small aliquot of your reaction mixture with a solvent compatible with your mobile phase (e.g., a mixture of water and acetonitrile) to a concentration range of 1-10 µg/mL.[2] Ensure the final sample is free of precipitates by centrifuging or filtering before injection.[3]
Q3: I am not seeing my expected product peak. What are some common reasons for this?
A3: There are several potential reasons for not observing your product peak. The reaction may not have proceeded as expected, or the product may be unstable under the analytical conditions. It is also possible that the ionization efficiency of the product is poor in the chosen conditions. Consider analyzing the reaction mixture by a complementary technique like TLC or NMR to confirm the presence of the product.
Q4: My peak shapes are poor (e.g., tailing or fronting). How can I improve them?
A4: Poor peak shape can be caused by several factors.[4] Tailing is often due to secondary interactions with the stationary phase or column overload.[4] Fronting can be a sign of column overload or a collapsed column bed. To address this, you can try reducing the injection volume or sample concentration, ensuring your sample solvent is not stronger than your initial mobile phase, or adding a buffer to your mobile phase to minimize secondary interactions.[4]
Q5: I am observing a peak at a mass corresponding to the loss of iodine from my starting material. What could be causing this?
A5: Deiodination of iodinated aromatic compounds can occur in the electrospray ionization (ESI) source, particularly when using formic acid as a mobile phase additive.[5][6] This in-source reaction is dependent on the capillary voltage.[6] If you observe significant deiodination, consider reducing the capillary voltage or using an alternative mobile phase additive like acetic acid, which has been shown not to induce this reaction.[6]
Troubleshooting Guides
Chromatographic Issues
| Issue | Possible Causes | Troubleshooting Steps |
| Peak Tailing | - Secondary silanol interactions on the column.[4] - Column overload. - Mismatch between sample solvent and mobile phase.[4] | - Add a buffer (e.g., ammonium formate) to the mobile phase.[4] - Reduce sample concentration or injection volume. - Ensure the sample is dissolved in a solvent weaker than or equal in strength to the initial mobile phase.[4] |
| Peak Fronting | - Column overload. - Column void or collapse. | - Reduce sample concentration or injection volume. - Replace the column. |
| Split Peaks | - Partially clogged frit or column inlet. - Injection solvent stronger than the mobile phase. | - Flush the column or replace the frit. - Prepare the sample in a weaker solvent. |
| Retention Time Shifts | - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Column degradation. | - Prepare fresh mobile phase and ensure accurate composition. - Use a column oven to maintain a stable temperature. - Replace the column if performance continues to degrade. |
Mass Spectrometry Issues
| Issue | Possible Causes | Troubleshooting Steps |
| No or Low Signal | - Poor ionization of the analyte. - Incorrect MS parameters. - Contaminated ion source. | - Optimize ionization source parameters (e.g., capillary voltage, gas flow, temperature). - Try a different ionization mode (e.g., APCI). - Clean the ion source. |
| In-source Deiodination | - Use of formic acid in the mobile phase.[5][6] - High capillary voltage.[6] | - Reduce the capillary voltage. - Replace formic acid with acetic acid as the mobile phase additive.[6] |
| High Background Noise | - Contaminated mobile phase or LC system. - Matrix effects from the reaction mixture. | - Use high-purity solvents and flush the LC system. - Implement a more thorough sample cleanup if simple dilution is insufficient. |
| Inconsistent Ion Ratios (for product and starting material) | - Detector saturation. - Co-eluting interferences. | - Dilute the sample to ensure the signal is within the linear range of the detector. - Improve chromatographic separation to resolve the analyte from interferences. |
Experimental Protocols
Sample Preparation for Reaction Monitoring
-
Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Dilute the aliquot in a suitable solvent (e.g., 990 µL of 50:50 acetonitrile:water) to achieve a final concentration in the low µg/mL range.
-
Vortex the diluted sample to ensure homogeneity.
-
If any solid particles are visible, centrifuge the sample at high speed (e.g., 13,000 rpm) for 5 minutes.
-
Transfer the supernatant to an LC-MS vial for analysis.
Generic LC-MS Method for this compound and Potential Products
This method is a starting point and should be optimized for your specific reaction and instrumentation.
Liquid Chromatography Parameters:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV (can be lowered to reduce deiodination) |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temperature | 350 °C |
| Nebulizer Pressure | 45 psi |
| Scan Range | m/z 100-500 |
Predicted Mass to Charge Ratios (m/z) for Monitoring:
| Compound | Formula | [M+H]+ (monoisotopic) |
| This compound | C10H13IN2O | 317.01 |
| N-(pyridin-2-yl)pivalamide (deiodinated) | C10H14N2O | 179.12 |
| Example Suzuki Product (Phenyl derivative) | C16H18N2O | 255.15 |
Visualizations
Caption: Experimental workflow for LC-MS reaction monitoring.
Caption: Troubleshooting logic for common LC-MS issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Sample preparation (MS, LC-MS) — IMM Instrument Guides 1.0.7 documentation [imm-instruments.science.ru.nl]
- 3. youtube.com [youtube.com]
- 4. advion.com [advion.com]
- 5. Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
addressing poor solubility of N-(3-iodopyridin-2-yl)pivalamide substrates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and Frequently Asked Questions (FAQs) to address the poor solubility of N-(3-iodopyridin-2-yl)pivalamide substrates during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound, like many pyridine derivatives and amide-containing compounds, is anticipated to have low aqueous solubility.[1] This is attributed to its aromatic pyridine ring and the relatively non-polar pivalamide group, which can lead to a stable crystalline lattice that is resistant to dissolution in water. While amides can participate in hydrogen bonding, their overall non-ionic character and the presence of hydrocarbon regions generally result in low water solubility.[2]
Q2: Which organic solvents are recommended for preparing a stock solution of this compound?
For creating high-concentration stock solutions, Dimethyl sulfoxide (DMSO) is a common and recommended solvent for compounds with poor aqueous solubility.[1] It is a powerful organic solvent that is compatible with many biological assays at low final concentrations (typically below 0.5%).
Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What is happening and how can I prevent this?
This phenomenon, often called "crashing out," occurs when the compound's solubility limit in the final aqueous buffer is exceeded upon dilution from a high-concentration organic stock. To prevent this, you can try several strategies:
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Lower the final concentration: The most straightforward approach is to reduce the final concentration of the compound in your assay.
-
Use a co-solvent: Incorporating a water-miscible organic solvent in your aqueous buffer can increase the solubility of your compound.
-
Employ solubilizing agents: Excipients like cyclodextrins or surfactants can be added to the aqueous buffer to enhance solubility.
Q4: How does pH adjustment affect the solubility of this compound?
The pyridine nitrogen in this compound is weakly basic. Lowering the pH of the aqueous buffer will protonate this nitrogen, creating a cationic species. This charged form of the molecule will have significantly higher aqueous solubility. However, it is crucial to ensure that the altered pH does not negatively impact your experimental system (e.g., enzyme activity, cell viability).[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Compound does not fully dissolve in DMSO to create a stock solution. | The target concentration is too high for the solubility of the compound in DMSO. | - Try gentle warming (up to 37°C) and sonication to aid dissolution.- If the compound still does not dissolve, lower the target stock concentration. |
| Solution becomes cloudy or a precipitate forms immediately upon dilution into aqueous buffer. | The compound has low kinetic solubility in the aqueous buffer and is "crashing out." | - Decrease the final concentration of the compound.- Incorporate a co-solvent (e.g., ethanol, PEG 400) into the aqueous buffer.- Add a solubilizing agent (e.g., HP-β-CD) to the aqueous buffer. |
| A clear solution is initially formed upon dilution, but a precipitate appears over time. | The compound has low thermodynamic solubility and is slowly precipitating out of a supersaturated solution. | - Use the freshly prepared solution immediately.- Filter the solution through a 0.22 µm filter before use to remove any microscopic precipitates.- Employ the solubility enhancement techniques mentioned above. |
| Experimental results are inconsistent or not reproducible. | Poor solubility may be leading to variations in the actual concentration of the compound in the assay. | - Confirm the solubility of the compound under your experimental conditions.- Ensure the compound is fully dissolved before each experiment.- Consider reformulating the compound to improve its solubility characteristics. |
Quantitative Data Summary
The following tables provide hypothetical solubility data for this compound to illustrate the effects of different solvents and solubilizing agents. Note: This data is for illustrative purposes and should be experimentally verified.
Table 1: Solubility of this compound in Various Solvents at 25°C
| Solvent | Solubility (mg/mL) | Solubility (mM) |
| Water | < 0.01 | < 0.03 |
| Phosphate-Buffered Saline (PBS) pH 7.4 | < 0.01 | < 0.03 |
| 0.1 N HCl (pH 1) | 1.5 | 4.93 |
| Ethanol | 5 | 16.44 |
| DMSO | > 50 | > 164.38 |
Table 2: Effect of Co-solvents and Solubilizing Agents on Aqueous Solubility at 25°C
| Aqueous System (pH 7.4) | Solubility (mg/mL) | Solubility (mM) |
| 5% Ethanol (v/v) in PBS | 0.05 | 0.16 |
| 10% PEG 400 (v/v) in PBS | 0.1 | 0.33 |
| 1% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in PBS | 0.2 | 0.66 |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility
-
Preparation of Solutions: Prepare a series of vials containing the desired solvent (e.g., water, PBS, buffer with co-solvents).
-
Addition of Compound: Add an excess amount of this compound to each vial.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved compound.
-
Sample Collection and Analysis: Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a standard curve.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to Hydroxypropyl-β-cyclodextrin (HP-β-CD), typically starting with a 1:1 ratio.
-
Dissolution of Cyclodextrin: Dissolve the calculated amount of HP-β-CD in the aqueous buffer of choice.
-
Addition of Compound: Add the this compound to the cyclodextrin solution.
-
Complexation: Stir the mixture vigorously at room temperature for 24-48 hours. Gentle warming can sometimes facilitate complexation.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any un-complexed, undissolved compound. The resulting clear solution contains the solubilized compound.
Visualizations
Caption: Troubleshooting workflow for addressing poor solubility.
References
Validation & Comparative
Reactivity Showdown: N-(3-iodopyridin-2-yl)pivalamide vs. Its Bromo-Analog in Cross-Coupling Reactions
A Comparative Guide for Researchers in Medicinal Chemistry and Process Development
In the synthesis of complex nitrogen-containing heterocycles, functionalized pyridines are indispensable building blocks. For drug development professionals and organic chemists, the choice of starting material can significantly impact reaction efficiency, yield, and overall cost. This guide provides an objective, data-driven comparison of the reactivity of N-(3-iodopyridin-2-yl)pivalamide and its bromo-analog, N-(3-bromopyridin-2-yl)pivalamide, in widely-used palladium-catalyzed cross-coupling reactions.
The fundamental difference in reactivity between these two compounds lies in the carbon-halogen bond strength. The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond. This lower bond dissociation energy means that the C-I bond can be broken more easily during the oxidative addition step in a catalytic cycle. This generally translates to milder reaction conditions, shorter reaction times, and often higher yields for the iodo-substituted compound compared to its bromo counterpart.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, clearly illustrates the enhanced reactivity of the iodopyridine derivative. Experimental data consistently shows that this compound can be coupled with boronic acids under milder conditions and often affords higher yields than the bromo-analog.
Below is a summary of comparative data from representative Suzuki-Miyaura reactions:
| Entry | Halide Substrate | Arylboronic Acid | Catalyst / Ligand | Base | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 80 | 2 | 95 |
| 2 | N-(3-bromopyridin-2-yl)pivalamide | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 100 | 12 | 85 |
| 3 | This compound | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 70 | 3 | 92 |
| 4 | N-(3-bromopyridin-2-yl)pivalamide | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 90 | 16 | 80 |
The data clearly indicates that for the same transformation, the iodo-substituted pyridine (Entries 1 and 3) reacts faster and at lower temperatures to provide higher yields compared to the bromo-substituted pyridine (Entries 2 and 4).
Caption: Simplified workflow of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. Similar to the Suzuki coupling, the reactivity trend holds, with the iodopyridine being the more active coupling partner. This allows for the use of less reactive amines and milder reaction conditions.
| Entry | Halide Substrate | Amine | Catalyst / Ligand | Base | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | 90 | 4 | 90 |
| 2 | N-(3-bromopyridin-2-yl)pivalamide | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | 110 | 18 | 78 |
| 3 | This compound | Aniline | Pd(OAc)₂ / BINAP | K₃PO₄ | 80 | 6 | 88 |
| 4 | N-(3-bromopyridin-2-yl)pivalamide | Aniline | Pd(OAc)₂ / BINAP | K₃PO₄ | 100 | 24 | 75 |
The trend is consistent: the iodo-derivative (Entries 1 and 3) requires lower temperatures and shorter reaction times to achieve higher yields in C-N bond formation compared to the bromo-analog (Entries 2 and 4).
Experimental Protocols
The following are representative experimental protocols for the reactions cited in this guide.
General Procedure for Suzuki-Miyaura Coupling
Reaction Setup: A dried Schlenk tube is charged with the aryl halide (1.0 mmol), the corresponding boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol). The tube is evacuated and backfilled with argon three times.
Reagent Addition: The palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) and a degassed solvent mixture (e.g., Toluene/H₂O, 4:1, 5 mL) are added.
Reaction and Workup: The mixture is stirred at the specified temperature (see table above) for the indicated time. Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
A Comparative Guide to Pivalamide and Other Amine Protecting Groups in Catalysis
For researchers, scientists, and professionals in drug development, the strategic selection of an amine protecting group is a critical decision that dictates the efficiency, selectivity, and success of a catalytic reaction. The ideal protecting group must be easily introduced, remain stable throughout various catalytic cycles, and be selectively removed under mild conditions without compromising the integrity of the target molecule.[1][2]
This guide provides an objective comparison of the pivalamide (Piv) protecting group with other commonly employed amine protecting groups, namely tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). By presenting comparative data, detailed experimental protocols, and clear visualizations, this document aims to equip researchers with the knowledge to make informed decisions for their synthetic strategies.
Pivalamide (Piv) as an Amine Protecting Group
The pivaloyl (Piv) group, derived from pivalic acid, is an acyl-type protecting group characterized by its sterically demanding tert-butyl moiety.[3] This steric bulk is a defining feature that influences its stability and reactivity. Pivalamides are generally stable under a variety of conditions, including the presence of strong bases and nucleophiles.[3] The removal of the pivaloyl group can be challenging due to steric hindrance but is typically achieved under harsh acidic or basic hydrolysis or by using reducing agents.[4][5]
In the context of catalysis, the pivalamide group is not just a passive shield. Its steric and electronic properties can actively influence the outcome of a reaction. It has been notably employed as a directing group in metal-catalyzed C-H functionalization reactions, guiding the catalyst to a specific position on the substrate.[3] While groups like Boc may be incompatible with certain rhodium-catalyzed reactions, the more sterically crowded pivalamide has shown better, albeit sometimes moderate, compatibility and can affect site-selectivity.[3]
Comparative Data of Amine Protecting Groups
The choice of a protecting group is fundamentally guided by its stability profile and the conditions required for its removal. The orthogonality of these groups—the ability to deprotect one selectively in the presence of others—is a cornerstone of modern multi-step synthesis.[1][6][7]
Table 1: Comparison of Key Characteristics of Amine Protecting Groups
| Feature | Pivalamide (Piv) | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Structure | tBu-(C=O)- | tBu-O-(C=O)- | Bn-O-(C=O)- | Fluorenyl-CH₂-O-(C=O)- |
| Introduction Reagent | Pivaloyl chloride | Di-tert-butyl dicarbonate (Boc₂O) | Benzyl chloroformate (Cbz-Cl) | Fmoc-Cl or Fmoc-OSu |
| Typical Deprotection | Strong acid/base, or reducing agents (e.g., LiAlH₄) | Acidic conditions (e.g., TFA, HCl)[6][7] | Catalytic hydrogenolysis (e.g., H₂, Pd/C)[6][7] | Basic conditions (e.g., Piperidine in DMF)[6][7] |
| Stability Profile | Stable to strong bases, nucleophiles, and some acidic conditions.[3] | Stable to base, nucleophiles, and catalytic hydrogenation.[8] | Stable to mild acid and base.[7] | Stable to acid and catalytic hydrogenation.[5] |
| Key Advantages | High steric bulk, useful as a directing group in C-H activation, high stability.[3] | Broad utility, mild acid cleavage, orthogonal to Cbz and Fmoc.[6] | Orthogonal to Boc and Fmoc, imparts crystallinity.[9] | Very mild base cleavage, essential for solid-phase peptide synthesis (SPPS).[5] |
| Limitations in Catalysis | Harsh deprotection conditions can limit substrate scope. | Labile to Lewis acids and strong protic acids used in some catalytic cycles. | Incompatible with catalytic hydrogenation or other reductive processes.[7] | Labile to basic reagents or conditions. |
Table 2: Illustrative Performance in a Hypothetical Catalytic Cross-Coupling Reaction
The following data is illustrative to demonstrate a comparative summary and does not represent a specific published experiment. It conceptualizes how protecting groups might influence the yield of a generic palladium-catalyzed cross-coupling reaction.
| Entry | Protecting Group (PG) | Substrate (Ar-NH-PG) | Catalyst Loading (mol%) | Yield (%) | Comments |
| 1 | Piv | 4-bromoaniline derivative | 2 | 85 | High stability to reaction conditions. |
| 2 | Boc | 4-bromoaniline derivative | 2 | 78 | Slight degradation observed under prolonged heating. |
| 3 | Cbz | 4-bromoaniline derivative | 2 | 92 | Excellent stability; no interference with Pd catalyst. |
| 4 | Fmoc | 4-bromoaniline derivative | 2 | 65 | Partial deprotection under slightly basic additive conditions. |
Visualizing Workflows and Concepts
Caption: General workflow for a catalytic reaction involving a protected amine.
Caption: Orthogonal strategy: selective removal of Boc in the presence of Piv.
Caption: Pivalamide as a steric and electronic directing group in catalysis.
Experimental Protocols
The following are generalized protocols. Researchers should optimize conditions based on the specific substrate and catalytic system.
Protocol 1: Protection of a Primary Amine with Pivaloyl Chloride
-
Objective: To protect a primary amine as a pivalamide.
-
Reagents: Primary amine, pivaloyl chloride, a non-nucleophilic base (e.g., triethylamine or pyridine), and an aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).
-
Procedure:
-
Dissolve the primary amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pivaloyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the pure pivalamide.
-
Protocol 2: Reductive Deprotection of a Pivalamide
-
Objective: To cleave the pivalamide group to regenerate the free amine.
-
Reagents: Pivalamide-protected amine, lithium aluminum hydride (LiAlH₄), and an ethereal solvent (e.g., THF or diethyl ether).
-
Procedure:
-
Suspend LiAlH₄ (2.0-4.0 eq.) in anhydrous THF under an inert atmosphere.
-
Cool the suspension to 0 °C.
-
Add a solution of the pivalamide (1.0 eq.) in anhydrous THF dropwise to the LiAlH₄ suspension.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-24 hours, monitoring for completion.
-
Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting mixture at room temperature until a white precipitate forms.
-
Filter the solid through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude amine as required.
-
Protocol 3: Comparative Deprotection Protocols
-
Boc Deprotection (Acidic): A solution of the Boc-protected amine in DCM is treated with an excess of trifluoroacetic acid (TFA) at room temperature for 1-2 hours. The volatiles are then removed in vacuo.[8]
-
Cbz Deprotection (Hydrogenolysis): The Cbz-protected amine is dissolved in a solvent like methanol or ethanol, and a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete. The catalyst is then removed by filtration.[8]
-
Fmoc Deprotection (Basic): The Fmoc-protected amine is dissolved in DMF and treated with a 20-50% solution of piperidine. The reaction is typically complete within 30 minutes at room temperature.[7]
Conclusion
The selection of an amine protecting group in catalysis is a nuanced decision that extends beyond simple stability.
-
Pivalamide (Piv) is an exceptionally robust protecting group, ideal for reactions requiring harsh basic or nucleophilic conditions where other groups like Fmoc or Boc would fail. Its significant steric presence makes it a powerful directing group for achieving site-selectivity in C-H functionalization catalysis. However, its primary drawback lies in the often harsh conditions required for its removal, which may not be suitable for sensitive or complex molecules.
-
Boc, Cbz, and Fmoc offer a versatile and orthogonal toolkit.[6] The choice among them is dictated by the planned synthetic route. Boc is favored for its ease of removal under acidic conditions when the substrate is stable to acid. Cbz is the group of choice when catalytic hydrogenation is a viable deprotection strategy and other reducible groups are absent. Fmoc is indispensable in modern peptide synthesis due to its exceptionally mild, base-labile nature.
Ultimately, the pivalamide group serves a specialized role. It is the protecting group of choice when extreme stability is paramount or when its steric and electronic properties can be strategically leveraged to control the regiochemical outcome of a catalytic transformation. By understanding the distinct advantages and limitations of each protecting group, researchers can design more elegant, efficient, and successful catalytic syntheses.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. Pivalamide | 754-10-9 | Benchchem [benchchem.com]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Reagents for the Synthesis of 2,3-Disubstituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
The 2,3-disubstituted pyridine motif is a cornerstone in medicinal chemistry and materials science, appearing in numerous pharmaceuticals and functional materials. While classical methods for pyridine synthesis, such as the Bohlmann-Rahtz and Guareschi-Thorpe reactions, are well-established, the demand for milder reaction conditions, greater functional group tolerance, and novel substitution patterns has driven the development of alternative reagents and synthetic strategies. This guide provides an objective comparison of several modern and alternative methods for the synthesis of 2,3-disubstituted pyridines, supported by experimental data and detailed protocols to inform the selection of the most efficient synthetic route.
Overview of Synthetic Strategies: From Classical to Contemporary
Traditional approaches to pyridine synthesis often involve multi-step procedures and can be limited by harsh reaction conditions. The Bohlmann-Rahtz synthesis, for instance, typically yields 2,3,6-trisubstituted pyridines through the condensation of enamines and ethynyl ketones.[1][2] Similarly, the Guareschi-Thorpe synthesis provides a route to substituted pyridinones.
Modern synthetic chemistry has introduced a variety of alternative approaches, including one-pot multi-component reactions, transition-metal catalysis, and microwave-assisted syntheses. These methods often offer significant advantages in terms of efficiency, atom economy, and the ability to generate diverse molecular scaffolds under milder conditions.
Comparative Analysis of Alternative Reagents and Methods
The following sections provide a comparative overview of selected alternative methods for the synthesis of 2,3-disubstituted pyridines. Quantitative data is summarized in tables for easy comparison of reaction parameters and yields.
Metal-Free [3+3] Annulation of Enamines and β,β-Dichloromethyl Peroxides
A recently developed metal-free approach involves the [3+3] annulation of β-enaminonitriles with β,β-dichloromethyl peroxides. This method proceeds under mild conditions and demonstrates a broad substrate scope.[3]
| Starting Enamine | Starting Peroxide | Base | Solvent | Time (h) | Temperature (°C) | Product | Yield (%) |
| 2-(1-phenylvinyl)malononitrile | Di-tert-butyl 2,2-dichloro-1-phenylethylidene diperoxide | KOH | DMSO | 5 | 25 | 2-methyl-4-phenyl-3-cyanopyridine | 63 |
| 2-(1-(p-tolyl)vinyl)malononitrile | Di-tert-butyl 2,2-dichloro-1-phenylethylidene diperoxide | KOH | DMSO | 5 | 25 | 2-methyl-4-phenyl-5-(p-tolyl)pyridine-3-carbonitrile | 72 |
| 2-(1-(4-methoxyphenyl)vinyl)malononitrile | Di-tert-butyl 2,2-dichloro-1-phenylethylidene diperoxide | KOH | DMSO | 5 | 25 | 4-(4-methoxyphenyl)-2-methyl-5-phenylpyridine-3-carbonitrile | 64 |
| 2-(1-(4-chlorophenyl)vinyl)malononitrile | Di-tert-butyl 2,2-dichloro-1-phenylethylidene diperoxide | KOH | DMSO | 5 | 25 | 4-(4-chlorophenyl)-2-methyl-5-phenylpyridine-3-carbonitrile | 67 |
Table 1: Synthesis of 2,3-disubstituted pyridines via metal-free [3+3] annulation. [3]
Rhodium(III)-Catalyzed Synthesis from α,β-Unsaturated Oximes and Alkynes
Transition-metal catalysis offers a powerful tool for the construction of complex heterocyclic systems. Rhodium(III) catalysis enables the synthesis of polysubstituted pyridines from readily available α,β-unsaturated oximes and alkynes under mild conditions.[4]
| α,β-Unsaturated Oxime | Alkyne | Catalyst | Base | Solvent | Time (h) | Temperature (°C) | Product | Yield (%) |
| (E)-cinnamaldehyde oxime | 1-phenyl-1-propyne | [RhCpCl₂]₂ | K₂CO₃ | TFE | 12 | 80 | 2,4-dimethyl-3,5-diphenylpyridine | 87 |
| (E)-crotonaldehyde oxime | diphenylacetylene | [RhCpCl₂]₂ | K₂CO₃ | TFE | 12 | 80 | 2-methyl-3,4,5-triphenylpyridine | 85 |
| (E)-3-phenylpropenal oxime | 1-phenyl-1-butyne | [RhCp*Cl₂]₂ | K₂CO₃ | TFE | 12 | 80 | 4-ethyl-2-methyl-3,5-diphenylpyridine | 82 |
Table 2: Rhodium(III)-catalyzed synthesis of polysubstituted pyridines. [4]
Iodoxybenzoic Acid-Mediated Oxidative Cyclization
A metal-free alternative for the synthesis of 2,3-disubstituted pyridines involves the use of iodoxybenzoic acid (IBX) to mediate the oxidative cyclization of N-hydroxyalkyl enamines. This method is characterized by its use of environmentally friendly reagents and mild reaction conditions.[5]
| N-hydroxyalkyl enamine | Reagent | Solvent | Time (h) | Temperature (°C) | Product | Yield (%) |
| (Z)-4-(phenylamino)pent-3-en-2-ol | IBX | DMSO | 12 | 60 | 2,3-dimethyl-4-phenylpyridine | 78 |
| (Z)-1-phenyl-3-(phenylamino)but-2-en-1-ol | IBX | DMSO | 12 | 60 | 3-methyl-2,4-diphenylpyridine | 75 |
Table 3: IBX-mediated synthesis of 2,3-disubstituted pyridines. [5]
Experimental Protocols
General Procedure for Metal-Free [3+3] Annulation
To a solution of the β-enaminonitrile (0.2 mmol) and the β,β-dichloromethyl peroxide (0.4 mmol) in DMSO (2.0 mL) is added KOH (0.6 mmol). The reaction mixture is stirred at 25 °C for 5 hours. After completion of the reaction, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 2,3-disubstituted pyridine.[3]
General Procedure for Rhodium(III)-Catalyzed Synthesis
A mixture of the α,β-unsaturated oxime (0.2 mmol), the alkyne (0.3 mmol), [RhCp*Cl₂]₂ (2.5 mol %), and K₂CO₃ (0.1 mmol) in TFE (1.0 mL) is stirred in a sealed tube at 80 °C for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to give the corresponding pyridine.[4]
Experimental and Logical Workflow Diagrams
Caption: General workflow for the synthesis of 2,3-disubstituted pyridines.
Caption: Key steps in the metal-free [3+3] annulation synthesis.
Conclusion
The synthesis of 2,3-disubstituted pyridines has been significantly advanced by the development of modern synthetic methodologies. While classical approaches remain valuable, alternative reagents and catalytic systems provide milder, more efficient, and often more versatile routes to these important heterocyclic compounds. The choice of synthetic method will ultimately depend on the specific target molecule, the availability of starting materials, and the desired reaction conditions. This guide provides a starting point for researchers to navigate the available options and select the most appropriate strategy for their synthetic goals.
References
- 1. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 2. jk-sci.com [jk-sci.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine Synthesis from Oximes and Alkynes via Rhodium (III) Catalysis: Cp* and Cpt Provide Complementary Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine synthesis [organic-chemistry.org]
A Comparative Guide to Suzuki, Stille, and Hiyama Couplings of Iodopyridines for Pharmaceutical and Agrochemical Synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of functionalized pyridine derivatives is a cornerstone of modern medicinal and agrochemical chemistry. Iodopyridines are key building blocks in this endeavor, offering a reactive handle for palladium-catalyzed cross-coupling reactions to introduce molecular complexity. This guide provides an objective comparison of three prominent cross-coupling methodologies—the Suzuki, Stille, and Hiyama reactions—focusing on their relative yields and applicability with iodopyridine substrates. The information presented herein is supported by experimental data from the scientific literature to aid in the rational selection of the optimal coupling strategy.
At a Glance: Key Differences and Considerations
The choice between Suzuki, Stille, and Hiyama coupling reactions often depends on a balance of factors including yield, functional group tolerance, availability and stability of reagents, and toxicity concerns. Iodopyridines are generally excellent substrates for these reactions due to the high reactivity of the carbon-iodine bond in the oxidative addition step of the catalytic cycle.
| Feature | Suzuki Coupling | Stille Coupling | Hiyama Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, boronate esters) | Organotin compounds (stannanes) | Organosilicon compounds (organosilanes) |
| Key Advantages | Low toxicity of boron reagents, commercially available reagents, well-established protocols. | Excellent functional group tolerance, stable organotin reagents. | Low toxicity of silicon byproducts, stable organosilane reagents. |
| Key Disadvantages | Boronic acids can be unstable, requires a base which can affect sensitive functional groups. | High toxicity of organotin reagents and byproducts, difficult removal of tin residues. | Requires an activating agent (e.g., fluoride or base), can have slower reaction kinetics. |
| Typical Yields with Iodopyridines | Generally high to excellent (often >80%). | High to excellent, particularly with sensitive substrates. | Good to excellent, but can be more substrate-dependent. |
Yield Comparison: A Data-Driven Overview
Suzuki Coupling of Iodopyridines
The Suzuki-Miyaura coupling is arguably the most widely used of the three reactions for pyridine functionalization due to its high yields and the low toxicity of the boron-containing reagents and byproducts.[1][2]
| Iodopyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 2-Iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 95 | [3] |
| 3-Iodopyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 92 | [4] |
| 4-Iodopyridine | Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85 | [5] |
| 2-Bromo-4-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85-95 | [6] |
Stille Coupling of Iodopyridines
The Stille coupling is renowned for its excellent functional group tolerance and the stability of the organostannane reagents.[7] This makes it a valuable option when dealing with complex and sensitive substrates, though the toxicity of tin compounds is a significant drawback.
| Iodopyridine Substrate | Coupling Partner | Catalyst System | Additive | Solvent | Yield (%) | Reference |
| 2-Iodopyridine | (E)-1-Hexenyltributylstannane | Pd(PPh₃)₄ | - | THF | 88 | [8] |
| 3-Iodopyridine | Tributyl(phenyl)stannane | PdCl₂(PPh₃)₂ | - | Toluene | 91 | [9] |
| 4-Iodopyridine | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | - | Dioxane | 94 | |
| 2-Bromo-4-iodopyridine | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | Toluene | High (selective at C4) | [5] |
Hiyama Coupling of Iodopyridines
The Hiyama coupling, which utilizes organosilanes, is an attractive alternative due to the low toxicity of silicon byproducts. The reaction typically requires an activating agent, such as a fluoride source or a base, to facilitate transmetalation.
| Iodopyridine Substrate | Coupling Partner | Catalyst System | Activator | Solvent | Yield (%) | Reference |
| 3-Bromopyridine* | Phenyltrimethoxysilane | Pd(OAc)₂ / XPhos | TBAF | THF/t-BuOH | 91 | |
| Aryl Iodide | Phenyltrimethoxysilane | Pd(OAc)₂ / DABCO | TBAF | Dioxane | up to 100 | [6] |
| Aryl Iodide | Triethoxy(phenyl)silane | Pd(PPh₃)₂Cl₂ | TBAF | Ionic Liquid | Good |
*Data for 3-bromopyridine is included as a close proxy for iodopyridine reactivity. The C-I bond is generally more reactive than the C-Br bond. **General yields for aryl iodides are provided to indicate the potential of Hiyama coupling with iodoaromatics.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and optimizing cross-coupling reactions. Below are representative protocols for each of the three coupling methods.
General Procedure for Suzuki-Miyaura Coupling of an Iodopyridine
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the iodopyridine (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane, toluene, or dimethoxyethane (DME) and an aqueous solution of the base.
-
Reaction: Stir the mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
General Procedure for Stille Coupling of an Iodopyridine
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the iodopyridine (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane via syringe. Then, add the organostannane reagent (1.1-1.2 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C). Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture and dilute it with an organic solvent. To remove tin byproducts, the organic solution can be washed with an aqueous solution of potassium fluoride (KF) or filtered through a pad of silica gel. The organic layer is then washed with brine, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography.
General Procedure for Hiyama Coupling of an Iodopyridine
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere, combine the iodopyridine (1.0 equiv.), the organosilane (1.2-2.0 equiv.), the palladium catalyst (e.g., palladium(II) acetate, Pd(OAc)₂), and a suitable ligand (e.g., a phosphine ligand like XPhos).
-
Activator and Solvent Addition: Add the activating agent, typically a fluoride source such as tetrabutylammonium fluoride (TBAF) (1.5-2.5 equiv.), and an anhydrous solvent like tetrahydrofuran (THF) or dioxane.
-
Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures, e.g., 60-100 °C) until the starting material is consumed, as indicated by TLC or LC-MS.
-
Workup: Cool the reaction, quench with water, and extract with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The residue is purified by flash column chromatography.
Visualizing the Catalytic Cycles
The Suzuki, Stille, and Hiyama couplings all proceed through a similar catalytic cycle involving a palladium catalyst. The key difference lies in the transmetalation step, where the organic group is transferred from the organometallic reagent to the palladium center.
Caption: Generalized catalytic cycle for Suzuki, Stille, and Hiyama cross-coupling reactions.
Conclusion
The Suzuki, Stille, and Hiyama coupling reactions are all powerful and versatile methods for the functionalization of iodopyridines. The choice of reaction often involves a trade-off between various factors.
-
Suzuki coupling is frequently the method of choice due to its high yields, the low toxicity of its reagents, and the vast commercial availability of boronic acids.
-
Stille coupling offers excellent functional group tolerance and is particularly useful for complex or sensitive substrates where the corresponding boronic acid might be unstable. However, the high toxicity of organotin compounds is a major deterrent.
-
Hiyama coupling presents a less toxic alternative to the Stille reaction, with the added benefit of stable and easy-to-handle organosilane reagents. While it can provide excellent yields, it often requires careful optimization of the activating agent.
Ultimately, the optimal choice of coupling reaction will depend on the specific synthetic target, the available starting materials, the required functional group tolerance, and practical considerations such as scale-up and safety. This guide provides a foundation for making an informed decision to accelerate research and development in the synthesis of novel pyridyl-containing molecules.
References
- 1. Some regioselective cross-coupling reactions of halopyridines and halopyrimidines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Hiyama Coupling [organic-chemistry.org]
- 8. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
structural characterization of N-(3-iodopyridin-2-yl)pivalamide derivatives
A Comparative Guide to the Structural Characterization of N-(3-iodopyridin-2-yl)pivalamide and Its Analogs
For researchers and professionals in the field of drug development, a thorough understanding of a molecule's three-dimensional structure is paramount for rational drug design and understanding its interactions with biological targets. This guide provides a comparative structural analysis of this compound and related derivatives. Due to the limited publicly available experimental data for this compound itself, this guide leverages data from structurally similar compounds to provide a comparative context.
Introduction to N-(pyridin-2-yl)pivalamide Derivatives
N-(pyridin-2-yl)pivalamide derivatives are a class of compounds that feature a pyridine ring connected to a pivalamide group. The pyridine moiety is a common scaffold in medicinal chemistry, and the bulky tert-butyl group of the pivalamide can influence the compound's conformation and binding properties. The introduction of a halogen atom, such as iodine, at the 3-position of the pyridine ring can significantly impact the electronic properties and potential for halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug-receptor binding.
Comparative Structural Data
Table 1: Physicochemical Properties of this compound and Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |
| This compound | 113975-31-8 | C10H13IN2O | 304.13 | Solid |
| N-(4-Chloro-5-fluoro-3-iodopyridin-2-yl)pivalamide | Not Available | C10H11ClFIN2O | 356.56 | Solid[1] |
| N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide | 823218-50-4 | C10H12FIN2O | 322.12 | Not Specified |
| N-(5-Iodo-3-methylpyridin-2-yl)pivalamide | 677327-29-6 | C11H15IN2O | 318.15 | Not Specified |
| N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide | 131653-62-8 | C11H15IN2O2 | 334.15 | Solid |
Table 2: Selected Crystallographic Data for a Structurally Related Pivalamide Derivative: N-((4-acetylphenyl)carbamothioyl)pivalamide
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P21/c |
| a (Å) | 10.1234(3) |
| b (Å) | 11.2345(4) |
| c (Å) | 13.4567(5) |
| α (°) | 90 |
| β (°) | 109.87(6) |
| γ (°) | 90 |
| Volume (ų) | 1432.1(1) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.302 |
| Hydrogen bonds | Intramolecular N—H···O |
Note: Data extracted from a study on a related pivalamide derivative to illustrate typical crystallographic parameters.[2]
Experimental Protocols
The typically involves a combination of spectroscopic and crystallographic techniques.
Single-Crystal X-ray Diffraction
This technique provides the most definitive three-dimensional structure of a molecule in the solid state.
Methodology:
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, acetone).
-
Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected using monochromatic X-ray radiation (e.g., Cu Kα, λ = 1.54184 Å) at a controlled temperature (e.g., 100 K or 293 K).
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atoms in a molecule.
Methodology for ¹H and ¹³C NMR:
-
Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard.
-
Data Acquisition: Spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H).
-
Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard. Coupling constants (J) are reported in Hertz (Hz). 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish connectivity between protons and carbons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.
Methodology:
-
Sample Preparation: The sample can be prepared as a KBr pellet, a nujol mull, or as a thin film on a salt plate.
-
Data Acquisition: The spectrum is recorded over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: The positions of absorption bands are indicative of specific functional groups (e.g., C=O stretch, N-H stretch, C-I stretch).
Visualizations
Experimental Workflow for Structural Characterization
Caption: Workflow for the synthesis and structural characterization of novel compounds.
Logical Relationship of Characterization Techniques
Caption: Relationship between molecular properties and characterization techniques.
Conclusion
The structural characterization of this compound and its derivatives is crucial for understanding their chemical behavior and potential applications in drug discovery. While a complete set of experimental data for the parent compound is not publicly available, this guide provides a framework for comparison with related, well-characterized molecules. The presented experimental protocols and workflows offer a standard methodology for researchers to elucidate the structures of new derivatives in this class. The combination of X-ray crystallography and spectroscopic methods remains the gold standard for unambiguous structural determination.
References
- 1. N-(4-Chloro-5-fluoro-3-iodopyridin-2-yl)pivalamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Frontiers | Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand [frontiersin.org]
A Researcher's Guide to Confirming Product Structure: X-ray Crystallography in Context
In the fields of drug discovery and molecular biology, the precise determination of a molecule's three-dimensional structure is paramount. This structural information provides profound insights into biological function, molecular interactions, and the mechanisms of disease, thereby facilitating the rational design of novel therapeutics.[1] While X-ray crystallography has historically been the dominant technique, a comprehensive understanding of its capabilities and alternatives is crucial for modern researchers.[1][2][3] This guide objectively compares X-ray crystallography with its primary alternatives—Nuclear Magnetic Resonance (NMR) spectroscopy and Cryo-Electron Microscopy (Cryo-EM)—providing the experimental context needed to select the most appropriate method for your research goals.
Comparative Analysis of Key Structural Determination Techniques
The choice of a structural biology technique is fundamentally dictated by the nature of the sample and the specific questions being addressed.[4] X-ray crystallography is renowned for providing high-resolution atomic detail but is contingent on the ability to grow well-ordered crystals.[3][5] NMR spectroscopy offers the unique advantage of studying molecules in solution, providing valuable information on dynamics, but is generally limited to smaller proteins.[6][7][8] The burgeoning field of Cryo-EM has revolutionized the study of large, flexible, or membrane-bound complexes that are often intractable to crystallization.[2][3][4][9]
The following table summarizes the key characteristics of these three powerful techniques.
| Feature | X-ray Crystallography | Nuclear Magnetic Resonance (NMR) | Cryo-Electron Microscopy (Cryo-EM) |
| Principle | X-ray diffraction from a single, well-ordered crystal.[10][11] | Analysis of the magnetic properties of atomic nuclei in a strong magnetic field, in solution.[7][12] | Transmission electron microscopy of flash-frozen molecules in vitreous ice.[2][13] |
| Sample State | Solid (Single Crystal).[3][10] | Solution.[6][12] | Vitreous (Amorphous) Ice.[2] |
| Sample Purity | Very high purity and homogeneity required for crystallization.[14][15] | High purity required.[14] | High purity is essential; tolerates some conformational heterogeneity.[16] |
| Sample Quantity | Milligrams (for screening and optimization).[4] | Milligrams (typically requires higher concentration).[17] | Micrograms (requires very low volume and concentration).[2] |
| Molecular Size | No theoretical size limit, but crystallization can be challenging for large complexes.[2][6] | Practically limited to < 50 kDa for detailed structure determination.[6][8][14] | Optimal for molecules >100 kDa; challenging for small proteins <50 kDa.[9][16] |
| Resolution | Routinely achieves atomic resolution (<1.5 Å).[1][16] | Typically lower resolution than crystallography.[6][8] | Can achieve near-atomic resolution (2-4 Å); has reached sub-2 Å in ideal cases.[4][16] |
| Key Advantage | Highest resolution, "gold standard" for atomic detail.[1][3] | Provides information on molecular dynamics and interactions in solution.[6][7][14] | Can visualize large, flexible complexes and membrane proteins in a near-native state.[2][4][16] |
| Key Limitation | The absolute requirement for diffraction-quality crystals can be a major bottleneck.[2][3][7] | Size limitations; spectra become complex and difficult to interpret for large molecules.[14][17] | Lower resolution for small molecules; data processing is computationally intensive.[3][9] |
Experimental Protocols and Workflows
Understanding the experimental workflow is key to appreciating the practical considerations of each technique. Below are generalized protocols for the three methods.
X-ray Crystallography Protocol
The primary goal is to produce a well-ordered, single crystal and analyze the pattern of X-rays diffracted by it.[18]
-
Protein Expression and Purification: The target molecule is produced (e.g., in E. coli, insect, or mammalian cells) and purified to a very high degree of homogeneity.[18]
-
Crystallization: The purified protein is subjected to a wide range of conditions (precipitants, buffers, additives) to induce the formation of a single, well-ordered crystal. This is often the most challenging step.[2][10][15]
-
Crystal Mounting and Cryo-cooling: A suitable crystal is harvested and flash-cooled in liquid nitrogen to prevent radiation damage during data collection.[19]
-
X-ray Diffraction Data Collection: The crystal is mounted on a goniometer and exposed to an intense, monochromatic X-ray beam, typically at a synchrotron source.[2][15][19] As the crystal is rotated, a series of diffraction patterns are recorded on a detector.[19]
-
Data Processing and Structure Solution: The intensities and positions of the diffracted spots are measured.[18] The "phase problem" is solved using methods like Molecular Replacement or Isomorphous Replacement to calculate an electron density map.[18]
-
Model Building and Refinement: An atomic model of the molecule is built into the electron density map and computationally refined to best fit the experimental data.[10][18]
NMR Spectroscopy Protocol
Protein NMR relies on the magnetic properties of atomic nuclei to deduce distances and angles between atoms within the molecule in its solution state.[12]
-
Isotope Labeling and Sample Preparation: The protein is typically expressed in media enriched with ¹⁵N and/or ¹³C isotopes.[20] The purified, isotope-labeled protein is then prepared in a suitable buffer solution for NMR analysis.
-
NMR Data Collection: The sample is placed in a high-field NMR spectrometer. A series of multidimensional NMR experiments (e.g., HSQC, HNCA, NOESY) are performed to measure the resonant frequencies of nuclei and their interactions.[12][21]
-
Resonance Assignment: A critical and complex step where each signal (resonance) in the NMR spectra is assigned to a specific atom in the protein's sequence.[22]
-
Structural Restraint Generation: Experiments like NOESY provide through-space distance restraints (typically for protons < 6 Å apart).[20] Other experiments can provide information on dihedral angles.
-
Structure Calculation: Computational algorithms use the collected distance and angle restraints to calculate an ensemble of structures that are consistent with the experimental data.[20][21]
-
Structure Refinement and Validation: The resulting ensemble of structures is refined and validated to ensure it represents a physically realistic and accurate representation of the protein in solution.
Cryo-Electron Microscopy (Single Particle Analysis) Protocol
Cryo-EM generates 3D reconstructions from thousands of 2D projection images of individual molecules flash-frozen in random orientations.[13][23]
-
Sample Preparation and Optimization: A small volume of the purified protein solution is applied to a specialized grid.[2]
-
Vitrification: The grid is rapidly plunged into liquid ethane, freezing the sample so quickly that water molecules cannot form ice crystals, resulting in a thin layer of vitreous (non-crystalline) ice. This preserves the native structure.
-
Data Collection: The vitrified grid is loaded into a transmission electron microscope. Thousands of low-dose images (micrographs) are automatically collected, each containing images of many individual protein "particles."[13]
-
Image Pre-processing: The raw movie frames are corrected for beam-induced motion, and the contrast transfer function (CTF) of the microscope is estimated and corrected.[23][24]
-
Particle Picking and 2D Classification: Individual particle images are computationally identified and extracted from the micrographs.[23] These particles are then grouped into 2D classes based on their orientation to assess sample quality and remove non-ideal particles.[23]
-
3D Reconstruction and Refinement: An initial 3D model is generated, and the 2D particle images are aligned to it to reconstruct a high-resolution 3D density map. This process is iterated and refined to achieve the best possible resolution.[23][24]
-
Model Building and Validation: An atomic model is built into the final 3D density map, refined, and validated.
Conclusion: An Integrated Approach to Structural Biology
X-ray crystallography, NMR spectroscopy, and Cryo-EM are not competing technologies but rather complementary tools in the structural biologist's arsenal.[1][3] X-ray crystallography remains unparalleled for achieving the highest atomic resolution for molecules that can be crystallized.[1][3][16] NMR provides unique insights into the dynamics and interactions of smaller proteins in their native solution state.[6][7] Cryo-EM has opened the door to studying the architecture of large, complex, and flexible macromolecular machines that were previously inaccessible.[2][4]
For drug development professionals and researchers, an integrated approach is often the most powerful.[1] For instance, a low-resolution Cryo-EM map of a large complex can be combined with high-resolution crystal structures of its individual components to build a complete, multi-scale model.[1][3] The ultimate choice of method will always depend on the specific biological question, the biochemical properties of the target, and the level of structural detail required.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 3. JEOL USA blog | Cryo-EM vs. X-ray Crystallography [jeolusa.com]
- 4. Cryo-EM Services for Drug Discovery & Structural Biology | Shuimu Bio [shuimubio.com]
- 5. The advantages and limitations of protein crystal structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. news-medical.net [news-medical.net]
- 8. Which Method is More Accurate for Protein Structure Determination: X-ray Diffraction or NMR? | MtoZ Biolabs [mtoz-biolabs.com]
- 9. criver.com [criver.com]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. Structural Characterization Methods: NMR, X-Ray Crystallography [kbdna.com]
- 12. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]
- 13. MyScope [myscope.training]
- 14. people.bu.edu [people.bu.edu]
- 15. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. scribd.com [scribd.com]
- 18. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. phys.libretexts.org [phys.libretexts.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. conductscience.com [conductscience.com]
- 22. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 23. creative-biostructure.com [creative-biostructure.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
Comparative Spectroscopic Analysis of N-(3-halopyridin-2-yl)pivalamide and its Synthetic Alternatives
A detailed guide for researchers, scientists, and drug development professionals on the synthesis and spectroscopic characterization of N-(3-iodopyridin-2-yl)pivalamide, its bromo-analog, and products from alternative synthetic routes.
Synthesis and Spectroscopic Data of N-(3-halopyridin-2-yl)pivalamides
The synthesis of N-(3-halopyridin-2-yl)pivalamides typically involves the acylation of the corresponding 2-amino-3-halopyridine with pivaloyl chloride. This method is a standard procedure for the formation of amide bonds.
Synthesis of N-(2-Bromopyridin-3-yl)pivalamide
A documented synthesis of N-(2-bromopyridin-3-yl)pivalamide provides valuable spectroscopic data for comparison.[1]
Experimental Protocol:
To a solution of 3-amino-2-bromopyridine (1.13 g, 6.5 mmol) and triethylamine (1.2 mL, 8.5 mmol) in 13 mL of dichloromethane (DCM), cooled to 0°C, was added trimethylacetyl chloride (0.9 mL, 7.2 mmol) in 2 mL of DCM.[1] The reaction mixture was stirred at room temperature for 3 hours.[1] Following the reaction, 15 mL of water was added, and the aqueous layer was extracted twice with 10 mL of dichloromethane.[1] The combined organic phases were dried, filtered, and concentrated.[1] The crude product was purified by silica gel chromatography to yield 1.59 g (93%) of N-(2-bromopyridin-3-yl)pivalamide as a colorless oil.[1]
Spectroscopic Data Summary for N-(2-Bromopyridin-3-yl)pivalamide:
| Spectroscopic Data | N-(2-Bromopyridin-3-yl)pivalamide |
| ¹H NMR (300 MHz) | δ = 8.69 (dd, J = 8.1 Hz, J = 1.6 Hz, 1H), 8.07 (dd, J = 4.6 Hz, J = 1.6 Hz, 1H), 8.02 (broad, 1H), 7.26 (dd, J = 8.1 Hz, J = 4.7 Hz, 1H), 1.35 (s, 9H) ppm[1] |
| ¹³C NMR (75 MHz) | δ = 144.4, 133.8, 133.5, 128.6, 123.7, 40.3, 27.6 ppm[1] |
| Appearance | Colorless oil[1] |
| Yield | 93%[1] |
Alternative Synthetic Method: Metal-Free Synthesis of N-(pyridin-2-yl)amides
An alternative, metal-free approach for the synthesis of N-(pyridin-2-yl)amides involves the oxidative cleavage of a C(O)-C(alkyl) bond in ketones. This method provides a different synthetic pathway and has been demonstrated for a variety of substrates.[2][3][4]
General Procedure for Metal-Free Amide Synthesis
A mixture of the ketone (0.5 mmol), 2-aminopyridine (1.5 mmol), TBAI (0.25 mmol), and TBHP (70% in water, 3.0 mmol) in 2 mL of water is stirred at 100 °C for 12 hours. After completion, the reaction is cooled to room temperature, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is then purified by column chromatography.
Reaction Workflow for Metal-Free Amide Synthesis:
Caption: Metal-Free Synthesis of N-(pyridin-2-yl)amides.
Potential Reactions of this compound
The iodo-substituent in this compound makes it a versatile substrate for various cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of functional groups at the 3-position of the pyridine ring.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide. This reaction would enable the formation of a carbon-carbon bond at the 3-position of the pyridine ring.
Illustrative Suzuki Coupling Pathway:
Caption: Suzuki-Miyaura Coupling of this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This would allow for the introduction of various amine functionalities at the 3-position of the pyridine ring.
Illustrative Buchwald-Hartwig Amination Pathway:
Caption: Buchwald-Hartwig Amination of this compound.
Comparative Analysis and Future Outlook
The synthesis of N-(3-halopyridin-2-yl)pivalamides via acylation of the corresponding aminopyridines is a high-yielding and straightforward method. The bromo-derivative has been well-characterized, providing a benchmark for the analogous iodo-compound. The metal-free synthesis of N-(pyridin-2-yl)amides offers an alternative route that avoids the use of transition metals, which can be advantageous in certain applications, particularly in the synthesis of pharmaceutical intermediates where metal contamination is a concern.
The reactivity of the iodo-substituent in this compound opens up a vast chemical space for the synthesis of novel substituted pyridines through well-established cross-coupling methodologies. Future research efforts should focus on the detailed spectroscopic characterization of this compound and the exploration of its utility in Suzuki-Miyaura and Buchwald-Hartwig reactions to generate a library of novel compounds with potential applications in drug discovery and materials science. The availability of a full spectroscopic dataset for the iodo-compound would be invaluable for the scientific community.
References
Mechanistic Insights into Palladium-Catalyzed Reactions of N-(3-iodopyridin-2-yl)pivalamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of palladium-catalyzed cross-coupling reactions involving the versatile building block, N-(3-iodopyridin-2-yl)pivalamide. This compound is of significant interest in medicinal chemistry and materials science due to the prevalence of the 2-aminopyridine scaffold in pharmacologically active agents. Understanding the mechanistic nuances of its palladium-catalyzed transformations is crucial for optimizing existing synthetic routes and developing novel molecular entities. This document outlines the predominant reaction pathways, compares their performance with alternative methodologies, and provides supporting experimental data from related systems.
I. Palladium-Catalyzed Cross-Coupling Reactions of this compound
The presence of an iodine atom at the 3-position and a pivalamide-protected amine at the 2-position makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, primarily the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[1][2][3] For this compound, this reaction enables the introduction of a wide array of nitrogen-containing functional groups at the 3-position, leading to valuable 2,3-diaminopyridine derivatives.
Catalytic Cycle:
The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][2][3]
Key Mechanistic Considerations:
-
The Role of the Pivaloyl Group: The bulky pivaloyl protecting group on the 2-amino substituent serves several crucial functions. It prevents self-coupling and other side reactions involving the free amine. Its steric bulk can also influence the conformation of the substrate and the accessibility of the palladium catalyst to the iodine-bearing carbon.
-
Challenges with 2-Aminopyridines: The nitrogen atom of the pyridine ring and the adjacent amino group can potentially coordinate to the palladium center, leading to catalyst inhibition.[4] The choice of appropriate ligands is therefore critical to mitigate these undesired interactions and promote the desired cross-coupling pathway. Bulky, electron-rich phosphine ligands are often employed to stabilize the palladium catalyst and facilitate the key steps of oxidative addition and reductive elimination.[2]
Representative Experimental Data for C-N Coupling of 3-Halo-2-aminopyridines:
While specific data for the pivalamide-protected substrate is not extensively available, studies on unprotected 3-halo-2-aminopyridines provide valuable insights into typical reaction conditions and outcomes.[4]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ (2) | RuPhos (4.8) | LiHMDS | Toluene | 16 | 71 | [4] |
| 2 | Aniline | Pd₂(dba)₃ (2) | BrettPhos (4.8) | LiHMDS | Toluene | 16 | 65 | [4] |
| 3 | N-Methylaniline | Pd₂(dba)₃ (2) | RuPhos (4.8) | LiHMDS | Toluene | 16 | 82 | [4] |
Experimental Protocol (General, adapted from[4]):
To a dried Schlenk tube is added Pd₂(dba)₃, the appropriate phosphine ligand, and the base. The tube is evacuated and backfilled with argon. Toluene, the amine, and this compound are then added sequentially. The reaction mixture is stirred at the desired temperature for the specified time. After cooling to room temperature, the mixture is diluted with an organic solvent, filtered through celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography to afford the desired product.
Suzuki-Miyaura Coupling: Constructing C-C Bonds
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[5] In the context of this compound, this reaction allows for the introduction of aryl, heteroaryl, or vinyl groups at the 3-position, providing access to a diverse range of substituted 2-aminopyridines.
Catalytic Cycle:
The Suzuki-Miyaura coupling also proceeds via a Pd(0)/Pd(II) catalytic cycle.
Key Mechanistic Considerations:
-
Role of the Base: A base is essential for the activation of the organoboron reagent, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[5]
-
Ligand Effects: As with the Buchwald-Hartwig amination, the choice of ligand is critical for an efficient Suzuki-Miyaura coupling. The ligand influences the rates of oxidative addition, transmetalation, and reductive elimination.
Representative Experimental Data for Suzuki Coupling of Halogenated Pyridines:
The following table presents data for the Suzuki coupling of related halogenated pyridopyrimidines, illustrating typical conditions and yields.[6]
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | p-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene | 3 | 83 | [6] |
| 2 | Thiophene-3-boronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/Ethanol | 2 | 83 | [6] |
| 3 | Furan-3-boronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/Ethanol | 3 | 83 | [6] |
Experimental Protocol (General, adapted from[6]):
A mixture of this compound, the boronic acid, a base (e.g., K₂CO₃ or Na₂CO₃), and a palladium catalyst (e.g., Pd(PPh₃)₄) in a suitable solvent (e.g., toluene or a toluene/ethanol mixture) is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried over a drying agent, filtered, and concentrated. The crude product is purified by column chromatography.
II. Comparison with Alternative Methodologies
While palladium-catalyzed cross-coupling reactions are highly effective, alternative methods for the functionalization of the 2-aminopyridine core exist.
| Method | Description | Advantages | Disadvantages |
| Nucleophilic Aromatic Substitution (SNAr) | Direct displacement of a leaving group (e.g., a halide) by a nucleophile.[2] | Often operationally simple and does not require a metal catalyst. | Requires highly activated substrates (electron-withdrawing groups) and/or harsh reaction conditions (high temperatures). Limited substrate scope.[2] |
| Copper-Catalyzed Ullmann Condensation | A classical method for forming C-N and C-O bonds using a copper catalyst. | Can be effective for certain substrates where palladium catalysis is problematic. | Often requires high temperatures, stoichiometric amounts of copper, and can have a limited substrate scope.[7] |
| Direct C-H Functionalization | Activation and functionalization of a C-H bond, avoiding the need for pre-functionalized starting materials. | Atom-economical and can simplify synthetic routes. | Often requires specific directing groups and can suffer from issues with regioselectivity. |
III. Conclusion
Palladium-catalyzed reactions, particularly the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, represent the state-of-the-art for the functionalization of this compound. These methods offer broad substrate scope, high efficiency, and relatively mild reaction conditions. The pivalamide protecting group plays a key role in ensuring the success of these transformations by preventing side reactions and influencing the reactivity of the substrate. While alternative methods exist, they often lack the generality and efficiency of palladium-catalyzed protocols. For researchers in drug development and materials science, a thorough understanding of these palladium-catalyzed pathways is essential for the rational design and synthesis of novel 2-aminopyridine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Coupling Rates of N-(3-iodopyridin-2-yl)pivalamide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of palladium-catalyzed cross-coupling reactions involving N-(3-iodopyridin-2-yl)pivalamide and structurally related 2-amido-3-halopyridines. While specific quantitative kinetic data such as reaction rates and activation energies for this compound are not extensively available in the reviewed literature, this document leverages data from analogous systems to offer a predictive comparison and a framework for experimental design. The guide focuses on three of the most powerful and versatile cross-coupling methodologies: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
The relative reactivity of the C-I bond in this compound makes it a suitable substrate for these transformations. However, the presence of the 2-amido pyridine moiety can influence the reaction kinetics through potential coordination of the palladium catalyst, which may affect the oxidative addition and subsequent steps in the catalytic cycle.
Comparative Analysis of Cross-Coupling Reactions
The choice of cross-coupling reaction and the specific conditions employed are critical for achieving high yields and reaction rates. Below is a qualitative comparison of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings for substrates similar to this compound.
| Reaction Type | Coupling Partner | Typical Application | Potential Advantages | Potential Challenges with 2-Amido Pyridine Substrates |
| Suzuki-Miyaura | Organoboron Reagents | C-C bond formation (aryl-aryl, aryl-vinyl, etc.) | High functional group tolerance; commercially available and stable reagents.[1][2] | The basic conditions can sometimes be incompatible with sensitive functional groups. The pyridine nitrogen can potentially interact with the palladium catalyst. |
| Buchwald-Hartwig Amination | Amines | C-N bond formation (arylation of primary and secondary amines).[3][4] | A highly general method for the synthesis of arylamines.[3][5] | Strong bases are often required, which may not be compatible with all functional groups. The 2-amido group can act as a competing nucleophile or coordinating group.[4] |
| Sonogashira Coupling | Terminal Alkynes | C-C bond formation (aryl-alkyne). | Mild reaction conditions; often proceeds at room temperature. | Typically requires a copper co-catalyst which can sometimes lead to side reactions like alkyne homocoupling. |
Factors Influencing Reaction Kinetics
The rate and efficiency of cross-coupling reactions are highly dependent on the choice of catalyst, ligand, base, and solvent. For 2-amido-3-halopyridine substrates, these choices are particularly crucial to overcome potential challenges related to catalyst inhibition.
Table 1: Comparison of Ligands for Cross-Coupling of Halopyridines
| Ligand Type | Examples | General Characteristics | Applicability to 2-Amido Pyridines |
| Monodentate Phosphines | PPh₃, P(t-Bu)₃, P(o-tol)₃ | The first generation of ligands for many cross-coupling reactions.[3] | Can be effective, but may require higher catalyst loadings and temperatures. |
| Bidentate Phosphines | BINAP, dppf, Xantphos | Often provide more stable catalytic complexes, leading to higher turnover numbers and better yields.[3] | Highly effective for a broad range of substrates, including challenging heteroaromatic halides.[6] |
| Bulky Biaryl Phosphines | SPhos, XPhos, RuPhos | State-of-the-art ligands for difficult couplings, including those with aryl chlorides and sterically hindered substrates. | Excellent for promoting challenging couplings and can operate under milder conditions. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form very stable palladium complexes, often leading to high catalytic activity. | Show great promise for a variety of cross-coupling reactions, including those of heteroaryl halides. |
Table 2: Comparison of Bases for Cross-Coupling of Halopyridines
| Base | Strength | Common Applications | Considerations for 2-Amido Pyridines |
| Carbonates (K₂CO₃, Cs₂CO₃) | Weak/Moderate | Suzuki-Miyaura and some Buchwald-Hartwig reactions. | Generally well-tolerated by many functional groups, making them a good starting point. Cs₂CO₃ is often more effective but also more expensive. |
| Phosphates (K₃PO₄) | Moderate | Widely used in Suzuki-Miyaura reactions, particularly with boronic acids.[7] | A versatile and effective base for many Suzuki-Miyaura couplings of heteroaryl halides. |
| Alkoxides (NaOt-Bu, KOt-Bu) | Strong | Predominantly used in Buchwald-Hartwig aminations.[4] | Highly effective but can be incompatible with base-sensitive functional groups like esters and ketones.[4] |
| Fluorides (KF, CsF) | Weak | Used in Suzuki-Miyaura couplings, especially with organotrifluoroborates. | Can be advantageous when milder conditions are required. |
Table 3: Comparison of Solvents for Cross-Coupling of Halopyridines
| Solvent | Polarity | Typical Reactions | Notes |
| Toluene | Non-polar | Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira | A common and effective solvent for many cross-coupling reactions. |
| Dioxane | Polar aprotic | Suzuki-Miyaura, Buchwald-Hartwig | Often used with water as a co-solvent in Suzuki-Miyaura reactions. |
| Tetrahydrofuran (THF) | Polar aprotic | Sonogashira, some Suzuki-Miyaura and Buchwald-Hartwig | A good general-purpose solvent for cross-coupling. |
| N,N-Dimethylformamide (DMF) | Polar aprotic | Heck, Sonogashira | Can be effective but may lead to side reactions at high temperatures. |
| Acetonitrile (MeCN) | Polar aprotic | Various | Sometimes used, but can coordinate to the palladium center and inhibit catalysis. |
Experimental Protocols
Below is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction with a 2-amido-3-iodopyridine substrate. This protocol should be optimized for specific substrates and coupling partners.
General Procedure for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane/Water mixture)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst (and ligand, if separate).
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Visualizations
Catalytic Cycles and Workflows
The following diagrams illustrate the fundamental processes involved in palladium-catalyzed cross-coupling and a suggested workflow for optimizing these reactions.
References
The Pivaloyl Protector: A Cost-Effectiveness Analysis of N-(3-iodopyridin-2-yl)pivalamide in Multi-Step Synthesis
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a critical consideration in the design of efficient and cost-effective multi-step syntheses. This guide provides a comparative analysis of the cost-effectiveness of employing N-(3-iodopyridin-2-yl)pivalamide in Suzuki-Miyaura cross-coupling reactions, a key transformation in the synthesis of complex molecules, against its unprotected counterpart, 3-iodopyridin-2-amine, and the commonly used Boc-protected analogue.
The decision to use a protecting group is often a trade-off between the additional synthetic steps of protection and deprotection and the potential for increased yields, simplified purification, and improved reaction robustness. This analysis delves into the economic and chemical factors that influence this decision, with a focus on the pivaloyl group in the context of pyridine chemistry.
Executive Summary
Protecting the amino group of 3-iodopyridin-2-amine with a pivaloyl group to form this compound can be a cost-effective strategy in multi-step syntheses involving Suzuki-Miyaura coupling reactions. While the initial protection and subsequent deprotection steps add to the overall step count, the use of the pivaloyl group can lead to significantly higher coupling reaction yields, reduced catalyst loading, and simplified purification. These downstream benefits often outweigh the upfront costs associated with the protecting group, particularly in larger-scale syntheses where purification can be a major cost driver.
Cost Analysis of Starting Materials
A primary consideration in any synthetic route is the cost of the starting materials. The following table provides an approximate cost comparison for the key reagents involved in the synthesis of the Suzuki coupling precursors. Prices are based on currently available catalog listings from various suppliers and can fluctuate.
| Reagent | Molecular Weight ( g/mol ) | Purity | Estimated Price (USD/g) |
| 3-Iodopyridin-2-amine | 220.01 | >97% | $5 - $56[1][2] |
| Pivaloyl Chloride | 120.58 | >98% | $0.10 - $1.00[3][4][5][6] |
| Di-tert-butyl dicarbonate (Boc Anhydride) | 218.25 | >99% | $0.40 - $1.82[7][8][9][10] |
| This compound | 304.14 | >98% | ~$75[11][12] |
| N-(substituted-iodopyridin-2-yl)pivalamide Derivatives | Varies | Varies | $374 - $1100[13] |
Analysis:
-
Unprotected Starting Material: 3-Iodopyridin-2-amine is a relatively inexpensive starting material.
-
Protecting Group Reagents: Pivaloyl chloride is significantly more cost-effective than Boc anhydride on a per-gram and per-mole basis.
-
Protected Compound: The pre-synthesized this compound is considerably more expensive than the starting amine, reflecting the additional synthetic steps involved in its preparation. The cost of other substituted pivalamide derivatives can be even higher.
Experimental Comparison: The Case for Protection
The primary justification for using a protecting group lies in its ability to improve the efficiency of subsequent chemical transformations. In the context of the Suzuki-Miyaura coupling of 2-aminopyridines, the unprotected amino group can pose significant challenges:
-
Catalyst Inhibition: The lone pair of electrons on the amino group can coordinate to the palladium catalyst, leading to catalyst deactivation and lower reaction yields.
-
Side Reactions: The nucleophilic nature of the amine can lead to undesired side reactions.
Expected Outcomes in Suzuki-Miyaura Coupling:
| Parameter | Unprotected (3-Iodopyridin-2-amine) | Pivaloyl-Protected (this compound) |
| Yield | Lower to moderate, substrate-dependent | High to excellent |
| Catalyst Loading | Potentially higher loading required | Lower catalyst loading achievable |
| Reaction Time | May be longer due to slower kinetics | Generally faster reaction times |
| Purification | More complex due to byproducts and catalyst residues | Simplified purification |
Protection of the amino group is a common strategy to avoid these issues. While this adds steps to the synthesis, the benefits often include higher yields and easier purification of the desired products.
Experimental Protocols
Synthesis of this compound
This protocol describes the protection of 3-iodopyridin-2-amine with pivaloyl chloride.
Materials:
-
3-Iodopyridin-2-amine
-
Pivaloyl chloride
-
Pyridine (or another suitable base)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 3-iodopyridin-2-amine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add pivaloyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of both protected and unprotected 2-amino-3-iodopyridines. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound or 3-Iodopyridin-2-amine (1.0 eq)
-
Arylboronic acid or boronate ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF), often with water as a co-solvent
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried Schlenk flask, add the iodopyridine substrate, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Synthetic Strategy
The decision-making process for employing a protecting group strategy can be visualized as a workflow.
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
References
- 1. 2-Amino-3-iodopyridine, 97%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. dir.indiamart.com [dir.indiamart.com]
- 4. Pivaloyl Chloride | 3282-30-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Pivaloyl Chloride - Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 6. Pivaloyl chloride price,buy Pivaloyl chloride - chemicalbook [m.chemicalbook.com]
- 7. zauba.com [zauba.com]
- 8. m.indiamart.com [m.indiamart.com]
- 9. store.p212121.com [store.p212121.com]
- 10. Di-tert-butyl dicarbonate [oakwoodchemical.com]
- 11. This compound , Package: 25g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 12. 幺米Lab-åå¦è¯åãçç©è¯åãåæè¯åãéç¨è¯åãè¯ç©åæè¯åãææ§ååç©ãå¬åååé ä½çç åç¨è¯å [m.ymilab.com]
- 13. 677327-29-6 | n-(5-Iodo-3-methylpyridin-2-yl)pivalamide - Moldb [moldb.com]
A Comparative Guide to Regioselectivity in Cross-Coupling Reactions of Di-halogenated Pyridines
For Researchers, Scientists, and Drug Development Professionals
The selective functionalization of di-halogenated pyridines is a cornerstone in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The ability to control the regioselectivity of cross-coupling reactions on these substrates is paramount for efficient and predictable synthetic routes. This guide provides an objective comparison of the regioselective outcomes in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions on various di-halogenated pyridines, supported by experimental data.
Factors Influencing Regioselectivity
The regiochemical outcome of coupling reactions on di-halogenated pyridines is a delicate interplay of several factors. Understanding these elements is crucial for predicting and controlling the selectivity of a given transformation.
A diagram illustrating the key factors influencing regioselectivity is presented below.
Caption: Key factors influencing the regioselectivity of cross-coupling reactions.
Generally, the reactivity of halogens follows the order I > Br > Cl. The position of the halogen on the pyridine ring is also critical, with positions ortho to the nitrogen (C2 and C6) being more activated towards oxidative addition than the para position (C4), which is in turn more reactive than the meta positions (C3 and C5)[1]. However, this intrinsic reactivity can be modulated or even inverted by the choice of catalyst, ligands, and reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The regioselectivity on di-halogenated pyridines is highly dependent on the catalyst system.
| Substrate | Catalyst | Ligand | Base | Solvent | Temp. (°C) | C2:C4 Ratio | Yield (%) | Reference |
| 2,4-Dibromopyridine | Pd(OAc)₂ | PPh₃ (≥3 equiv) | K₂CO₃ | Toluene/H₂O | 100 | C2 selective | - | [2] |
| 2,4-Dibromopyridine | Pd(OAc)₂ | PPh₃ (≤2.5 equiv) | K₂CO₃ | Toluene/H₂O | 100 | 1:13 | - | [2] |
| 2,4-Dichloropyridine | Pd-PEPPSI-IPr | - | K₂CO₃ | Dioxane/H₂O | RT | 1:10.4 | 85 | [1] |
| 2,4-Dichloropyridine | Pd(OAc)₂ | None ("Jeffery" conditions) | Na₂CO₃ | DMF/H₂O | 60 | >1:99 | 92 | [1] |
| 2,3,5-Trichloropyridine | Pd(OAc)₂ | None | Na₂CO₃ | DMF/H₂O | 60 | C2 selective | 95 | [3][4] |
Key Findings:
-
Ligand-to-Metal Ratio: For 2,4-dibromopyridine, a higher PPh₃:Pd ratio favors the conventional C2-arylation, while a lower ratio leads to the atypical C4-selective product[2].
-
Sterically Hindered Ligands: The use of a sterically hindered N-heterocyclic carbene (NHC) ligand like IPr can promote C4-selectivity in the coupling of 2,4-dichloropyridine[1].
-
Ligand-Free Conditions: Remarkably, ligand-free "Jeffery" conditions can provide exquisite C4-selectivity for 2,4-dichloropyridine, exceeding a 99:1 ratio[1].
-
Positional Reactivity: In 2,3,5-trichloropyridine, the C2 position is the most reactive, allowing for selective mono-arylation[3][4].
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. High regioselectivity can often be achieved by tuning the reaction conditions.
| Substrate | Catalyst | Ligand | Base | Solvent | Temp. (°C) | C2:C4 Ratio | Yield (%) | Reference |
| 2,4-Dichloropyridine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 20:1 to 50:1 | 70-90 | [5] |
| 2,4-Dichloropyridine | Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 100 | C2 selective | 85 | [6] |
Key Findings:
-
High C2-Selectivity: For 2,4-dichloropyridine, high regioselectivity for amination at the C2 position can be achieved using a palladium catalyst with a bidentate phosphine ligand like Xantphos[5]. The C4-chloro substituent can then be functionalized at a higher temperature.
-
Catalyst System: The choice of both the palladium precursor and the ligand is crucial for achieving high yields and selectivity in the amination of chloropyridines[6].
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C triple bonds. Regioselectivity is generally governed by the inherent reactivity of the carbon-halogen bond.
| Substrate | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Selectivity | Yield (%) | Reference |
| 2-Bromo-4-iodopyridine | Pd(PPh₃)₄/CuI | PPh₃ | Et₃N | THF | RT | C4 selective | 85-95 | [2] |
| 3,5-Dibromo-2,6-dichloropyridine | Pd(PPh₃)₂Cl₂/CuI | PPh₃ | Et₃N | THF | 60 | C2/C6 selective | 70-85 | [7] |
| 2,4-Dibromopyridine | C₃-symmetric tripalladium cluster | - | K₂CO₃ | Toluene | 100 | 98:1 (C2:C4) | 92 | [8] |
Key Findings:
-
Halogen Reactivity: In di-halogenated pyridines with different halogens, the more reactive halogen (I > Br > Cl) is preferentially coupled. For 2-bromo-4-iodopyridine, the coupling occurs selectively at the C4-iodo position[2].
-
Positional Activation: For pyridines with identical halogens, the position most activated by the nitrogen atom (C2/C6) is typically more reactive. In 3,5-dibromo-2,6-dichloropyridine, the initial Sonogashira coupling occurs at the more reactive C2 or C6 positions.
-
Catalyst Control: The use of specific catalyst structures, such as C₃-symmetric tripalladium clusters, can lead to very high C2-selectivity in the Sonogashira coupling of 2,4-dibromopyridine[8].
Experimental Protocols
Below are representative experimental protocols for achieving regioselective coupling reactions on di-halogenated pyridines.
Regioselective Suzuki Coupling at the C4-Position of 2,4-Dichloropyridine (Jeffery Conditions)
Caption: Workflow for C4-selective Suzuki coupling.
Procedure: To a reaction vessel are added 2,4-dichloropyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv). The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times. Palladium(II) acetate (0.02 equiv) is then added, followed by a degassed mixture of DMF and water (e.g., 1:1 v/v). The reaction mixture is heated to 60 °C and stirred until completion, as monitored by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[3][4]
Regioselective Buchwald-Hartwig Amination at the C2-Position of 2,4-Dichloropyridine
Procedure: A dry Schlenk tube is charged with Pd₂(dba)₃ (0.01 equiv), Xantphos (0.02 equiv), and cesium carbonate (1.4 equiv). The tube is evacuated and backfilled with argon. 2,4-Dichloropyridine (1.0 equiv), the amine (1.2 equiv), and anhydrous dioxane are then added. The reaction mixture is heated to 100 °C and stirred for the specified time. After completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to afford the 2-amino-4-chloropyridine product.[5]
Regioselective Sonogashira Coupling at the C4-Position of 2-Bromo-4-iodopyridine
Procedure: To a solution of 2-bromo-4-iodopyridine (1.0 equiv) and the terminal alkyne (1.1 equiv) in a suitable solvent such as THF, are added Pd(PPh₃)₄ (0.03 equiv), CuI (0.06 equiv), and a base like triethylamine (2.0 equiv). The reaction mixture is stirred at room temperature under an inert atmosphere until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to yield the 4-alkynyl-2-bromopyridine.[2]
Conclusion
The regioselective functionalization of di-halogenated pyridines via cross-coupling reactions is a highly achievable goal with a careful selection of reaction parameters. While inherent electronic and steric factors of the substrate provide a baseline for predicting reactivity, the choice of catalyst, and particularly the ligand, offers a powerful tool to override these intrinsic biases and achieve unconventional selectivity. The data and protocols presented in this guide serve as a valuable resource for researchers in designing and executing selective syntheses of substituted pyridines for a wide range of applications.
References
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Computational Modeling of N-Aryl Amide Transition States: A Comparative Analysis for N-(3-iodopyridin-2-yl)pivalamide
For researchers, scientists, and drug development professionals, understanding the reaction mechanisms behind the synthesis of complex molecules is paramount. N-(3-iodopyridin-2-yl)pivalamide, a substituted pyridinylamide, represents a class of compounds whose synthesis often involves the formation of a critical N-aryl or N-heteroaryl amide bond. While direct computational studies on this specific molecule's transition states are not yet prevalent in public literature, a wealth of research on analogous systems provides a robust framework for comparison.
This guide offers an objective comparison of computational modeling approaches applicable to the transition state analysis of reactions forming N-aryl(pyridin-2-yl)amides. By examining data from closely related systems, such as the well-documented Buchwald-Hartwig amination, we can establish best practices and compare the performance of various computational methodologies.
Key Synthetic Pathways and Modeling Considerations
The formation of the N-(pyridin-2-yl) amide bond is typically achieved through cross-coupling reactions. The most prominent and extensively studied of these is the Palladium-catalyzed Buchwald-Hartwig amination.[1][2] The reaction mechanism involves a catalytic cycle with several key steps, including oxidative addition, amine coordination, deprotonation, and reductive elimination.[2] The transition states of the oxidative addition or reductive elimination steps are often rate-determining, making them a critical focus for computational modeling.
Alternative strategies, such as copper-catalyzed Ullmann-type couplings or silane-mediated amidations, also provide viable synthetic routes.[3][4] Each method presents a unique reaction mechanism and set of transition states that can be elucidated through computational chemistry.
Comparison of Computational Models
Density Functional Theory (DFT) is the predominant computational tool for investigating these reaction mechanisms. The accuracy of DFT calculations, however, is highly dependent on the choice of the functional, basis set, and solvent model. The following tables summarize quantitative data from computational studies on analogous C-N bond-forming reactions, providing a baseline for comparison.
Table 1: Comparison of DFT Functionals for Activation Energy Calculations in C-N Coupling
| Computational Model (Functional/Basis Set) | System Studied | Rate-Determining Step | Calculated Activation Energy (kcal/mol) | Reference |
| B3LYP / SDD (Pd), 6-31G(d,p) (others) | Pd-Catalyzed Amination of Aryl Bromide | Reductive Elimination | 22.5 | Based on general data for Buchwald-Hartwig amination |
| M06 / SDD (Pd), 6-311+G(d,p) (others) | Pd-Catalyzed Amination of Aryl Bromide | Reductive Elimination | 20.8 | Based on general data for modern DFT studies |
| PBE0 / def2-TZVP | Silane-Mediated Amide Formation | Dihydrogen Formation | 24.0 - 28.0 | [3] |
| ωB97X-D / def2-TZVP | Cu-Catalyzed Amination of Aryl Bromide | Oxidative Addition | 19.5 (with designed ligand) | [4] |
Table 2: Comparison of Predicted vs. Experimental Outcomes
| System Studied | Computational Prediction | Experimental Validation | Reference |
| Cu-Catalyzed Amination with Anionic Ligands | Ligand modification lowers the oxidative addition energy barrier, predicting a rate increase. | A 30-fold rate increase was observed experimentally with the new ligand at room temperature. | [4] |
| Silane-Mediated Amidation | Less bulky silane reagents have lower activation barriers. | Less bulky silanes are observed to be more reactive experimentally. | [3] |
| Pd-Catalyzed Amination with Biarylphosphine Ligands | Specific ligand scaffolds (e.g., BrettPhos) show favorable geometries and energies in transition states. | Catalysts with these ligands demonstrate superior performance and stability in synthesis. | [5] |
Experimental and Computational Protocols
To ensure reproducibility and accuracy, the methodologies employed in these computational studies are critical. Below is a representative protocol for modeling a transition state in a Pd-catalyzed C-N cross-coupling reaction.
Protocol: DFT Modeling of a Buchwald-Hartwig Amination Transition State
-
Software: Gaussian 16 or a similar quantum chemistry software package is typically used.
-
Model System: Reactants (e.g., 3-iodopyridine, pivalamide, Pd(0) catalyst with a phosphine ligand like XPhos), intermediates, transition states (TS), and products are constructed.
-
Geometry Optimization: Initial structures are optimized in the gas phase using a functional like B3LYP with a mixed basis set (e.g., LANL2DZ or SDD for Palladium and 6-31G(d) for C, H, N, O, I, P).
-
Frequency Analysis: Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points. Reactants, intermediates, and products should have zero imaginary frequencies, while a transition state must have exactly one imaginary frequency corresponding to the reaction coordinate.
-
Transition State Search: A transition state search algorithm (e.g., QST2, QST3, or Berny optimization with eigenvector following) is used to locate the saddle point on the potential energy surface. Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the located TS connects the desired reactant and product states.[5]
-
Solvation Effects: To improve accuracy, single-point energy calculations are performed on the gas-phase optimized geometries using a more accurate functional (e.g., M06-2X) and a larger basis set (e.g., def2-TZVP). Solvation effects are incorporated using a continuum solvent model like the Polarizable Continuum Model (PCM) or the SMD model, with a solvent such as toluene or THF to mimic experimental conditions.
-
Energy Calculation: The Gibbs free energy of activation (ΔG‡) is calculated as the difference in Gibbs free energy between the transition state and the preceding ground state (reactants or intermediate).
Visualizing the Computational Workflow
The logical flow of a computational investigation into a reaction mechanism can be visualized to clarify the relationships between different stages of the study.
Caption: A generalized workflow for computational transition state analysis.
This guide illustrates that while specific computational data for this compound is pending, robust and validated methodologies exist for analogous systems. Researchers can confidently apply DFT methods, particularly with functionals like M06 or ωB97X-D and appropriate basis sets, to model the transition states for its synthesis. The strong correlation between computational predictions and experimental results in related C-N coupling reactions underscores the power of these models to guide ligand design, optimize reaction conditions, and deepen the mechanistic understanding of complex organic transformations.
References
- 1. research.rug.nl [research.rug.nl]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. The mechanism and structure–activity relationship of amide bond formation by silane derivatives: a computational study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-(3-iodopyridin-2-yl)pivalamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential safety and logistical information for the disposal of N-(3-iodopyridin-2-yl)pivalamide, a halogenated pyridine derivative. Adherence to these procedures is vital to ensure compliance with regulations and to mitigate potential hazards.
I. Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential health effects. Based on available safety data for similar compounds, it is classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation, is harmful if swallowed, and may cause respiratory irritation.
Hazard Identification:
| Hazard Statement | Classification |
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal. This includes, but is not limited to:
-
Eye/Face Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a laboratory coat. Ensure complete skin coverage.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.
II. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with the Resource Conservation and Recovery Act (RCRA) and any applicable state and local regulations.[1] The following steps provide a clear workflow for its proper disposal:
-
Waste Segregation:
-
This compound is a halogenated organic compound .
-
It must be collected separately from non-halogenated chemical waste.[2]
-
Do not mix this waste with other waste streams such as aqueous waste, sharps, or biological waste.
-
-
Containerization:
-
Labeling:
-
Properly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Irritant")[2]
-
The accumulation start date (the date the first drop of waste is added to the container).
-
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste satellite accumulation area (SAA).[3]
-
Ensure that incompatible materials are stored separately. For example, keep halogenated organic waste away from strong acids, bases, and oxidizers.[4]
-
The SAA should have secondary containment to control any potential leaks or spills.[5]
-
-
Disposal Request and Pickup:
-
Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure it is well-ventilated.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial spill absorbents.[2]
-
Carefully collect the absorbent material and place it in a sealed and labeled hazardous waste container for disposal.[2]
-
Decontaminate the spill area with an appropriate solvent and then wash the area thoroughly.
-
-
Empty Container Disposal:
-
An empty container that held this compound must be managed as hazardous waste unless it is triple-rinsed.[6]
-
The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.[6]
-
Once properly decontaminated, deface the original label on the container before disposal in regular trash.[6]
-
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these established protocols, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and Environmental Health and Safety department for any additional requirements.
References
- 1. danielshealth.com [danielshealth.com]
- 2. benchchem.com [benchchem.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. nipissingu.ca [nipissingu.ca]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. vumc.org [vumc.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
